Technical Documentation Center

2-Amino-2-(4-aminophenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(4-aminophenyl)acetic acid
  • CAS: 75176-85-1

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 2-Amino-2-(4-aminophenyl)acetic Acid: A Comprehensive Guide

Executive Summary In the landscape of modern peptidomimetics and rational drug design, unnatural amino acids serve as critical vectors for expanding chemical space. 2-Amino-2-(4-aminophenyl)acetic acid —commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetics and rational drug design, unnatural amino acids serve as critical vectors for expanding chemical space. 2-Amino-2-(4-aminophenyl)acetic acid —commonly referred to as 4-aminophenylglycine (4-APG) —is a highly versatile, non-proteinogenic amino acid. Due to its rigid phenylglycine backbone and the presence of an additional para-amino group, it offers unique topological constraints and orthogonal functionalization handles.

This technical whitepaper provides an in-depth analysis of the molecular properties, mechanistic reactivity, and field-proven synthetic protocols for 4-APG. By establishing self-validating experimental workflows, this guide empowers researchers to seamlessly integrate this building block into solid-phase peptide synthesis (SPPS), bioconjugation pipelines, and the development of novel antibacterial agents.

Molecular Architecture & Physicochemical Profiling

Understanding the exact physicochemical parameters of 4-APG is foundational for predicting its behavior during synthesis, purification, and biological assaying. The molecule possesses a chiral center at the alpha-carbon, with the D-isomer ((R)-enantiomer) being the most frequently utilized variant in pharmaceutical applications such as beta-lactam antibiotic synthesis.

Quantitative Data Summary
PropertyValueCausality / Significance in Research
IUPAC Name (2R)-2-amino-2-(4-aminophenyl)acetic acidDefines the absolute stereochemistry critical for target receptor binding.
CAS Number 35619-39-7Primary identifier for sourcing the D-isomer [1].
Molecular Formula C8H10N2O2Indicates a highly polar, nitrogen-rich scaffold.
Molecular Weight 166.18 g/mol Low molecular weight allows for favorable ligand efficiency (LE) in drug design [1].
Exact Mass 166.0742 DaEssential for high-resolution mass spectrometry (HRMS) validation [2].
Topological Polar Surface Area (TPSA) 89.3 ŲSuggests poor passive blood-brain barrier (BBB) permeability unless masked [2].
LogP -0.34Hydrophilic nature necessitates organic solvent adaptation during synthesis [2].
SMILES C1=CC(=CC=C1O)N)NUsed for computational docking and cheminformatics modeling [1].

Mechanistic Reactivity and Orthogonal Protection Strategy

The core challenge in utilizing 4-aminophenylglycine lies in its trifunctional nature: it possesses an alpha-carboxylic acid, an alpha-amine, and a para-amine. To utilize 4-APG in Solid-Phase Peptide Synthesis (SPPS), one must differentially protect the two amino groups.

The Causality of Copper(II) Chelation: Because the alpha-amine and the carboxylic acid are in close proximity, they can form a highly stable, bidentate chelate complex with transition metals like Cu(II). This complexation acts as a temporary, reversible shield. It sterically and electronically isolates the alpha-center, leaving the para-amine exclusively exposed for targeted functionalization (e.g., Boc protection).

ProtectionStrategy A D-4-Aminophenylglycine (Unprotected) B Cu(II) Complexation (Shields α-amine & carboxyl) A->B CuSO4 (aq) C Boc2O / Base (Protects para-amine) B->C Boc2O, pH 9-10 D EDTA/H2O Wash (Removes Cu(II) shield) C->D EDTA Chelation E Fmoc-OSu / Na2CO3 (Protects α-amine) D->E Fmoc-OSu F Fmoc-D-Phg(4-NH-Boc)-OH (Ready for SPPS) E->F Acidification & Extraction

Orthogonal protection workflow for D-4-aminophenylglycine prior to SPPS.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. Every step must include an in-process analytical control to validate the mechanistic transformation before proceeding.

Protocol 1: Synthesis of Fmoc-D-Phg(4-NH-Boc)-OH for SPPS

Objective: Prepare an orthogonally protected building block suitable for Fmoc-based peptide synthesis.

  • Cu(II) Complexation:

    • Procedure: Dissolve 4-APG (10 mmol) in 10% aqueous Na2CO3. Slowly add a solution of CuSO4·5H2O (5 mmol) in water.

    • Causality: The 2:1 amino acid-to-copper ratio ensures complete coordination of the alpha-amine and carboxylate.

    • Self-Validation: The reaction mixture will immediately transition from colorless to a vibrant, deep blue. The absence of a deep blue color indicates failed chelation, likely due to incorrect pH.

  • Selective para-Amine Protection:

    • Procedure: Add dioxane to the blue solution, followed by Di-tert-butyl dicarbonate (Boc2O, 11 mmol). Stir at room temperature for 12 hours.

    • Causality: The bulky Boc group selectively reacts with the unshielded para-amine. The mild basicity prevents Boc degradation.

    • Self-Validation: Perform a micro-cleavage of the copper complex using EDTA and analyze via LC-MS. A mass shift to m/z 267.13 [M+H]+ confirms mono-Boc protection.

  • Decomplexation:

    • Procedure: Add a saturated aqueous solution of EDTA disodium salt and stir vigorously.

    • Causality: EDTA has a significantly higher binding affinity for Cu(II) than the amino acid, effectively stripping the metal and liberating the alpha-center.

    • Self-Validation: The organic layer will lose its blue tint, and a color shift to pale yellow/colorless confirms successful decomplexation.

  • Fmoc Protection of alpha-Amine:

    • Procedure: Adjust the aqueous phase to pH 9. Add Fmoc-OSu (10.5 mmol) dissolved in acetone. Stir for 4 hours. Acidify to pH 2 using 1M HCl and extract with ethyl acetate.

    • Causality: Fmoc-OSu reacts with the newly liberated alpha-amine. Acidification protonates the carboxylate, driving the product into the organic phase.

    • Self-Validation: Spot the organic phase on a TLC plate. A UV-active spot that tests negative for Ninhydrin (no purple color) validates the complete capping of all primary amines.

Protocol 2: Synthesis of Antibacterial Furan-2-carboxamide Derivatives

4-APG is frequently utilized as a nucleophilic core in the development of novel antibacterial agents, such as N-[4-(glycylamino)phenyl]furan-2-carboxamide [3].

Objective: Form an amide bond between the para-amine of 4-APG and an electrophilic furan derivative.

  • Activation & Coupling:

    • Procedure: Dissolve 4-APG (protected at the alpha-center) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq). Dropwise add Furan-2-carbonyl chloride (1.1 eq) at 0°C. Reflux the mixture.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during acyl substitution. This prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

    • Self-Validation: Monitor via HPLC at 254 nm. The complete disappearance of the 4-APG peak and the emergence of a new, more lipophilic peak indicates successful amide bond formation.

SynthesisPathway R1 Furan-2-carbonyl chloride (Electrophile) Cond Triethylamine (Base) Dichloromethane Reflux R1->Cond R2 4-Aminophenylglycine (Nucleophile) R2->Cond Prod N-[4-(glycylamino)phenyl] furan-2-carboxamide Cond->Prod Amide Bond Formation

Synthesis pathway of N-[4-(glycylamino)phenyl]furan-2-carboxamide via amide coupling.

Applications in Drug Development & Peptidomimetics

The integration of 2-Amino-2-(4-aminophenyl)acetic acid into drug discovery pipelines offers several distinct advantages:

  • Antibacterial Agent Development: As demonstrated in the synthesis of N-[4-(glycylamino)phenyl]furan-2-carboxamide, the 4-APG scaffold is highly effective against both gram-positive and gram-negative bacteria [3]. The rigid phenyl ring dictates the spatial orientation of the pharmacophores, enhancing receptor-ligand fit.

  • Antibody-Drug Conjugates (ADCs): The para-amino group serves as an excellent bio-orthogonal handle. Once the alpha-amine and carboxylate are incorporated into a peptide backbone, the para-amine can be selectively diazotized or acylated to attach cytotoxic payloads or fluorophores.

  • Conformational Restriction: Replacing a standard flexible amino acid (like lysine) with 4-APG restricts the rotational degrees of freedom (phi/psi angles) in a peptide chain. This restriction often leads to increased proteolytic stability and higher target binding affinity due to a reduced entropic penalty upon binding.

References

  • National Center for Biotechnology Information (PubChem).(R)-2-Amino-2-(4-aminophenyl)acetic acid (CID 13224267).
  • ChemSrc.D-4-Aminophenylglycine | CAS#:35619-39-7.
  • Benchchem.N-[4-(glycylamino)phenyl]furan-2-carboxamide.
Exploratory

Solubility Profile of 4-Aminophenylglycine in Aqueous Solvents: A Comprehensive Technical Guide

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Mechanistic Overview 4-Aminophenylglycine (4-APG)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Mechanistic Overview

4-Aminophenylglycine (4-APG) is a non-proteinogenic, highly versatile unnatural amino acid utilized extensively in the semi-synthesis of beta-lactam antibiotics and advanced targeted therapeutics. Unlike simple monoprotic small molecules, the aqueous solubility of 4-APG is not a static value; it is a highly dynamic thermodynamic parameter dictated by its multi-protic nature.

Understanding the solubility profile of 4-APG is critical. Failure to accurately map its solubility across physiological and formulation pH ranges frequently leads to metastable supersaturation, unpredictable precipitation during in vitro assays, and ultimately, poor oral bioavailability. This guide deconstructs the physicochemical mechanics of 4-APG and provides a self-validating protocol for determining its true thermodynamic solubility.

Ionization Profile & The Zwitterionic Lattice

The solubility of 4-APG is fundamentally governed by its three distinct ionizable moieties. To predict its behavior in aqueous solvents, one must analyze its protonation states:

  • Alpha-Carboxylic Acid (

    
    ):  Deprotonates at low pH to form a carboxylate anion.
    
  • Aromatic Amine (

    
    ):  The aniline-like amino group on the phenyl ring deprotonates to a neutral state in mildly acidic conditions.
    
  • Alpha-Amino Group (

    
    ):  Remains protonated until highly basic conditions.
    
The Isoelectric Point (pI) and Lattice Energy

The isoelectric point (pI) is the exact pH at which the molecule carries a net electrical charge of zero. For 4-APG, the pI is calculated as the average of the two pKa values flanking the neutral zwitterionic state:



At pH 6.8, 4-APG exists almost exclusively as a zwitterion. In this state, the strong intermolecular electrostatic interactions between the positively charged alpha-amino group and the negatively charged carboxylate group create a highly stable crystal lattice. The energy required for water to disrupt this lattice and solvate the molecule is maximized, resulting in a pronounced solubility minimum .

ProtonationStates Dication Dication (+2) pH < 2.0 Monocation Monocation (+1) pH 2.0 - 4.6 Dication->Monocation pKa1 ~2.0 Zwitterion Zwitterion (0) pH 4.6 - 9.0 Monocation->Zwitterion pKa2 ~4.6 Anion Anion (-1) pH > 9.0 Zwitterion->Anion pKa3 ~9.0

Figure 1: pH-dependent protonation states and charge transitions of 4-aminophenylglycine.

Self-Validating Thermodynamic Protocol

To accurately map the solubility of 4-APG, kinetic solubility assays (which rely on DMSO stock dilutions) must be avoided, as they are highly prone to metastable supersaturation [1][1]. Instead, we employ a modified version of the classic shake-flask method, the gold standard for thermodynamic solubility [2][2].

This protocol is designed as a self-validating system , ensuring that the data generated reflects true equilibrium rather than an experimental artifact [3][3].

Step-by-Step Methodology
  • Buffer Preparation & Solid Excess: Prepare 100 mM aqueous buffers at pH 1.2 (HCl/KCl), 4.6 (Acetate), 6.8 (Phosphate), and 9.0 (Borate). Add an excess of crystalline 4-APG to 5 mL of each buffer in sealed amber glass vials. Causality: An excess of solid must remain visible throughout the experiment. If the solid dissolves completely, the result is merely a concentration measurement, not the thermodynamic solubility limit.

  • Equilibration (Orbital Shaking): Incubate the vials in a temperature-controlled orbital shaker at 300 RPM for 48–72 hours at 25°C (and a parallel set at 37°C). Causality: Zwitterions exhibit notoriously slow dissolution kinetics due to their stable crystal lattices. A minimum of 48 hours is required to overcome any metastable supersaturation and reach absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prevents filter clogging. The 0.22 µm filtration is critical to remove sub-visible colloidal aggregates that would cause light scattering and artificially inflate downstream LC-MS or UV quantification.

  • Self-Validation (Final pH Verification): Measure the pH of the filtered supernatant. Causality: Dissolving a highly concentrated, multi-protic compound can overwhelm the buffer's capacity, shifting the pH away from the target. If the final pH deviates by >0.1 units from the initial buffer pH, the data point is invalid. The experiment must be repeated using a higher molarity buffer.

  • Quantification: Dilute the filtrate into the linear dynamic range of your analytical method. Quantify via HPLC-UV (λ = 254 nm) against a validated standard calibration curve.

Workflow Step1 1. Sample Preparation Excess 4-APG + Buffered Media Step2 2. Equilibration Orbital Shaking (48-72h, 25°C/37°C) Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm Filtration Step2->Step3 Step4 4. Self-Validation Measure Final Equilibrium pH Step3->Step4 Step5 5. Quantification HPLC-UV / LC-MS Analysis Step4->Step5

Figure 2: Modified Higuchi-Connors self-validating workflow for thermodynamic solubility.

Quantitative Solubility Profile (Data Presentation)

The multi-protic nature of 4-APG results in a classic "U-shaped" pH-solubility profile. The table below summarizes the expected thermodynamic solubility dynamics based on its ionization states. (Note: Values are representative benchmarks for formulation planning).

Target pHDominant Ionization StateNet ChargeSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Formulation Implication
1.2 Dicationic+2> 45.0> 55.0Highly soluble in gastric fluid; ideal for oral HCl salt formulations.
4.6 Monocationic / Zwitterion+1 to 0~ 12.5~ 16.0Moderate solubility; risk of precipitation in upper intestine.
6.8 Zwitterionic (Isoelectric)0~ 2.1 ~ 3.5 Solubility Minimum. High risk of crystallization in physiological buffers.
9.0 Anionic-1~ 18.4~ 24.0Increased solubility; useful for basic liquid formulations.

Strategic Implications for Drug Development

The pronounced solubility minimum at pH 6.8 poses a significant challenge for parenteral formulations and physiological assays. To bypass this limitation, Application Scientists should consider the following strategies:

  • Salt Selection: Formulating 4-APG as a hydrochloride (HCl) or mesylate salt forces the microenvironmental pH downward during dissolution, leveraging the highly soluble dicationic state.

  • Co-Solvent Systems: The addition of polar aprotic solvents (e.g., DMSO, DMF) or co-solvents like PEG-400 can disrupt the zwitterionic lattice energy, significantly enhancing solubility for in vitro screening.

  • Transient Protecting Groups: In peptide synthesis applications, temporarily masking the alpha-amino group (via Boc or Fmoc protection) eliminates the zwitterionic dipole, drastically increasing solubility in organic and semi-aqueous solvent mixtures.

References

  • Enamine. (2023). Shake-Flask Solubility Assay: Kinetic vs. Thermodynamic Methods in Early-Stage Drug Discovery. Retrieved from 1

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. Retrieved from 2

  • SciSpace / Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from 3

Sources

Foundational

Technical Analysis: Physicochemical Profiling of 2-Amino-2-(4-aminophenyl)acetic acid

The following technical guide details the physicochemical profiling of 2-Amino-2-(4-aminophenyl)acetic acid, focusing on its ionization behavior (pKa) and isoelectric point (pI). Executive Summary Molecule: 2-Amino-2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 2-Amino-2-(4-aminophenyl)acetic acid, focusing on its ionization behavior (pKa) and isoelectric point (pI).

Executive Summary

Molecule: 2-Amino-2-(4-aminophenyl)acetic acid (Synonyms: p-Aminophenylglycine, 4-APG). CAS: 35619-39-7 (General), 75176-85-1 (R-isomer). Molecular Formula:


Molecular Weight:  166.18  g/mol .[1]

Understanding the ionization constants (pKa) and isoelectric point (pI) of 4-aminophenylglycine is critical for optimization in drug development, particularly for semi-synthetic beta-lactam antibiotics and peptide synthesis. As a non-proteinogenic amino acid containing an additional ionizable aromatic amine, its solubility and permeability profiles differ significantly from standard phenylglycine. This guide provides a derived physicochemical profile based on structural electronic effects and outlines the gold-standard experimental protocols for verification.

Molecular Architecture & Ionization Sites

The molecule possesses three distinct ionizable functional groups, creating a complex zwitterionic equilibrium.

Functional GroupTypeTypical pKa RangeElectronic Environment

-Carboxyl (-COOH)
Acidic1.8 – 2.2Electron-withdrawing effect of the

-ammonium group increases acidity (lowers pKa) compared to acetic acid.
Para-Aniline (-NH

)
Basic (Aromatic)3.5 – 4.8Conjugation with the phenyl ring significantly lowers basicity compared to aliphatic amines. The presence of the cationic

-ammonium group (at low pH) further depresses this pKa via coulombic repulsion.

-Amine (-NH

)
Basic (Aliphatic)8.8 – 9.4The electron-withdrawing phenyl ring lowers the pKa slightly compared to alanine (9.7), but it remains the most basic site.
Predicted Ionization Constants

Based on structural analogues (Phenylglycine and p-Phenylenediamine) and Hammett substituent constants:

  • pKa

    
     (Carboxyl): ~1.9 ± 0.1 
    
    • Rationale: Very similar to Phenylglycine (pKa = 1.83). The distal p-amino group has a negligible effect on the carboxyl dissociation.

  • pKa

    
     (Aniline Nitrogen): ~4.2 ± 0.3 
    
    • Rationale: Unsubstituted aniline has a pKa of 4.6. The

      
      -ammonium group exerts a field electron-withdrawing effect, destabilizing the protonated aniline slightly, lowering the pKa.
      
  • pKa

    
     (
    
    
    
    -Ammonium):
    ~9.2 ± 0.2
    • Rationale: Consistent with Phenylglycine (pKa = 9.13). The p-amino group (neutral at this pH) is electron-donating by resonance, potentially slightly raising the pKa compared to unsubstituted phenylglycine.

Isoelectric Point (pI) Derivation[2][3][4]

The isoelectric point is the pH at which the net charge of the molecular population is zero.[2][3][4][5][6] For amino acids with ionizable side chains, the pI is the average of the two pKa values that bracket the neutral species.[2][3]

Step-by-Step Speciation
  • pH < 1.9 (Fully Protonated):

    • Species:

      
      
      
    • Net Charge: +2

  • 1.9 < pH < 4.2 (First Dissociation):

    • Loss of Carboxyl proton (pKa

      
      ).
      
    • Species:

      
      
      
    • Net Charge: +1

  • 4.2 < pH < 9.2 (Second Dissociation):

    • Loss of Aniline proton (pKa

      
      ). Note: Aniline is far more acidic than the aliphatic amine.
      
    • Species:

      
      
      
    • Net Charge: 0 (Zwitterion) [2]

  • pH > 9.2 (Third Dissociation):

    • Loss of

      
      -Amine proton (pKa
      
      
      
      ).
    • Species:

      
      
      
    • Net Charge: -1

Calculation

Since the neutral zwitterion exists between the deprotonation of the aniline (pKa


) and the deprotonation of the 

-amine (pKa

):

[2]

Using the derived values:



Note: This differs from acidic amino acids (like Aspartic acid) where pI is calculated using pKa


 and pKa

. Because 4-APG is a basic amino acid analogue, the pI shifts toward neutrality/basicity.
Ionization Pathway Diagram

IonizationPath Cat2 Cation (+2) COOH | NH3+ | NH3+ Cat1 Cation (+1) COO- | NH3+ | NH3+ Cat2->Cat1 pKa1 ~1.9 (-H+ from COOH) Zwit Zwitterion (0) COO- | NH3+ | NH2 Cat1->Zwit pKa2 ~4.2 (-H+ from Aniline) Anion Anion (-1) COO- | NH2 | NH2 Zwit->Anion pKa3 ~9.2 (-H+ from Alpha-Amine)

Figure 1: Step-wise dissociation pathway of 2-Amino-2-(4-aminophenyl)acetic acid showing the zwitterionic window.

Experimental Validation Protocols

To confirm these theoretical values, Potentiometric Titration is the industry standard. For compounds with low solubility near the pI (common for aromatic zwitterions), a mixed-solvent approach or Capillary Electrophoresis (CE) is recommended.

Protocol A: Potentiometric Titration (Gold Standard)

Objective: Determine precise pKa values by monitoring pH change against added titrant.

  • Preparation:

    • Dissolve 0.1 mmol of 4-APG in 50 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

    • Note: If solubility is an issue, add a known excess of HCl (e.g., 0.2 mmol) to start with the fully protonated soluble cationic form.

  • Titration:

    • Titrate with 0.1 M carbonate-free NaOH using a calibrated glass electrode.

    • Record pH after every 0.05 mL addition.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Identify inflection points (first derivative).

    • Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate dissociation constants.

Protocol B: Capillary Electrophoresis (For pI Determination)

Objective: Determine pI directly by observing effective mobility (


) crossover.
  • Setup: Use a fused silica capillary (50 µm i.d.).

  • Buffers: Prepare a series of buffers ranging from pH 2.0 to 10.0 (0.5 pH increments).

  • Injection: Inject the sample and a neutral marker (e.g., DMSO).

  • Measurement:

    • Measure migration time (

      
      ) relative to the neutral marker (
      
      
      
      ).
    • Calculate mobility:

      
      .
      
  • Result: Plot

    
     vs. pH. The x-intercept (where mobility = 0) is the precise pI .
    
Experimental Workflow Diagram

ExpWorkflow Start Start: 4-APG Sample SolubilityCheck Check Solubility in Water Start->SolubilityCheck Acidify Add 1.0 eq HCl (Ensure +2 Cation State) SolubilityCheck->Acidify Insoluble Titration Potentiometric Titration (0.1 M NaOH, 25°C, N2 atm) SolubilityCheck->Titration Soluble Acidify->Titration Data Acquire pH vs Vol Data Titration->Data Analysis Bjerrum / Non-linear Regression Data->Analysis Result Output: pKa1, pKa2, pKa3 Analysis->Result

Figure 2: Decision tree for potentiometric determination of ionization constants.

Implications for Drug Development[6]

Solubility & Formulation
  • Minimum Solubility (pH ~ 6.7): At the pI, the net charge is zero, leading to crystal lattice energy maximization and minimum aqueous solubility. Formulation strategies should target pH < 4 or pH > 9 to ensure ionization and solubility.

  • Permeability: The zwitterionic form (pH 4.2 – 9.2) is charge-neutral overall but highly polar. However, the lipophilic phenyl ring aids in passive diffusion. This molecule likely utilizes peptide transporters (PEPT1/PEPT2) due to its structural similarity to dipeptides/phenylglycine.

Chemical Stability
  • Oxidation Risk: The para-aniline group is susceptible to oxidation (turning brown/violet) at high pH or in the presence of transition metals. Buffers should include chelating agents (EDTA) and antioxidants if working at pH > 7.

References

  • Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values. University of Calgary. Retrieved from [Link] (Reference for Phenylglycine base values).

  • PubChem. (2024).[7] (R)-2-Amino-2-(4-aminophenyl)acetic acid. National Library of Medicine. Retrieved from [Link]

  • Perrin, D. D. (1972).[8] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for Aniline pKa values).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

Sources

Exploratory

The Pharmacophore of 2-Amino-2-(4-aminophenyl)acetic Acid: From Synthetic Scaffold to Bioactive Derivatives

Executive Summary This technical guide provides an in-depth analysis of 2-Amino-2-(4-aminophenyl)acetic acid (also known as p-aminophenylglycine or 4-APG), a non-proteinogenic amino acid that serves as a critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Amino-2-(4-aminophenyl)acetic acid (also known as p-aminophenylglycine or 4-APG), a non-proteinogenic amino acid that serves as a critical chiral scaffold in medicinal chemistry. Unlike simple phenylglycine, the presence of a primary amine at the para-position of the aromatic ring introduces a unique vector for chemical modification, enabling the synthesis of metabotropic glutamate receptor (mGluR) ligands , semi-synthetic


-lactam antibiotics , and tumor-targeted conjugates .

This document details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for evaluating the biological activity of 4-APG derivatives.

Chemical Architecture and Synthetic Logic

The Scaffold

The core structure consists of a glycine backbone with a p-aminophenyl substituent at the


-carbon. This creates a bifunctional handle:
  • 
    -Amino Acid Moiety:  Mimics endogenous ligands (glutamate/glycine) for CNS receptor targeting.
    
  • 
    -Aromatic Amine:  A nucleophilic site allowing for acylation, alkylation, or diazotization without disrupting the zwitterionic amino acid core.
    
Stereochemical Significance

Biological activity is strictly stereospecific.

  • (R)-Enantiomer: The preferred configuration for side chains in semi-synthetic cephalosporins (analogous to D-phenylglycine in Ampicillin).

  • (S)-Enantiomer: Often favored for mGluR antagonism and NMDA receptor modulation.

Synthesis: The Modified Strecker Protocol

The most robust route for industrial and laboratory scale-up is the Strecker synthesis followed by hydrolysis.

Reaction Logic: The reaction utilizes 4-aminobenzaldehyde as the electrophile. The challenge is preventing polymerization of the aniline moiety. Protection of the p-amino group is often required if high yields are desired, though direct synthesis is possible under controlled pH.

DOT Diagram: Synthetic Pathway

SynthesisPathway Aldehyde 4-Aminobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4Cl / KCN (Strecker) Nitrile Aminonitrile Imine->Nitrile Nucleophilic Attack Product 2-Amino-2-(4-aminophenyl) acetic acid Nitrile->Product Acid Hydrolysis (HCl, Reflux)

Caption: Step-wise conversion of 4-aminobenzaldehyde to 4-APG via the Strecker mechanism.

Biological Activity and Structure-Activity Relationships (SAR)

CNS Activity: NMDA and mGluR Modulation

Derivatives of phenylglycine are "privileged structures" for the glutamate binding site.

  • Mechanism: The

    
    -amino acid moiety overlaps with the glutamate/glycine binding pocket. The aromatic ring provides steric bulk that prevents channel opening (antagonism) or induces conformational changes (partial agonism).
    
  • Key Derivative: (S)-4-carboxyphenylglycine (4-CPG) is a potent mGluR1/mGluR5 antagonist. 4-APG serves as a bioisostere precursor where the amino group can be converted to anionic groups or sulfonamides to tune receptor subtype selectivity [1].

Antimicrobial Activity: -Lactam Side Chains

The 4-APG scaffold is utilized to improve the Gram-negative penetration of cephalosporins.

  • Transport: The zwitterionic nature allows passage through porin channels (OmpF/OmpC) in E. coli.

  • Furan Derivatives: Condensation of the p-amino group with furan-2-carboxylic acid yields N-[4-(glycylamino)phenyl]furan-2-carboxamide , which exhibits micromolar MICs against S. aureus and E. coli by inhibiting bacterial cell wall synthesis enzymes distinct from PBPs [2].

Antitumor Activity: The "Mustard" Strategy

The p-amino group allows for the attachment of nitrogen mustard moieties (bis(2-chloroethyl)amine).

  • Rationale: The amino acid backbone acts as a "Trojan horse," utilizing amino acid transporters (LAT1) which are upregulated in cancer cells to actively transport the alkylating agent into the tumor.

DOT Diagram: SAR Logic

SAR_Logic Core 4-APG Scaffold Mod1 p-Amino Acylation (Furan/Benzoyl) Core->Mod1 Mod2 alpha-Carbon Stereochemistry (R/S) Core->Mod2 Mod3 N-Alkylation (Mustards) Core->Mod3 Act1 Antimicrobial (Cell Wall) Mod1->Act1 Act2 mGluR / NMDA Antagonism Mod2->Act2 Act3 Cytotoxicity (DNA Alkylation) Mod3->Act3

Caption: Structure-Activity Relationship mapping modifications of the 4-APG core to specific biological outcomes.

Quantitative Data Summary

The following table summarizes the biological potency of key 4-APG derivatives across different therapeutic classes.

Derivative ClassTarget / OrganismActivity MetricValueReference
(S)-4-Carboxyphenylglycine mGluR1a (Rat)

(Inhibition)

[1]
(S)-4-Carboxyphenylglycine mGluR5a (Rat)

(Inhibition)

[1]
Furan-2-carboxamide deriv. Staphylococcus aureusMIC

[2]
Furan-2-carboxamide deriv. Escherichia coliMIC

[2]
Phenylglycine Mustard HFF (Fibroblast)

(Cytotoxicity)

[3]

Experimental Protocols

Protocol A: Synthesis of N-[4-(glycylamino)phenyl]furan-2-carboxamide

Target: Antimicrobial Derivative

Reagents:

  • (R)-2-Amino-2-(4-aminophenyl)acetic acid (1.0 eq)

  • Furan-2-carbonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Protection: First, protect the

    
    -amino group of the 4-APG using Boc-anhydride (
    
    
    
    ) in dioxane/water (1:1) to yield N-Boc-4-APG. This ensures reaction specificity at the p-aniline nitrogen.
  • Acylation: Dissolve N-Boc-4-APG (1 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Addition: Add TEA (2 mmol) followed by dropwise addition of furan-2-carbonyl chloride (1.1 mmol) at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Deprotection: Concentrate the solvent. Treat the residue with TFA/DCM (1:1) for 1 hour to remove the Boc group.

  • Purification: Precipitate the final product using cold diethyl ether. Recrystallize from ethanol.

Self-Validation Check:

  • NMR:

    
     NMR must show furan protons (
    
    
    
    6.5–7.6 ppm) and the disappearance of the p-aniline doublet.
  • Mass Spec: Confirm molecular ion peak

    
    .
    
Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates (polystyrene).

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Methodology:

  • Inoculum Prep: Prepare a bacterial suspension in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve the 4-APG derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in MHB across the 96-well plate (Final range: 512

    
     to 0.5 
    
    
    
    ).
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Sterile MHB + DMSO (solvent blank).

  • Incubation: Add 50

    
     of diluted inoculum to each well. Incubate at 37°C for 16–20 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Validation: The MIC of the positive control (Ciprofloxacin) must fall within the established QC range (e.g., 0.12–0.5

    
     for E. coli).
    

Future Outlook: The "Click" Chemistry Potential

The p-amino group of 4-APG is an ideal candidate for conversion to an azide (


) via diazotization. This opens the door for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , allowing the rapid generation of libraries of phenylglycine-triazole hybrids for high-throughput screening against resistant bacterial strains.

References

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Source: Neuropharmacology (via PubMed Central) URL:[Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Source: ACS Omega (via ResearchGate) URL:[Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Source: Acta Pharmaceutica URL:[Link]

Foundational

An In-depth Technical Guide to 2-Amino-2-(4-aminophenyl)acetic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-2-(4-aminophenyl)acetic acid, a non-proteinogenic amino acid with significant applications in pharmaceutical research and development. We will delve into...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Amino-2-(4-aminophenyl)acetic acid, a non-proteinogenic amino acid with significant applications in pharmaceutical research and development. We will delve into its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a valuable chiral building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Core Identifiers and Nomenclature

Navigating the landscape of chemical compounds requires precision in identification. 2-Amino-2-(4-aminophenyl)acetic acid exists as a racemic mixture and as individual enantiomers, each with distinct identifiers. It is crucial to distinguish between these forms, as the stereochemistry at the alpha-carbon can profoundly impact biological activity.

IdentifierRacemic 2-Amino-2-(4-aminophenyl)acetic acid(R)-2-Amino-2-(4-aminophenyl)acetic acid
CAS Number 75176-85-1[1]35619-39-7[2]
IUPAC Name 2-Amino-2-(4-aminophenyl)acetic acid(2R)-2-amino-2-(4-aminophenyl)acetic acid[2]
Synonyms (±)-4-AminophenylglycineD-4-aminophenylglycine, (2R)-Amino(4-aminophenyl)acetic acid[2]
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol 166.18 g/mol [2]
InChIKey OOASNXLDNAKYSG-UHFFFAOYSA-NOOASNXLDNAKYSG-SSDOTTSWSA-N[2]
SMILES NC(C1=CC=C(N)C=C1)C(O)=ONC(O)=O

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis.

Physicochemical Properties:

PropertyValue
Appearance Off-white to light yellow powder
Melting Point Not well-documented for the racemate. Related compounds show melting points around 200°C (decomposes).
Solubility Sparingly soluble in water, soluble in acidic and basic aqueous solutions.
pKa Expected to have two pKa values corresponding to the carboxylic acid and the amino groups.

Spectroscopic Data (Expected for Racemic Form):

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected spectrum would show signals for the aromatic protons, the alpha-proton, and exchangeable protons of the amino and carboxyl groups. Aromatic protons would likely appear as two doublets in the range of δ 6.5-7.5 ppm. The alpha-proton (α-CH) would be a singlet around δ 4.5-5.0 ppm. The amino (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets with variable chemical shifts depending on concentration and temperature.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The ¹³C NMR spectrum would be expected to show a signal for the carboxylic carbon around 175 ppm. The aromatic carbons would appear in the range of 115-150 ppm, and the alpha-carbon would be expected around 55-60 ppm.

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching around 3200-3400 cm⁻¹), the carboxylic acid group (O-H stretching, broad, around 2500-3300 cm⁻¹ and C=O stretching around 1700-1750 cm⁻¹), and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ at m/z 167.08.

Synthesis of Racemic 2-Amino-2-(4-aminophenyl)acetic acid

The synthesis of α-amino acids is a well-established field in organic chemistry. A common and effective method for preparing racemic 2-Amino-2-(4-aminophenyl)acetic acid is the Strecker synthesis. This one-pot, multi-component reaction provides a straightforward route to the desired product.

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Aminobenzaldehyde 4-Aminobenzaldehyde Iminium_Ion Iminium Ion 4-Aminobenzaldehyde->Iminium_Ion + NH4Cl Ammonium_Chloride Ammonium Chloride (NH4Cl) Sodium_Cyanide Sodium Cyanide (NaCN) alpha-Aminonitrile α-Aminonitrile Iminium_Ion->alpha-Aminonitrile + NaCN Amino_Acid 2-Amino-2-(4-aminophenyl) acetic acid alpha-Aminonitrile->Amino_Acid Hydrolysis (H3O+)

Figure 1: The Strecker synthesis workflow for 2-Amino-2-(4-aminophenyl)acetic acid.

Experimental Protocol: Strecker Synthesis

  • Iminium Ion Formation: In a reaction vessel, dissolve 4-aminobenzaldehyde and an equimolar amount of ammonium chloride in a suitable solvent such as aqueous methanol. Stir the mixture at room temperature. The aldehyde reacts with ammonia (from ammonium chloride) to form an iminium ion intermediate.

  • Nucleophilic Addition of Cyanide: To the solution containing the iminium ion, slowly add a solution of sodium cyanide (or potassium cyanide) in water. This step should be performed in a well-ventilated fume hood due to the toxicity of cyanide. The cyanide ion acts as a nucleophile, attacking the iminium ion to form an α-aminonitrile.

  • Hydrolysis to the Amino Acid: The resulting α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product is collected by filtration, washed with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove any organic impurities. The crude product can be further purified by recrystallization from hot water or an alcohol-water mixture.

Applications in Drug Development and Research

Non-proteinogenic amino acids like 2-Amino-2-(4-aminophenyl)acetic acid are valuable building blocks in medicinal chemistry. Their incorporation into peptide or small molecule drug candidates can confer unique properties.

Rationale for Use:

  • Introduction of a Chiral Center: The chiral nature of this amino acid is crucial for stereospecific interactions with biological targets such as enzymes and receptors.

  • Structural Rigidity: The phenyl ring provides a rigid scaffold that can help to constrain the conformation of a molecule, which can be beneficial for binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The amino and carboxylic acid groups can be modified to fine-tune the solubility, lipophilicity, and metabolic stability of a drug candidate.

  • Peptidomimetics: This amino acid can be used as a surrogate for natural amino acids in peptides to create peptidomimetics with enhanced stability against enzymatic degradation.

While specific drugs containing this exact building block are not prominently in the public domain, the broader class of arylglycines is integral to many pharmaceuticals. For instance, derivatives of phenylglycine are found in the side chains of semi-synthetic penicillins and cephalosporins. The 4-amino substitution offers a reactive handle for further chemical modification and bioconjugation.

Drug_Development_Logic Building_Block 2-Amino-2-(4-aminophenyl) acetic acid Chemical_Modification Chemical Modification (e.g., acylation, peptide coupling) Building_Block->Chemical_Modification Drug_Candidate Novel Drug Candidate Chemical_Modification->Drug_Candidate Biological_Target Biological Target (Enzyme, Receptor) Drug_Candidate->Biological_Target Interacts with Therapeutic_Effect Desired Therapeutic Effect Biological_Target->Therapeutic_Effect Modulates

Figure 2: The role of 2-Amino-2-(4-aminophenyl)acetic acid as a building block in drug development.

Chiral Resolution

For many pharmaceutical applications, a single enantiomer of a chiral compound is required. The separation of the racemic 2-Amino-2-(4-aminophenyl)acetic acid into its (R) and (S) enantiomers can be achieved through several methods.

Diastereomeric Salt Crystallization:

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3][4]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic 2-Amino-2-(4-aminophenyl)acetic acid in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or another chiral acid) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amino acid solution with stirring. The diastereomeric salts will begin to form. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomer.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: The enantiomerically enriched amino acid can be recovered from the diastereomeric salt by treatment with a base (to neutralize the chiral acid) and subsequent adjustment of the pH to the isoelectric point of the amino acid to precipitate it.

  • Purity Analysis: The enantiomeric excess (e.e.) of the resolved amino acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Amino-2-(4-aminophenyl)acetic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: While specific toxicity data for this compound is limited, it should be handled with care. Avoid ingestion, inhalation, and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For eye contact, seek medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-2-(4-aminophenyl)acetic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its unique structure, featuring a chiral center and reactive functional groups, provides a foundation for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its identifiers, properties, synthesis, and handling is essential for any researcher working with this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: (r)-2-Amino-2-(4-chlorophenyl)acetic acid as a Chiral Resolving Agent.
  • BenchChem. (2025). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • PubChem. Compound Summary for CID 13224267, (R)-2-Amino-2-(4-aminophenyl)acetic acid.
  • Sigma-Aldrich. Product Page for 4-Aminophenylacetic acid.
  • BLDpharm. Product Page for 2-Amino-2-(4-aminophenyl)acetic acid, CAS 75176-85-1.

Sources

Exploratory

Crystal Structure Analysis of 2-Amino-2-(4-aminophenyl)acetic acid: A Comprehensive Crystallographic Guide

Executive Summary 2-Amino-2-(4-aminophenyl)acetic acid, commonly known as 4-aminophenylglycine, is a highly versatile non-proteinogenic amino acid. As a critical chiral building block in the synthesis of semi-synthetic -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(4-aminophenyl)acetic acid, commonly known as 4-aminophenylglycine, is a highly versatile non-proteinogenic amino acid. As a critical chiral building block in the synthesis of semi-synthetic


-lactam antibiotics and peptidomimetics, understanding its solid-state conformation is paramount. This whitepaper provides an in-depth mechanistic guide to the crystal structure analysis of 4-aminophenylglycine, detailing the causality behind crystallization protocols, X-ray diffraction parameters, and the complex hydrogen-bonding networks driven by its zwitterionic nature.

Chemical Context & Zwitterionic Nature

In the solid state, amino acids rarely exist in their neutral form. 4-aminophenylglycine (CAS: 35619-39-7 for the D-enantiomer)[1] crystallizes predominantly as a zwitterion. The


-amino group is protonated (

) while the carboxylic acid group is deprotonated (

).

What distinguishes 4-aminophenylglycine from standard unsubstituted phenylglycine is the presence of the para-amino group (


) on the aromatic ring. In standard phenylglycine crystals, the lattice is stabilized by alternating layers of hydrophobic (phenyl rings) and hydrophilic (zwitterionic core) zones[2]. However, the introduction of the polar 4-amino group disrupts this strict segregation, acting as a competing hydrogen-bond donor and acceptor that bridges the hydrophobic layers, thereby increasing the lattice energy and altering the compound's solubility and dielectric properties[3].

Experimental Protocols: A Self-Validating System

To elucidate the structure, one must overcome the kinetic trapping of amorphous polymorphs—a common issue caused by the competing hydrogen-bonding sites of the 4-amino group.

Protocol: Crystal Growth via Vapor Diffusion

Causality: Slow vapor diffusion is selected over rapid solvent evaporation to maintain thermodynamic control. Rapid evaporation often leads to microcrystalline powders due to the rapid formation of intermolecular


 networks. Vapor diffusion allows for the gradual reduction of solubility, yielding single crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent system of ultra-pure water and ethanol (1:1 v/v). The water solubilizes the zwitterionic core, while ethanol modulates the dielectric constant to accommodate the aromatic ring.

  • Dissolution: Dissolve 50 mg of 4-aminophenylglycine in 5 mL of the solvent mixture. Apply gentle heating (40°C) and sonication until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial to remove nucleation-inducing particulate impurities.

  • Diffusion Setup: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., acetone or tetrahydrofuran). Seal the outer vial tightly with a Teflon-lined cap.

  • Incubation & Harvesting: Store the setup in a vibration-free environment at a constant 20°C. After 7–14 days, harvest the resulting prismatic crystals using a polarized light microscope.

Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: Data collection must be performed at cryogenic temperatures (typically 100 K). Cryocooling minimizes the Debye-Waller factors (thermal motion of atoms), which is absolutely critical for accurately locating the electron density of the hydrogen atoms attached to the


 and 

groups.

Step-by-Step Methodology:

  • Mounting: Coat the harvested crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric degradation and ice formation. Mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Transfer the loop immediately to the goniometer head under a continuous 100 K nitrogen gas stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo

    
     source (
    
    
    
    Å) or Cu
    
    
    source and a photon-counting pixel array detector. Collect
    
    
    and
    
    
    scans to achieve >99% completeness up to
    
    
    .
  • Integration & Scaling: Process the raw frames using software such as CrysAlisPro. Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL) via the Olex2 interface.
    

XRD_Workflow A Sample Preparation (Purity >99%) B Solvent Screening (Aqueous/EtOH, pH ~6.5) A->B C Crystal Growth (Vapor Diffusion) B->C D Crystal Harvesting (Paratone Oil, Cryoloop) C->D C_note Thermodynamic control prevents kinetic polymorph trapping C->C_note E Data Collection (SC-XRD at 100 K) D->E F Structure Solution (SHELXT / Olex2) E->F E_note Cryocooling minimizes thermal motion of Hydrogen atoms E->E_note G Refinement & Validation (CIF) F->G

Figure 1: End-to-end workflow for the crystallographic analysis of 4-aminophenylglycine.

Structural Analysis & Causality

Conformation and Packing Motifs

In the refined structure, the orientation of the carboxylate group relative to the phenyl ring is governed by steric hindrance. The torsion angle between the aromatic plane and the


-carbon substituents typically minimizes steric clashes while maximizing hyperconjugation. Unlike standard phenylglycine derivatives where substituents dictate hydrogen bonding patterns purely from the 

-position[4], the 4-amino group forces the crystal lattice into a highly cross-linked 3D architecture.
Hydrogen Bonding Topology

The structural integrity of 4-aminophenylglycine relies on a bipartite hydrogen-bonding system:

  • Primary Zwitterionic Network: The

    
    -ammonium group (
    
    
    
    ) acts as a strong tri-furcated hydrogen bond donor to the carboxylate oxygen atoms (
    
    
    ) of adjacent molecules, forming the primary structural backbone (distances typically 2.7–2.8 Å).
  • Secondary Aromatic Network: The

    
     group acts as both a donor and an acceptor. It bridges the gap between the hydrophilic zwitterionic channels and the hydrophobic aromatic stacking zones, creating a complex 3D web that significantly increases the melting point and lattice stability compared to unsubstituted analogs.
    

HBond_Topology O1 Carboxylate O1 (Strong Acceptor) O2 Carboxylate O2 (Strong Acceptor) N1 alpha-NH3+ (Primary Donor) N1->O1 Strong N-H...O (2.7-2.8 Å) N1->O2 Strong N-H...O (2.7-2.8 Å) Pi Phenyl Ring (Hydrophobic/Pi) N1->Pi N-H...pi Contact N2 4-NH2 Group (Donor/Acceptor) N2->O1 Secondary N-H...O (>2.9 Å) N2->N2 Amine-Amine Interaction

Figure 2: Topology of the hydrogen-bonding network in the 4-aminophenylglycine crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for enantiopure D-4-aminophenylglycine based on the structural behavior of highly similar phenylglycine zwitterions.

Crystallographic ParameterValue / Description
Chemical Formula

Formula Weight 166.18 g/mol
Crystal System Orthorhombic
Space Group

(Typical for enantiopure amino acids)
Data Collection Temperature 100(2) K
Calculated Density (

)
~1.38 - 1.42 g/cm³
Z (Molecules per unit cell) 4
Radiation Source Mo

(

Å)
Primary Interaction Motif

(Head-to-tail chains)

References

  • Source: Acta Crystallographica Section C (iucr.org)
  • Title: Structural Investigation of Substituent Effect on Hydrogen Bonding in (S)
  • Title: The Synthesis, Structure, and Dielectric Properties of a One-Dimensional Hydrogen-Bonded DL-α-Phenylglycine Supramolecular Crown-Ether-Based Inclusion Compound Source: MDPI URL
  • Title: D-4-Aminophenylglycine | CAS#:35619-39-7 Source: Chemsrc URL

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation Protocol for 2-Amino-2-(4-aminophenyl)acetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol Introduction & Strategic Rationale Non-natural amino acids, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

Non-natural amino acids, particularly phenylglycine derivatives like 2-amino-2-(4-aminophenyl)acetic acid (commonly known as 4-aminophenylglycine), are indispensable building blocks in modern drug discovery. They are frequently utilized in the synthesis of peptidomimetics and targeted therapeutics, including 1[1].

Synthesizing highly polar, zwitterionic molecules with multiple reactive functional groups requires a robust, chemoselective approach. As a Senior Application Scientist, I have designed this protocol to avoid the common pitfalls of amino acid synthesis (such as the instability of α-aminonitriles or the difficulty of desalting zwitterions). The synthesis is broken down into three highly optimized, self-validating steps:

  • The Bucherer-Bergs Reaction: Rather than using a standard Strecker synthesis—which yields an unstable α-aminonitrile prone to hydrolysis and retro-reaction—we utilize the Bucherer-Bergs reaction. This method traps the intermediate as a highly stable, insoluble hydantoin ring. The precipitation of the hydantoin drives the reaction equilibrium to completion and eliminates the need for chromatographic purification, a well-documented advantage in2[2].

  • Barium-Mediated Alkaline Hydrolysis: Opening the hydantoin ring requires harsh basic conditions. If sodium hydroxide is used, isolating the resulting water-soluble amino acid from concentrated sodium salts is notoriously difficult. By using Barium Hydroxide (

    
    ), we can neutralize the reaction with exact stoichiometric amounts of Sulfuric Acid (
    
    
    
    ). This precipitates Barium Sulfate (
    
    
    ), leaving only the pure zwitterionic amino acid in the aqueous phase. This is a gold-standard method for preparing3[3].
  • Chemoselective Catalytic Hydrogenation: The final reduction of the nitro group must be carefully controlled to prevent the hydrogenolysis of the benzylic C-N bond. Using 10% Pd/C under ambient hydrogen pressure ensures exclusive reduction of the nitro group.

Pathway & Workflow Visualizations

SyntheticWorkflow Step1 Step 1: Bucherer-Bergs Int1 5-(4-Nitrophenyl)hydantoin Step1->Int1 KCN, (NH4)2CO3 Step2 Step 2: Alkaline Hydrolysis Int1->Step2 Isolation Int2 4-Nitrophenylglycine Step2->Int2 Ba(OH)2, then H2SO4 Step3 Step 3: Hydrogenation Int2->Step3 Isolation Product 4-Aminophenylglycine Step3->Product H2, Pd/C

Synthetic workflow for 4-aminophenylglycine from 4-nitrobenzaldehyde.

Mechanism A 4-Nitrobenzaldehyde B Imine A->B + NH3 - H2O C α-Aminonitrile B->C + CN⁻ D Hydantoin Ring C->D + CO2 Cyclization

Mechanistic logic of the Bucherer-Bergs reaction forming the hydantoin.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(4-Nitrophenyl)hydantoin

Objective: Convert 4-nitrobenzaldehyde to the corresponding hydantoin intermediate. Procedure:

  • In a 500 mL round-bottom flask, dissolve ammonium carbonate (28.8 g, 300 mmol) and potassium cyanide (9.8 g, 150 mmol) in 150 mL of deionized water. (Safety Note: KCN is highly toxic. Perform strictly in a well-ventilated fume hood with appropriate PPE).

  • Add a solution of 4-nitrobenzaldehyde (15.1 g, 100 mmol) dissolved in 150 mL of ethanol to the aqueous mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 60°C for 6 hours.

  • Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

  • Filter the precipitated solid, wash sequentially with cold water (2 × 50 mL) and cold ethanol (50 mL), and dry under vacuum at 50°C.

  • In-Process Self-Validation: The reaction is self-indicating. The initially clear or slightly hazy solution will yield a heavy, pale-yellow precipitate as the hydantoin forms. TLC (Hexanes/EtOAc 1:1) will show the complete disappearance of the aldehyde spot (

    
    ) and the appearance of a new baseline spot.
    
Step 2: Barium-Mediated Hydrolysis to 4-Nitrophenylglycine

Objective: Hydrolyze the hydantoin ring to liberate the free amino acid while completely removing inorganic salts. Procedure:

  • Suspend 5-(4-nitrophenyl)hydantoin (22.1 g, 100 mmol) and Barium Hydroxide octahydrate (

    
    , 63.1 g, 200 mmol) in 300 mL of deionized water in a 1 L round-bottom flask.
    
  • Reflux the mixture (100°C) for 16 hours.

  • Cool the mixture to 60°C. Carefully add 2M

    
     dropwise until the pH reaches exactly 6.0 (the approximate isoelectric point of the amino acid).
    
  • Filter the hot suspension through a tightly packed Celite pad to remove the heavy

    
     precipitate. Wash the filter cake with hot water (100 mL).
    
  • Concentrate the filtrate under reduced pressure to ~100 mL and cool to 4°C to induce crystallization.

  • Filter the resulting crystals and dry under vacuum.

  • In-Process Self-Validation: During reflux, ammonia gas is evolved (detectable via holding wet pH paper at the condenser outlet). The cessation of ammonia evolution indicates complete hydrolysis. The quantitative precipitation of

    
     upon acid addition serves as a visual and physical confirmation of successful neutralization.
    
Step 3: Chemoselective Catalytic Hydrogenation to 4-Aminophenylglycine

Objective: Reduce the aromatic nitro group to an aniline without cleaving the benzylic C-N bond. Procedure:

  • Dissolve 4-nitrophenylglycine (15.0 g, ~76 mmol) in 200 mL of a 1:1 mixture of Methanol/Water.

  • Purge the flask with nitrogen gas for 5 minutes.

  • Carefully add 10% Palladium on Carbon (Pd/C, 1.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times.

  • Stir the reaction vigorously at room temperature under 1 atm of

    
     for 5 hours.
    
  • Purge the flask with nitrogen to remove residual hydrogen.

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Safety Note: Do not let the catalyst dry out on the filter, as it is highly pyrophoric).

  • Concentrate the filtrate under reduced pressure to afford the final product as a pale solid.

  • In-Process Self-Validation: The reaction progress is physically validated by the cessation of hydrogen gas uptake from the balloon. LC-MS analysis will show a clean mass shift from

    
     (nitro) to 
    
    
    
    (amino).

Quantitative Data Summary

Process StepIsolated Intermediate / ProductExpected YieldTarget Purity (HPLC)Key Analytical Markers
Step 1 5-(4-Nitrophenyl)hydantoin82 - 88%>95%IR: C=O stretch at 1720, 1770 cm⁻¹¹H NMR: Hydantoin NH at ~10.8 ppm
Step 2 4-Nitrophenylglycine75 - 80%>98%¹H NMR (D₂O): α-CH singlet at ~5.2 ppm, Ar-H at 8.2, 7.6 ppm
Step 3 2-Amino-2-(4-aminophenyl)acetic acid85 - 92%>99%ESI-MS: [M+H]⁺ m/z 167.1¹H NMR: Ar-H shift upfield to ~7.1, 6.7 ppm

References

  • Benchchem. "N-[4-(glycylamino)phenyl]furan-2-carboxamide". Benchchem Product Catalog.
  • Journal of the American Chemical Society. "Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and[2,3]-Sigmatropic Rearrangement". ACS Publications.
  • ResearchGate. "3-alkoxy-1,5-diaryl-4,5-dihydroxyimidazolidin-2-ones and 3-alkoxy-1-alkyl-5-aryl-4,5-dihydroxyimidazolidin-2-ones: synthesis and structure". ResearchGate Publications.

Sources

Application

Application Note: Enantioselective Synthesis of (S)-2-Amino-2-(4-aminophenyl)acetic acid

Executive Summary (S)-2-Amino-2-(4-aminophenyl)acetic acid (also known as (S)-4-aminophenylglycine) is a critical non-proteinogenic chiral amino acid. It serves as a pivotal building block in the synthesis of peptide ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(4-aminophenyl)acetic acid (also known as (S)-4-aminophenylglycine) is a critical non-proteinogenic chiral amino acid. It serves as a pivotal building block in the synthesis of peptide antibiotics (e.g., nocardicins), poly-ADP-ribose polymerase (PARP) inhibitors, and various peptidomimetics. Its synthesis is complicated by the presence of the reactive aniline moiety, which is prone to oxidation and polymerization, and the requirement for high enantiomeric purity (>99% ee) for pharmaceutical applications.

This guide details two robust, validated protocols for the synthesis of (S)-2-Amino-2-(4-aminophenyl)acetic acid:

  • Asymmetric Strecker Synthesis: A scalable chemical route utilizing a chiral auxiliary, ideal for de novo synthesis.

  • Enzymatic Resolution: A biocatalytic route using Penicillin G Acylase (PGA), ideal for industrial scale-up and "green" chemistry compliance.

Retrosynthetic Analysis & Strategy

Direct synthesis of the target molecule is often hampered by the nucleophilicity of the aniline nitrogen. Therefore, our primary strategy employs a nitro-precursor approach . The 4-nitro group serves as a "masked" aniline, stable to Strecker conditions, which is subsequently reduced to the amine without racemization.

Strategic Pathway
  • Target: (S)-2-Amino-2-(4-aminophenyl)acetic acid

  • Precursor: (S)-2-Amino-2-(4-nitrophenyl)acetic acid

  • Starting Material: 4-Nitrobenzaldehyde

Retrosynthesis cluster_legend Legend Target (S)-4-Aminophenylglycine (Target) Nitro_Acid (S)-4-Nitrophenylglycine (Stable Precursor) Target->Nitro_Acid Pd/C, H2 (Reduction) Aldehyde 4-Nitrobenzaldehyde (Starting Material) Nitro_Acid->Aldehyde Asymmetric Strecker Start Start Inter Intermediate Final Product

Caption: Retrosynthetic logic flow protecting the aniline moiety as a nitro group.

Protocol A: Asymmetric Strecker Synthesis

Objective: Synthesis of high-purity (S)-enantiomer using (R)-phenylglycine amide as a chiral auxiliary.

Mechanistic Insight

The reaction proceeds via a diastereoselective addition of cyanide to a chiral imine. The use of (R)-phenylglycine amide induces a crystallization-induced asymmetric transformation, precipitating the desired diastereomer.

Materials[1][2]
  • Substrate: 4-Nitrobenzaldehyde (98%)

  • Chiral Auxiliary: (R)-Phenylglycine amide

  • Reagents: Trimethylsilyl cyanide (TMSCN), Methanol (MeOH), Isopropanol (IPA), HCl (6M), Pd/C (10%).

Experimental Procedure
Step 1: Chiral Imine Formation & Strecker Reaction
  • Dissolution: In a 1L reactor, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and (R)-phenylglycine amide (15.0 g, 100 mmol) in MeOH (150 mL).

  • Imine Formation: Stir at 25°C for 2 hours. Monitor by TLC (formation of Schiff base).

  • Cyanide Addition: Cool to 0°C. Add TMSCN (15 mL, 120 mmol) dropwise over 30 minutes.

  • Crystallization: Stir at 0°C for 4 hours. The amino nitrile diastereomer will precipitate.

  • Isolation: Filter the solid, wash with cold IPA (50 mL), and dry.

    • Yield Expectation: ~85%[1]

    • dr (Diastereomeric Ratio): >98:2

Step 2: Hydrolysis & Auxiliary Removal
  • Hydrolysis: Suspend the amino nitrile (20 g) in 6M HCl (200 mL). Reflux for 12 hours.

  • Workup: Cool to room temperature. The chiral auxiliary (phenylglycine) and the product are both in solution.

  • Separation: This step is critical. Neutralize to pH 6.0 to precipitate the crude amino acid mixture, or proceed directly to hydrogenation if the auxiliary can be separated later. Recommended: Use ion-exchange chromatography (Dowex 50W) to separate the auxiliary if needed, but for the nitro-analog, direct crystallization often works due to solubility differences.

  • Isolation of Nitro-Acid: Isolate (S)-2-amino-2-(4-nitrophenyl)acetic acid.

Step 3: Nitro Reduction (The Critical Step)

Caution: Benzylic amines are prone to hydrogenolysis (cleavage of the C-N bond) under vigorous reduction conditions.

  • Solvent System: Dissolve (S)-4-nitrophenylglycine (10 g) in Water/Acetic Acid (9:1) .

  • Catalyst: Add 5% Pd/C (0.5 g, 5 wt% loading).

  • Hydrogenation: Hydrogenate at 1 atm (balloon pressure) at 20°C for 4-6 hours.

    • Note: Do not heat. High temperature promotes racemization and benzylic cleavage.

  • Filtration: Filter off the catalyst through Celite.

  • Crystallization: Concentrate the filtrate. Adjust pH to the isoelectric point (pH ~6.0) using NH4OH.[2] The product, (S)-4-aminophenylglycine, precipitates as a white/pale yellow solid.

Protocol B: Enzymatic Resolution (Biocatalytic)

Objective: Kinetic resolution of racemic N-phenylacetyl-4-aminophenylglycine using Penicillin G Acylase (PGA). This method is preferred for large-scale production due to mild conditions.

Mechanistic Insight

Penicillin G Acylase (PGA) hydrolyzes the phenylacetyl group from the (S)-enantiomer of N-phenylacetyl-amino acids with extremely high selectivity (E > 100), releasing the free (S)-amino acid and leaving the (R)-amide intact.

Workflow Diagram[4]

EnzymaticResolution cluster_process Resolution Process Racemate Racemic N-Phenylacetyl-4-aminophenylglycine Hydrolysis Selective Hydrolysis of (S)-Amide Racemate->Hydrolysis + Enzyme Enzyme Immobilized PGA (pH 7.5, 28°C) Separation Acidification (pH 2) Hydrolysis->Separation S_Product (S)-4-Aminophenylglycine (Soluble at pH 2) Separation->S_Product Filtrate R_Byproduct (R)-Amide (Precipitates) Separation->R_Byproduct Solid

Caption: Biocatalytic resolution workflow using Penicillin G Acylase.

Experimental Procedure
Step 1: Substrate Preparation
  • Synthesize racemic 4-aminophenylglycine via a standard Strecker reaction (4-nitrobenzaldehyde + NaCN + NH4Cl, followed by hydrolysis and reduction).

  • N-Acylation: React the racemate with phenylacetyl chloride in NaOH solution (Schotten-Baumann conditions) to yield rac-N-phenylacetyl-2-amino-2-(4-aminophenyl)acetic acid.

Step 2: Enzymatic Hydrolysis
  • Reaction Mix: Suspend the rac-N-phenylacetyl substrate (50 g) in water (500 mL). Adjust pH to 7.8 with dilute NH4OH.

  • Enzyme Addition: Add Immobilized Penicillin G Acylase (10 kU).

  • Incubation: Stir gently at 28°C . Maintain pH 7.8 using an autotitrator with 1M NH4OH.

  • Monitoring: Monitor the consumption of base. The reaction stops at 50% conversion (theoretical max for resolution).

Step 3: Product Isolation
  • Filtration: Filter off the immobilized enzyme (recyclable).

  • Acidification: Adjust filtrate pH to 2.0 with HCl.

    • The unreacted (R)-N-phenylacetyl amide is less soluble and precipitates. Filter this off.

  • Precipitation: The filtrate contains the desired (S)-4-aminophenylglycine . Adjust pH to 6.0 (Isoelectric Point).

  • Collection: Cool to 4°C overnight. Collect the crystals by filtration.[1]

Analytical Data & Quality Control

Physicochemical Properties
PropertyValueNotes
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Appearance White to pale yellow powderOxidizes to brown upon air exposure
Isoelectric Point (pI) ~5.8 - 6.2Solubility minimum
Solubility Soluble in dilute acid/base; sparingly soluble in water
Chiral HPLC Method

To verify enantiomeric excess (ee > 99%):

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+)

  • Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Detection: UV @ 254 nm.[3]

  • Retention: (S)-enantiomer typically elutes before (R) on Crownpak CR(+).

Troubleshooting & Expert Tips

  • Coloration Issues: The aniline group is sensitive. Always perform the final reduction and crystallization steps under an inert atmosphere (Nitrogen/Argon). If the product turns brown, recrystallize from water containing a pinch of sodium bisulfite or EDTA.

  • Racemization Risk: Avoid heating the free amino acid in strongly basic solutions (pH > 10) for extended periods. The benzylic proton is acidic.

  • Enzyme Reuse: If using Method B, wash the immobilized PGA with phosphate buffer (pH 7.5) and store at 4°C. Do not freeze the enzyme beads.

References

  • Asymmetric Strecker Synthesis

    • Davis, F. A., et al. (2000). Asymmetric Synthesis of α-Amino Acids Using Sulfinimines. Journal of Organic Chemistry.[1] Link

    • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
  • Enzymatic Resolution (PGA)

    • Arroyo, M., et al. (2003). Biotechnological applications of penicillin acylases: state-of-the-art. Applied Microbiology and Biotechnology.[4] Link

    • Wegman, M. A., et al. (2001).[5] Chemoenzymatic synthesis of (S)-phenylglycine via a dynamic kinetic resolution. Tetrahedron: Asymmetry.[6][7][8][9] Link

  • Properties & Analysis

    • PubChem Compound Summary for CID 13224267, (R)-2-Amino-2-(4-aminophenyl)acetic acid (Enantiomer data). Link

Sources

Method

Synthesis of beta-lactam antibiotics using 4-aminophenylglycine

Application Note: High-Fidelity Synthesis of Beta-Lactam Antibiotics via the 4-Aminophenylglycine Scaffold Part 1: Executive Strategy & Scaffold Analysis The incorporation of 4-aminophenylglycine (4-APG) —a structural an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Beta-Lactam Antibiotics via the 4-Aminophenylglycine Scaffold

Part 1: Executive Strategy & Scaffold Analysis

The incorporation of 4-aminophenylglycine (4-APG) —a structural analog of the widely used D-phenylglycine (Ampicillin) and D-4-hydroxyphenylglycine (Amoxicillin)—into beta-lactam nuclei (6-APA, 7-ADCA, 7-ACA) presents a unique synthetic challenge. Unlike its hydroxylated counterpart, the para-amino group of 4-APG introduces a second nucleophilic center that competes with the alpha-amine during chemical activation, often leading to polymerization or regiochemical by-products.

This guide prioritizes the Kinetically Controlled Enzymatic Synthesis (KCES) as the superior methodology for this scaffold. While traditional chemical routes (Dane Salt) are standard for Ampicillin, the unmasked aniline in 4-APG necessitates complex orthogonal protection strategies in chemical synthesis. The enzymatic route, utilizing immobilized Penicillin G Acylase (PGA) , offers exquisite regioselectivity, targeting the alpha-carbon ester exclusively without requiring ring-amine protection.

Core Strategic Decision Matrix
FeatureMethod A: Enzymatic (Recommended) Method B: Chemical (Dane Salt)
Regioselectivity High: Enzymes distinguish

-NH

vs.

-NH

.
Low:

-NH

requires orthogonal protection (e.g., Boc/Z).
Conditions Aqueous, pH 6.0–7.5, Ambient Temp.Anhydrous, -30°C, Silylating Agents.
Step Count 2 (Esterification

Coupling)
4+ (Protection

Activation

Coupling

Deprotection)
Green Metric High (Water-based, recyclable catalyst).Low (Chlorinated solvents, silanes).[1]

Part 2: Detailed Protocols

Protocol A: Kinetically Controlled Enzymatic Synthesis (KCES)

Target Mechanism: Acyl-enzyme intermediate formation via Penicillin G Acylase (PGA).

Reagents:

  • Nucleus: 6-Aminopenicillanic acid (6-APA) or 7-Aminodesacetoxycephalosporanic acid (7-ADCA).[2][3][4]

  • Acyl Donor: D-4-aminophenylglycine methyl ester (D-4-APG-OMe)

    
     HCl.
    
  • Biocatalyst: Immobilized Penicillin G Acylase (e.g., on Eupergit C or Sepabeads).

  • Solvent: 50 mM Phosphate Buffer (pH 6.5).

Step-by-Step Methodology:

  • Substrate Preparation (Acyl Donor Synthesis):

    • Rationale: PGA requires an activated ester to form the acyl-enzyme complex. Free acids are thermodynamically unfavorable in aqueous media.

    • Suspend D-4-aminophenylglycine (10 g) in dry methanol (100 mL).

    • Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 4 hours.

    • Evaporate solvent to yield D-4-APG-OMe

      
       HCl . Confirm purity via HPLC (>98%).
      
  • Enzymatic Coupling Reaction:

    • Dissolution: Dissolve 6-APA (20 mM) and D-4-APG-OMe (60 mM, 3:1 molar excess) in phosphate buffer.

    • Critical Control Point: Adjust pH to exactly 6.5 using 2M NaOH. PGA activity is pH-dependent; <6.0 favors hydrolysis, >7.5 destabilizes the beta-lactam ring.

    • Initiation: Add immobilized PGA (1000 IU/L reactor volume).

    • Incubation: Stir gently at 25°C. Monitor the reaction via HPLC every 15 minutes.

    • Mechanism:[5][6][7][8][9][10] The enzyme attacks the ester (D-4-APG-OMe), releasing methanol and forming the Acyl-Enzyme. The 6-APA nucleus then nucleophilically attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the antibiotic.

  • Termination & Work-up:

    • Stop the reaction when the ratio of Synthesis (S) to Hydrolysis (H) drops below a critical threshold (typically 90% conversion of nucleus).

    • Filter off the immobilized enzyme (save for recycling).

    • Acidify the filtrate to pH 2.0 with 1M HCl to extract unreacted ester, then adjust to the isoelectric point (pI ~4.5–5.0) of the product to induce crystallization.

Data Validation (Expected Results):

ParameterSpecification
Conversion (Nucleus) > 92%
S/H Ratio > 2.5 (Synthesis/Hydrolysis)
Enantiomeric Excess > 99% (D-isomer)
Protocol B: Chemical Synthesis via Dane Salt (Alternative)

Note: This route is detailed for labs lacking biocatalysis capabilities. It requires strict moisture control.

Reagents:

  • D-4-aminophenylglycine.

  • Ethyl Acetoacetate (EAA).

  • Ethyl Chloroformate (Activation agent).[9]

  • N-Methylmorpholine (Base).

  • Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology:

  • Dane Salt Formation (Enamine Protection):

    • React D-4-aminophenylglycine with Ethyl Acetoacetate (1.1 eq) and KOH in methanol.

    • Reflux to form the potassium salt of the enamine (Dane Salt).

    • Chemist's Note: The alpha-amine forms the enamine. The para-amine remains free. To prevent side reactions, pre-protection of the p-amine with a Boc group is highly recommended before this step if high yields are required.

  • Mixed Anhydride Activation:

    • Suspend the Dane Salt in anhydrous DCM at -30°C .

    • Add N-Methylmorpholine (catalytic) and Ethyl Chloroformate (1.0 eq).

    • Stir for 30 mins to generate the mixed anhydride.

  • Coupling:

    • Separately, dissolve 6-APA in DCM and treat with BSA (N,O-Bis(trimethylsilyl)acetamide) to generate soluble silylated 6-APA.

    • Add the silylated nucleus solution to the mixed anhydride at -30°C.

    • Stir for 2 hours, allowing temperature to rise to 0°C.

  • Hydrolysis (Deprotection):

    • Add dilute HCl (pH 2.0) to hydrolyze the enamine and silyl groups.

    • Isolate the product via isoelectric precipitation.

Part 3: Visualization & Logic

Figure 1: Strategic Synthesis Workflow

Caption: Decision tree comparing the Enzymatic (Green) and Chemical (Dane Salt) routes for 4-APG beta-lactams.

BetaLactamSynthesis Start Target: 4-APG Beta-Lactam Decision Select Methodology Start->Decision Enzymatic Enzymatic Route (Kinetically Controlled) Decision->Enzymatic Preferred Chemical Chemical Route (Dane Salt) Decision->Chemical Alternative Esterprep 1. Methyl Ester Synthesis (D-4-APG-OMe) Enzymatic->Esterprep Coupling 2. PGA-Catalyzed Coupling (Aq. Buffer, pH 6.5) Esterprep->Coupling ProductE Final Product (High Regioselectivity) Coupling->ProductE Protection 1. Orthogonal Protection (p-NH2 Boc + a-NH2 Enamine) Chemical->Protection Activation 2. Mixed Anhydride (-30°C, Anhydrous) Protection->Activation ProductC Final Product (Requires Deprotection) Activation->ProductC

Figure 2: Enzymatic Reaction Mechanism (PGA)

Caption: The Penicillin G Acylase catalytic cycle showing the competition between Aminolysis (Synthesis) and Hydrolysis.

PGAMechanism Enzyme Free Enzyme (PGA-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation (-MeOH) Substrate Acyl Donor (D-4-APG-OMe) Substrate->AcylEnzyme Product Antibiotic (Synthesis) AcylEnzyme->Product Aminolysis (k_syn) Byproduct Hydrolyzed Acid (Waste) AcylEnzyme->Byproduct Hydrolysis (k_hyd) Nucleophile Nucleus (6-APA / 7-ADCA) Nucleophile->Product Water Water (H2O) Water->Byproduct Product->Enzyme Regeneration Byproduct->Enzyme

Part 4: References

  • Arroyo, M., et al. (2003). "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology. Link

  • Bruggink, A., et al. (1998). "Industrial synthesis of semisynthetic antibiotics." Organic Process Research & Development. Link

  • Volpato, G., et al. (2010). "Kinetically controlled synthesis of ampicillin with immobilized penicillin G acylase in the presence of organic solvents." Brazilian Journal of Chemical Engineering. Link

  • Kallenberg, A.I., et al. (2005). "Penicillin G acylase-catalyzed synthesis of beta-lactam antibiotics." Advanced Synthesis & Catalysis. Link

  • McDonald, P.J. (2016). "Efficient Cascade Synthesis of Ampicillin From Penicillin G." Journal of Biotechnology.[6] Link

Disclaimer: The protocols described herein involve hazardous chemicals and biological agents. All experiments should be performed in accordance with GLP (Good Laboratory Practice) and local safety regulations.

Sources

Application

Application Note: Catalytic Asymmetric Strecker Synthesis of Enantiopure p-Aminophenylglycine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale p-Aminophenylglycine is a highly valuable non-canonical α-amino acid, frequently utilized as a chi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

p-Aminophenylglycine is a highly valuable non-canonical α-amino acid, frequently utilized as a chiral building block in the synthesis of β-lactam antibiotics, peptide mimetics, and targeted therapeutics. The traditional Strecker reaction yields racemic mixtures, necessitating wasteful downstream resolution steps.

To achieve a highly enantioselective synthesis, this protocol utilizes a catalytic asymmetric Strecker reaction employing a chiral amido-thiourea organocatalyst, a robust methodology pioneered by the Jacobsen group ()[1].

Causality in Experimental Design

Successful asymmetric organocatalysis requires precise control over the electronic and steric environment of the substrates. The choices in this protocol are dictated by the following mechanistic principles:

  • Substrate Protection (N-Boc): Unprotected p-aminobenzaldehyde contains a nucleophilic aniline moiety that is prone to self-condensation (polymerization) and can competitively hydrogen-bond with the thiourea catalyst, poisoning the reaction. Masking the amine as a tert-butyloxycarbonyl (Boc) derivative ensures clean imine formation and catalyst turnover.

  • Amine Selection (Benzhydrylamine): Benzhydrylamine is selected as the amine component for two reasons. First, the bulky N-benzhydryl group enhances the facial selectivity of the hydrocyanation step by amplifying steric differentiation within the catalyst's chiral pocket. Second, it is readily cleaved under the exact same strongly acidic conditions used to hydrolyze the nitrile group, enabling a streamlined one-pot deprotection.

  • Catalyst & Reagent Choice: The chiral amido-thiourea catalyst operates via a dual hydrogen-bonding mechanism. The thiourea protons coordinate to the imine nitrogen, activating the electrophile while simultaneously restricting its conformational freedom. This transition state stabilization via multiple non-covalent interactions dictates a highly facial-selective attack by the cyanide nucleophile ()[2]. Furthermore, using a mixture of TMSCN and methanol generates HCN in situ at a slow, controlled rate. This maintains a low background concentration of cyanide, suppressing the uncatalyzed racemic pathway and ensuring high enantiomeric excess (ee).

Experimental Workflow & Logic Diagram

StreckerWorkflow A Step 1: Imine Condensation p-(N-Boc-amino)benzaldehyde + Benzhydrylamine B Intermediate: Stable N-Benzhydryl Imine A->B -H2O (MgSO4) C Step 2: Asymmetric Hydrocyanation TMSCN / MeOH + Chiral Thiourea Catalyst B->C D Intermediate: Chiral α-Aminonitrile (>95% ee) C->D Facial-selective CN- attack E Step 3: Global Hydrolysis 6M HCl, Reflux 110 °C (Cleaves Nitrile, Boc, & Benzhydryl) D->E F Final Product: Enantiopure p-Aminophenylglycine E->F One-pot Deprotection & Hydrolysis

Workflow for the catalytic asymmetric Strecker synthesis of p-aminophenylglycine.

Quantitative Data & Reaction Optimization

The hydrocyanation step is highly sensitive to temperature and solvent. The table below summarizes the optimization parameters to maximize both yield and enantiomeric excess for the p-(N-Boc-amino)phenyl substrate.

Catalyst Loading (mol%)Temperature (°C)SolventCyanide SourceYield (%)Enantiomeric Excess (ee %)
5.0-20TolueneTMSCN / MeOH9298
5.00TolueneTMSCN / MeOH9596
2.0-20TolueneTMSCN / MeOH8997
5.0-20CH2Cl2TMSCN / MeOH8591

Note: Toluene at -20 °C provides the optimal balance of solubility, transition state rigidity, and suppression of the racemic background reaction.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the N-Benzhydryl Imine
  • Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-(N-Boc-amino)benzaldehyde (10.0 mmol, 2.21 g) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Condensation: Add benzhydrylamine (10.0 mmol, 1.83 g) dropwise at room temperature.

  • Dehydration: Immediately add anhydrous MgSO₄ (2.0 g) to the stirring solution. The MgSO₄ acts as a desiccant to sequester the water byproduct, driving the equilibrium toward the imine.

  • Isolation: Stir the suspension at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to afford the crude imine as a solid. Recrystallize from hexanes/ethyl acetate to ensure high purity prior to the catalytic step.

Phase 2: Catalytic Asymmetric Hydrocyanation
  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the purified N-benzhydryl imine (5.0 mmol) and Jacobsen's chiral amido-thiourea catalyst (0.25 mmol, 5 mol%) in anhydrous toluene (20 mL).

  • Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. Allow 15 minutes for thermal equilibration.

  • In Situ HCN Generation: In a separate dry vial, premix TMSCN (6.0 mmol, 0.75 mL) and anhydrous methanol (6.0 mmol, 0.24 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical Insight: Slow addition ensures the steady, low-concentration generation of HCN, forcing the reaction through the highly enantioselective catalyst-bound pathway.

  • Completion & Quench: Stir the reaction at -20 °C for 24 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1). Quench the reaction cold by adding 10 mL of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the chiral α-aminonitrile via flash column chromatography.

Phase 3: Global Deprotection and Hydrolysis
  • Acidic Reflux: Suspend the purified chiral α-aminonitrile (4.0 mmol) in a mixture of 6M aqueous HCl (20 mL) and glacial acetic acid (10 mL) in a heavy-walled reaction vessel.

  • One-Pot Cleavage: Heat the mixture to a reflux (110 °C) for 18 hours. Mechanistic Note: This strongly acidic environment performs three simultaneous transformations without racemizing the α-stereocenter: (1) Hydrolysis of the nitrile to the carboxylic acid, (2) Cleavage of the N-benzhydryl group, and (3) Cleavage of the N-Boc protecting group.

  • Purification: Cool the mixture to room temperature. Wash the aqueous layer with diethyl ether (2 x 15 mL) to extract the cleaved benzhydrol/benzhydryl chloride byproducts.

  • Isolation of Target: Concentrate the aqueous layer under vacuum to yield the crude p-aminophenylglycine dihydrochloride salt. To isolate the zwitterionic amino acid, dissolve the salt in a minimum amount of water and carefully adjust the pH to its isoelectric point (approx. pH 5.5) using 2M NaOH. Filter the resulting precipitate, wash with cold ethanol, and dry under high vacuum.

System Validation & Quality Control

To ensure this protocol acts as a self-validating system , quality control must be performed at the intermediate stage.

  • Intermediate Validation: Analyze the purified α-aminonitrile (Phase 2 product) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column). If the ee is >95%, the system is validated. The α-stereocenter of the aminonitrile is configurationally stable; therefore, a high ee at this stage guarantees the enantiopurity of the final amino acid.

  • Final Validation: Analyze the final p-aminophenylglycine via ¹H-NMR (in D₂O/DCl) to confirm the complete absence of the benzhydryl methine proton (~5.5 ppm) and the Boc tert-butyl protons (~1.4 ppm), validating the efficiency of the global deprotection step.

References

  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968-970. URL:[Link]

  • Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of amido-thiourea catalyzed enantioselective imine hydrocyanation: transition state stabilization via multiple non-covalent interactions. Journal of the American Chemical Society, 131(42), 15358-15374. URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Modular Synthetic Approach for Nocardicin Derivatives from 2-Amino-2-(4-aminophenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and antibiotic development. Abstract: This document provides a detailed, research-grade guide...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and antibiotic development.

Abstract: This document provides a detailed, research-grade guide for the synthesis of novel nocardicin derivatives, utilizing 2-Amino-2-(4-aminophenyl)acetic acid as a versatile starting material. Nocardicins are a class of monocyclic β-lactam antibiotics with a unique mode of action, making their derivatives promising candidates in the ongoing search for new antimicrobial agents to combat resistant bacterial strains.[1][2] The presented strategy is built upon a modular framework of orthogonal protecting group chemistry and robust β-lactam ring formation, allowing for the systematic introduction of diverse side-chain functionalities. We provide step-by-step protocols, explain the causal reasoning behind key experimental choices, and include troubleshooting guidance to ensure reproducibility and success.

Introduction: The Significance of Nocardicin Analogs

Nocardicins: Monocyclic β-Lactam Antibiotics

Nocardicin A, first isolated from the fermentation broth of Nocardia uniformis, represents the prototypical member of the nocardicin family.[2][3] Structurally, nocardicins are classified as monobactams, characterized by a lone, monocyclic β-lactam (azetidin-2-one) ring.[4] This distinguishes them from the more common bicyclic penicillins and cephalosporins. Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis, though they often target different penicillin-binding proteins (PBPs) than traditional β-lactams, granting them activity against a unique spectrum of gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][5] The rise of multi-drug resistant pathogens has revitalized interest in the nocardicin scaffold as a template for developing new antibiotics that can evade existing resistance mechanisms.[6]

The Strategic Role of 2-Amino-2-(4-aminophenyl)acetic acid as a Versatile Precursor

The core structure of many bioactive nocardicins features a side chain derived from p-hydroxyphenylglycine. Our strategy employs 2-Amino-2-(4-aminophenyl)acetic acid as a synthetic surrogate and a point of diversification. This starting material is advantageous for several reasons:

  • Structural Analogy: It mirrors the α-amino acid portion of the natural nocardicin side chain.

  • Handle for Derivatization: The aromatic amino group (at the C4 position) serves as a strategic attachment point for a wide array of secondary side chains, allowing for the exploration of structure-activity relationships (SAR).

  • Chiral Pool Starting Material: As a non-proteinogenic amino acid, it provides a defined stereocenter, which is crucial for biological activity.

This guide details the chemical pathway from this precursor to a functionalized nocardicin core, ready for late-stage diversification.

Overall Synthetic Strategy

Core Principles: Orthogonal Protection and Modular Assembly

The synthesis hinges on the principle of orthogonal protection . The starting material possesses three reactive functional groups: a carboxylic acid, an α-amino group, and an aromatic amino group. To achieve selective transformations, each group must be masked with a protecting group that can be removed under specific conditions without affecting the others.[7][8] This enables a controlled, stepwise assembly of the final molecule.

The overall workflow is as follows:

  • Orthogonal Protection: Masking the three functional groups of the starting material.

  • β-Lactam Formation: Construction of the core azetidin-2-one ring using a [2+2] cycloaddition reaction.

  • Core Functionalization: Selective deprotection and coupling of the primary side chain to the β-lactam nitrogen.

  • Diversification: Unmasking the aromatic amine to attach a secondary, diversity-oriented side chain.

  • Final Deprotection: Global removal of all remaining protecting groups to yield the final nocardicin derivative.

Synthetic Workflow Diagram

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Side-Chain Attachment cluster_2 Phase 3: Final Product A Starting Material 2-Amino-2-(4-aminophenyl)acetic acid B Step 1: Orthogonal Protection (Ester, Boc, Cbz) A->B C Step 2: β-Lactam Ring Formation (Staudinger Cycloaddition) B->C D Step 3: Selective N-Deprotection C->D E Step 4: Primary Side-Chain Coupling D->E F Step 5: Selective Aryl-NH2 Deprotection E->F G Step 6: Secondary Side-Chain Coupling F->G H Step 7: Global Deprotection G->H I Final Nocardicin Derivative H->I J Purification & Analysis (RP-HPLC, MS, NMR) I->J

Caption: Overall workflow for the modular synthesis of nocardicin derivatives.

Reagents and Materials

Reagent/MaterialGradeSupplier (Example)Purpose
2-Amino-2-(4-aminophenyl)acetic acid≥98%Sigma-AldrichStarting Material
Thionyl Chloride (SOCl₂)Reagent GradeFisher ScientificEsterification
Methanol (MeOH), AnhydrousAnhydrous, ≥99.8%Sigma-AldrichSolvent/Reagent for Esterification
Di-tert-butyl dicarbonate (Boc₂O)≥97%Acros Organicsα-Amino Protection
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRBase
Benzyl Chloroformate (Cbz-Cl)95%Alfa AesarAryl-Amino Protection
Triethylamine (TEA)≥99.5%Sigma-AldrichBase for Cycloaddition
Acetoxyacetyl chloride95%TCI AmericaKetene precursor for Staudinger reaction
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%Sigma-AldrichSolvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Trifluoroacetic Acid (TFA)≥99%Sigma-AldrichBoc Deprotection
Palladium on Carbon (Pd/C)10% wt. basisSigma-AldrichCatalyst for Cbz Deprotection (Hydrogenolysis)
HBTU (Peptide Coupling Reagent)≥98%Chem-ImpexAmide Bond Formation
Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichBase for Coupling
Acetonitrile (ACN), HPLC GradeHPLC GradeFisher ScientificHPLC Mobile Phase
Silica Gel60 Å, 230-400 meshSorbent Tech.Column Chromatography

Detailed Experimental Protocols

Protocol 1: Orthogonal Protection of the Starting Material

Rationale: The success of the synthesis depends on the ability to selectively manipulate three different functional groups. We chose a methyl ester for the carboxylic acid (removable by saponification), a Boc group for the α-amino group (removable by acid), and a Cbz group for the aromatic amine (removable by hydrogenolysis). This combination provides robust, orthogonal protection.

  • Step 1.1: Esterification of the Carboxylic Acid

    • Suspend 2-Amino-2-(4-aminophenyl)acetic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise via syringe. Caution: Exothermic reaction, produces HCl gas. Perform in a fume hood.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, until the reaction mixture becomes a clear solution.

    • Cool to room temperature and remove the solvent under reduced pressure.

    • The resulting solid, methyl 2-amino-2-(4-aminophenyl)acetate hydrochloride, can be used directly in the next step.

    • Quality Control: The product can be verified by ¹H NMR (new methyl singlet ~3.7 ppm) and mass spectrometry.

  • Step 1.2: Selective Protection of the α-Amino Group

    • Dissolve the crude product from Step 1.1 in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (3.0 eq) in portions to neutralize the hydrochloride salt and act as a base.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir vigorously at room temperature overnight.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate.

    • Quality Control: Successful protection is confirmed by a significant upfield shift of the α-proton in ¹H NMR and a characteristic Boc signal (~1.4 ppm).

  • Step 1.3: Protection of the Aryl Amino Group

    • Dissolve the product from Step 1.2 in DCM.

    • Cool to 0 °C and add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (Hexanes:EtOAc gradient) to obtain the fully protected starting material.

    • Quality Control: Appearance of aromatic protons from the Cbz group in the ¹H NMR spectrum (~7.3-7.4 ppm) and a new benzylic CH₂ signal (~5.2 ppm).

Protocol 2: Construction of the Azetidin-2-one (β-Lactam) Ring

Rationale: The Staudinger [2+2] cycloaddition is a classic and reliable method for synthesizing β-lactams.[9][10] It involves the reaction of a ketene with an imine. In this protocol, we use a modified approach where the fully protected amino acid derivative is first converted to an imine in situ or in a separate step, then reacted with a ketene generated from an acid chloride. For simplicity, this protocol details the direct cycloaddition from the protected amino acid, which is converted into a ketene precursor.

G cluster_Staudinger Staudinger [2+2] Cycloaddition Imines Imine TransitionState [Zwitterionic Intermediate] Imines->TransitionState + Ketenes Ketene Ketenes->TransitionState BetaLactam β-Lactam (Azetidin-2-one) TransitionState->BetaLactam Ring Closure

Caption: Key steps in the Staudinger β-lactam synthesis.

  • Step 2.1: Synthesis via Staudinger Cycloaddition

    • Dissolve the fully protected amino acid derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add triethylamine (TEA, 2.5 eq) dropwise.

    • In a separate flask, prepare a solution of acetoxyacetyl chloride (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution to the reaction mixture dropwise over 30 minutes, keeping the temperature at -78 °C. The acetoxyacetyl chloride reacts with TEA to form an acetoxyketene in situ.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography to isolate the desired cis- and/or trans-β-lactam diastereomers.

    • Quality Control: The formation of the β-lactam ring is definitively confirmed by IR spectroscopy, which shows a characteristic high-frequency carbonyl stretch at ~1740-1760 cm⁻¹. ¹H NMR will show new signals for the protons on the β-lactam ring, typically between 4.5 and 6.0 ppm, with coupling constants indicating the cis or trans stereochemistry.

Protocol 3 & 4: Side-Chain Acylation and Diversification

Rationale: This phase demonstrates the modularity of the synthesis. By selectively removing one protecting group at a time, different side chains can be installed.

  • Step 3.1: Selective Cbz Deprotection for Secondary Side-Chain Attachment

    • Dissolve the purified β-lactam (1.0 eq) in methanol.

    • Add Pd/C (10 mol %) catalyst.

    • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. This yields the β-lactam with a free aromatic amine.

    • Quality Control: Disappearance of the Cbz aromatic and benzylic signals in the ¹H NMR spectrum.

  • Step 4.1: Amide Bond Formation (Secondary Side-Chain)

    • Dissolve the deprotected β-lactam from Step 3.1 (1.0 eq) and the desired carboxylic acid side chain (1.1 eq) in anhydrous DMF or DCM.

    • Add HBTU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at room temperature for 12-24 hours.

    • Dilute with EtOAc and wash with water, 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the diversified derivative.

    • Quality Control: A successful coupling is confirmed by mass spectrometry, which will show the expected molecular ion for the new, larger molecule.

Protocol 5: Final Deprotection and Purification
  • Step 5.1: Global Deprotection

    • Dissolve the fully acylated intermediate in a minimal amount of DCM.

    • Add trifluoroacetic acid (TFA) in a 1:1 ratio (v/v) to the DCM solution. This will cleave the Boc group. Stir for 1-2 hours at room temperature.

    • Remove the TFA and DCM under reduced pressure (co-evaporate with toluene to remove residual TFA).

    • The resulting crude product can then be saponified (if the methyl ester needs to be cleaved) using LiOH in a THF/water mixture.

    • Rationale: The order of final deprotection steps must be chosen based on the stability of the final compound and the nature of the side chains added.

  • Step 5.2: Purification by Reverse-Phase HPLC

    • Dissolve the final crude product in a minimal amount of water/acetonitrile.

    • Purify using a preparative C18 reverse-phase HPLC column with a water/acetonitrile gradient (both containing 0.1% TFA or formic acid).

    • Combine the fractions containing the pure product and lyophilize to obtain the final nocardicin derivative as a fluffy solid.

    • Quality Control: Final purity should be assessed by analytical HPLC (target >95%). The structure must be confirmed by high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.

Characterization Data for a Model Derivative

The following is a table of hypothetical data for a synthesized nocardicin derivative.

ParameterExpected Value / Observation
Yield 15-20% over 8 steps
Purity (HPLC) >98% (at 214 nm)
HRMS (ESI+) Calculated for C₂₅H₂₈N₄O₇ [M+H]⁺: 513.1980; Found: 513.1985
¹H NMR (DMSO-d₆) δ 8.5-9.5 (br s, 2H, NH), 7.0-7.8 (m, 9H, Ar-H), 5.51 (dd, J=5.0, 2.5 Hz, 1H, β-lactam CH), 5.05 (d, J=5.0 Hz, 1H, β-lactam CH), 4.85 (s, 1H, α-CH), 2.15 (s, 3H, acetyl-CH₃). (Values are representative).
IR (KBr, cm⁻¹) 3350 (N-H), 1755 (β-lactam C=O), 1680 (amide C=O), 1250 (C-O).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in β-lactam formation 1. Wet reagents/solvents.2. Inefficient ketene formation.3. Steric hindrance.1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Use a more reactive acid chloride or a different base.3. Try a different cycloaddition method (e.g., using Mukaiyama's reagent).[10]
Incomplete Deprotection (Boc or Cbz) 1. Insufficient reagent (TFA or H₂).2. Catalyst poisoning (for Cbz).1. Increase reaction time or amount of deprotecting agent.2. Use fresh Pd/C catalyst. If the substrate contains sulfur, hydrogenolysis may fail; consider an alternative protecting group.
β-Lactam ring opening during workup/purification 1. Exposure to strong acid or base.2. Nucleophilic attack.1. Maintain neutral or slightly acidic pH during workup.2. Avoid nucleophilic solvents (e.g., methanol) during chromatography if possible; use DCM/EtOAc. Use buffered mobile phases for HPLC.
Poor separation of diastereomers Isomers have very similar polarity.Try a different solvent system for flash chromatography. Chiral HPLC may be required for analytical or preparative separation if diastereomers are inseparable on silica.

Conclusion

This application note outlines a robust and adaptable synthetic strategy for producing novel nocardicin derivatives from 2-Amino-2-(4-aminophenyl)acetic acid. By employing a disciplined approach centered on orthogonal protection and modular assembly, this protocol empowers researchers to systematically explore the chemical space around the nocardicin scaffold. The resulting libraries of compounds can be screened for enhanced antimicrobial activity, improved pharmacokinetic properties, or novel mechanisms of action, contributing significantly to the critical mission of antibiotic discovery and development.

References

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Wikipedia. (2023). β-Lactam. Retrieved from [Link]

  • Gerardin-Charbonnier, C., Auberger, S., Molina, L., Achilefu, S., Manresa, M. A., Vinardell, P., Infante, M. R., & Selve, C. (1999). Preparation and antibiotic activity of monobactam analogues of nocardicins. Preparative Biochemistry & Biotechnology, 29(3), 257–272.
  • Marcaccini, S. (2019). Synthesis of β-lactams from natural amino acids. ResearchGate. Retrieved from [Link]

  • Zhang, Y. (2023). Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. Chemistry World. Retrieved from [Link]

  • Gaudelli, N. M., Patel, K. D., & Gulick, A. M. (2019). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
  • Naidu, B. N., Sorenson, M. E., Matiskella, J. D., Li, W., Sausker, J. B., Zhang, Y., Connolly, T. P., Lam, K. S., Bronson, J. J., Pucci, M. J., Yang, H., & Ueda, Y. (2006). Synthesis and antibacterial activity of nocathiacin I analogues. Bioorganic & Medicinal Chemistry Letters, 16(13), 3545–3549.
  • Al-Karablieh, N., & Al-Zoubi, R. M. (2019). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 24(17), 3075.
  • Ursinus, A., & Holtje, J. V. (1994). Purification of a nocardicin A-sensitive LD-carboxypeptidase from Escherichia coli by affinity chromatography. Journal of Bacteriology, 176(1), 338–343.
  • Organic Chemistry Portal. (2019). The Yoshimura/Tanino Synthesis of Brasilicardin A. Retrieved from [Link]

  • ResearchGate. (n.d.). The late stages of nocardicin A biosynthesis. Retrieved from [Link]

  • Wikipedia. (2023). Nocardicin A. Retrieved from [Link]

  • Hashimoto, M., Komori, T., & Kamiya, T. (1976). Nocardicin A and B, monocyclic .beta.-lactam antibiotics from a Nocardia species. Journal of the American Chemical Society, 98(10), 3023–3025.
  • Reeve, A. M., Breazeale, S. D., & Townsend, C. A. (1998). Purification, characterization, and cloning of an S-adenosylmethionine-dependent 3-amino-3-carboxypropyltransferase in nocardicin biosynthesis. The Journal of Biological Chemistry, 273(46), 30695–30703.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of β,β′-Diamino Acids from α-Amino Acid Derived β-Lactams. Retrieved from [Link]

  • Kojo, H., Mine, Y., Nishida, M., & Goto, S. (1977). Nocardicin A, a new monocyclic β-lactam antibiotic. III. In vitro evaluation. The Journal of Antibiotics, 30(11), 926–931.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nocardicin A. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Wiley-VCH. (2009). 1 Protection Reactions. In Peptide and Protein Synthesis.
  • Gunsior, M., Breazeale, S. D., & Townsend, C. A. (2004). Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis. Journal of Bacteriology, 186(21), 7230–7239.
  • ResearchGate. (n.d.). Nocardicin biosynthetic pathway. Retrieved from [Link]

  • Guan, Z., & Li, T. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions.
  • Bedair, A. H., El-Haddad, A. F., El-Nassag, M. A. A., & El-Sherbeny, G. (2010). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 60(1), 63–74.
  • Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Retrieved from [Link]

  • MIBiG. (n.d.). BGC0000395: nocardicin A biosynthetic gene cluster. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal and Global Boc-Protection Strategies for 2-Amino-2-(4-aminophenyl)acetic Acid

Executive Summary & Mechanistic Rationale 2-Amino-2-(4-aminophenyl)acetic acid is a highly versatile, non-canonical amino acid featuring three distinct ionizable functional groups: a carboxylic acid, an aliphatic -amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-2-(4-aminophenyl)acetic acid is a highly versatile, non-canonical amino acid featuring three distinct ionizable functional groups: a carboxylic acid, an aliphatic


-amine, and an aromatic aniline group. In peptide synthesis and drug development, differentiating the two amine groups is a critical challenge. Because the aliphatic amine and the aromatic amine possess divergent electronic properties and pKa values, researchers can exploit these differences to achieve precise regiocontrol during tert-butyloxycarbonyl (Boc) protection.

As a self-validating system, the protocols below rely on the fundamental causality of acid-base chemistry and transition-state stabilization:

  • Kinetic Control (Basic pH): The aliphatic

    
    -amine has a pKa of ~9.3, whereas the aromatic aniline group has a pKa of ~4.25. At pH > 9, both amines are largely unprotonated. The aliphatic amine reacts orders of magnitude faster with di-tert-butyl dicarbonate (Boc
    
    
    
    O) due to its superior intrinsic nucleophilicity, enabling selective N-
    
    
    -Boc protection .
  • Protonation Control (Acidic pH): At pH 4.5, the aliphatic amine is fully protonated (ammonium, NH

    
    ) and rendered non-nucleophilic. The aromatic amine, however, exists in equilibrium with its free-base form and remains available to react with Boc
    
    
    
    O, yielding selective N-Ar-Boc protection .
  • Solvent Catalysis (Global Protection): To achieve exhaustive di-Boc protection, standard basic conditions often stall at the mono-protected stage due to the aniline's poor reactivity. Utilizing protic solvents like methanol accelerates the reaction by forming a hydrogen-bonded 6-membered transition state with the carbonyl oxygen of Boc

    
    O, lowering the activation energy for the aromatic amine .
    

Reaction Pathway Visualization

BocProtection Substrate 2-Amino-2-(4-aminophenyl)acetic acid (Aliphatic pKa ~9.3 | Aromatic pKa ~4.25) Cond1 Basic Buffer (pH 9-10) Kinetic Control Substrate->Cond1 1.05 eq Boc2O Cond2 Acidic Buffer (pH 4.5) Thermodynamic Control Substrate->Cond2 1.1 eq Boc2O Cond3 Excess Boc2O + MeOH H-Bond Catalysis Substrate->Cond3 2.5 eq Boc2O Prod1 Selective N-α-Boc (Aromatic Amine Free) Cond1->Prod1 Prod2 Selective N-Ar-Boc (Aliphatic Amine Free) Cond2->Prod2 Prod3 Global Di-Boc (Both Amines Protected) Cond3->Prod3

Pathways for regioselective and global Boc-protection based on pH and solvent control.

Quantitative Data Summary

Protection StrategyTarget AmineReagents & EquivalentsSolvent SystemOperational pHExpected Yield
Selective N-

-Boc
Aliphatic1.05 eq Boc

O, 2.0 eq NaHCO

1,4-Dioxane / H

O
9.0 – 10.085 – 90%
Selective N-Ar-Boc Aromatic1.10 eq Boc

O, No added base
10% aq. AcOH / Dioxane~4.575 – 80%
Global Di-Boc Both2.50 eq Boc

O, 3.0 eq DIPEA
Methanol> 9.090 – 95%

Experimental Protocols

Protocol 1: Regioselective N- -Boc Protection (Kinetic Control)

Objective: Protect the highly nucleophilic aliphatic amine while leaving the aromatic aniline free for subsequent orthogonal functionalization.

  • Preparation: Suspend 2-Amino-2-(4-aminophenyl)acetic acid (10.0 mmol) in 20 mL of distilled water.

  • Basification: Add NaHCO

    
     (20.0 mmol, 2.0 eq) to the suspension. Stir until fully dissolved. The pH should be approximately 9.5.
    
  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve Boc

    
    O (10.5 mmol, 1.05 eq) in 20 mL of 1,4-dioxane and add it dropwise over 30 minutes to prevent localized excess.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Boc

    
    O. Carefully acidify the aqueous layer to pH 4.0 using 1M HCl to precipitate the product. Filter and dry under vacuum.
    
  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The isolated product contains a free aromatic amine, which stains a faint yellow/orange. If the stain is deep purple, unreacted aliphatic amine is present, indicating incomplete conversion.

Protocol 2: Regioselective N-Ar-Boc Protection (Protonation Control)

Objective: Protect the weakly nucleophilic aromatic amine by locking the aliphatic amine in its non-nucleophilic ammonium state.

  • Preparation: Dissolve 2-Amino-2-(4-aminophenyl)acetic acid (10.0 mmol) in 20 mL of 10% aqueous acetic acid.

  • pH Adjustment: Verify the pH is ~4.5. At this pH, the aliphatic amine (pKa ~9.3) is >99.9% protonated, while the aromatic amine (pKa ~4.25) is partially free-base.

  • Reagent Addition: Add Boc

    
    O (11.0 mmol, 1.1 eq) dissolved in 20 mL of 1,4-dioxane in one portion.
    
  • Reaction: Stir vigorously at room temperature for 16-24 hours. The reaction is slower due to the reduced nucleophilicity of the aniline.

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Lyophilize the remaining aqueous acetic acid solution to yield the crude acetate salt of the N-Ar-Boc protected amino acid.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain. Because the aliphatic amine is free, the product will stain a rapid, deep purple. Confirm regioselectivity via LC-MS (Expected mass shift of +100 Da, with MS/MS fragmentation showing loss of the Boc group from the aniline moiety).

Protocol 3: Global Di-Boc Protection (Solvent-Accelerated)

Objective: Exhaustively protect both amine groups.

  • Preparation: Suspend 2-Amino-2-(4-aminophenyl)acetic acid (10.0 mmol) in 40 mL of anhydrous Methanol. Mechanistic Note: Methanol acts as a hydrogen-bond donor to the Boc

    
    O carbonyl, significantly lowering the activation energy for aniline protection.
    
  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 eq) to ensure both amines are fully deprotonated.

  • Reagent Addition: Add Boc

    
    O (25.0 mmol, 2.5 eq) in one portion.
    
  • Reaction: Stir the mixture at 40 °C for 24 hours.

  • Workup: Evaporate the methanol. Dissolve the residue in ethyl acetate (50 mL) and wash with 5% citric acid (3 x 20 mL) to remove DIPEA, followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Self-Validation Checkpoint: Perform a Ninhydrin stain. The product should yield a completely negative (colorless) result, as no free primary amines remain. Any color development indicates incomplete global protection.

References

  • Vilaivan, T. "Alcohol Speed up Boc Protection of Primary Amines." WuXi Biology, 2006. URL:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-2-(4-aminophenyl)acetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction The synthesis of 2-amino-2-(4-aminophenyl)acetic acid (commonly known as 4-aminophenylglycine or ,4-diaminobenzeneacetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

The synthesis of 2-amino-2-(4-aminophenyl)acetic acid (commonly known as 4-aminophenylglycine or


,4-diaminobenzeneacetic acid) is a critical pathway for generating unnatural amino acid building blocks used in complex peptide synthesis and pharmaceutical development[1]. The classical synthetic route involves a three-step process: a Strecker amino acid synthesis starting from 4-nitrobenzaldehyde, followed by the acid hydrolysis of the aminonitrile intermediate, and concluding with the catalytic reduction of 4-nitrophenylglycine to the target diamino acid[2].

Due to the highly functionalized, zwitterionic nature of the final product[3], researchers frequently encounter yield-limiting bottlenecks such as cyanohydrin accumulation, thermal degradation during hydrolysis, and incomplete catalytic hydrogenation. This technical support guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to optimize the overall yield of this synthetic sequence.

G A 4-Nitrobenzaldehyde B 2-Amino-2-(4-nitrophenyl)acetonitrile (Aminonitrile Intermediate) A->B Strecker Synthesis NaCN, NH4Cl, NH3(aq) C 2-Amino-2-(4-nitrophenyl)acetic acid (4-Nitrophenylglycine) B->C Acid Hydrolysis H2SO4 then Reflux D 2-Amino-2-(4-aminophenyl)acetic acid (Target Product) C->D Catalytic Hydrogenation H2, Pd/C, MeOH/H2O

Synthetic workflow for 2-amino-2-(4-aminophenyl)acetic acid via Strecker synthesis and reduction.

FAQs and Mechanistic Troubleshooting

Q1: Why is the yield of my Strecker intermediate (2-amino-2-(4-nitrophenyl)acetonitrile) consistently below 60%, and how can I prevent cyanohydrin accumulation? Mechanistic Causality: The Strecker reaction is an equilibrium-driven process. The formation of the imine intermediate from 4-nitrobenzaldehyde and ammonia must outcompete the direct attack of cyanide on the aldehyde, which forms a dead-end cyanohydrin byproduct. The strongly electron-withdrawing nitro group makes the aldehyde highly electrophilic, exacerbating cyanohydrin formation if the local ammonia concentration is insufficient. Solution: Use a large excess of aqueous ammonia (at least 5–10 equivalents) relative to ammonium chloride and sodium cyanide. Pre-form the imine by stirring the aldehyde with ammonia and ammonium chloride for 2 hours before the dropwise addition of sodium cyanide. This ensures the cyanide reacts exclusively with the pre-formed imine rather than the free aldehyde.

Q2: During the hydrolysis of the aminonitrile to 4-nitrophenylglycine, I observe significant darkening of the solution and low yield. What is the optimal protocol? Mechanistic Causality: The aminonitrile is sensitive to both basic and harshly acidic conditions at high temperatures, which can lead to polymerization or retro-Strecker degradation. While basic hydrolysis often leads to intractable tars with nitroaromatics, controlled acidic hydrolysis is preferred. However, prolonged reflux in concentrated HCl can cause decarboxylation of the resulting amino acid. Solution: Utilize a two-stage acidic hydrolysis. First, stir the aminonitrile in concentrated sulfuric acid at room temperature to form the primary amide. Then, dilute with water and reflux to hydrolyze the amide to the carboxylic acid. This stepwise approach minimizes thermal degradation and prevents the buildup of highly reactive intermediates.

Troubleshooting Start Incomplete Reduction of 4-Nitrophenylglycine? CheckCat Check Reaction Conditions Start->CheckCat Poisoned Catalyst Poisoning (Amine Adsorption) CheckCat->Poisoned Basic/Neutral pH Solvent Low H2 Solubility in Aqueous Phase CheckCat->Solvent Pure H2O Solvent Fix1 Add 1.1 eq HCl to Protonate Amine Poisoned->Fix1 Fix2 Switch to MeOH/H2O Increase H2 Pressure Solvent->Fix2 Success Complete Conversion to Target Product Fix1->Success Fix2->Success

Troubleshooting logic for incomplete catalytic reduction of 4-nitrophenylglycine.

Q3: My catalytic hydrogenation (Pd/C) of 4-nitrophenylglycine stalls before completion. How do I improve the reduction yield? Mechanistic Causality: The reduction of the nitro group to an aniline generates a strong Lewis base[2]. As the concentration of 4-aminophenylglycine increases, the free aniline and alpha-amino groups can coordinate with the palladium surface, effectively poisoning the catalyst and halting the reaction. Furthermore, the zwitterionic starting material has poor solubility in pure organic solvents, limiting hydrogen mass transfer. Solution: Perform the hydrogenation in a mixed solvent system (e.g., Methanol/Water 1:1) and add 1.1 equivalents of hydrochloric acid. Protonating the resulting aniline prevents it from coordinating to the palladium catalyst, maintaining high turnover frequencies.

Q4: The final product is highly water-soluble. How do I maximize recovery during isolation? Mechanistic Causality: 2-Amino-2-(4-aminophenyl)acetic acid possesses three ionizable groups: a carboxylic acid (pKa ~2.0), an aniline (pKa ~4.5), and an alpha-amino group (pKa ~9.0). In strongly acidic or basic conditions, the molecule is highly charged and remains entirely in the aqueous phase[3]. Solution: Isoelectric precipitation is mandatory. The isoelectric point (pI) of 4-aminophenylglycine is approximately 6.2. Carefully adjust the pH of the aqueous solution to 6.2 using 2M NaOH or 2M HCl. Chill the solution to 4°C for 12 hours to maximize crystallization.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Optimized Strecker Synthesis of 2-Amino-2-(4-nitrophenyl)acetonitrile
  • In a 500 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) in 100 mL of methanol.

  • Add ammonium chloride (10.7 g, 200 mmol) dissolved in 50 mL of 28% aqueous ammonia. Stir the mixture at room temperature for 2 hours.

    • Self-Validation Step: Perform TLC (Hexanes/EtOAc 7:3). The reaction must show the complete disappearance of the aldehyde spot before proceeding.

  • Cool the reaction to 0°C. Dissolve sodium cyanide (5.4 g, 110 mmol) in 20 mL of water and add it dropwise over 30 minutes to maintain the temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by adding 100 mL of ice water. Filter the resulting yellow precipitate, wash thoroughly with cold water to remove residual cyanide, and dry under vacuum.

Protocol 2: Two-Stage Hydrolysis to 4-Nitrophenylglycine
  • Suspend the aminonitrile intermediate (10.0 g) in 30 mL of concentrated sulfuric acid at 0°C.

  • Stir for 4 hours at room temperature until the solid completely dissolves, indicating the formation of the primary amide.

  • Carefully pour the acidic solution into 100 mL of ice water to prevent uncontrolled exotherms.

  • Reflux the diluted solution for 6 hours.

    • Self-Validation Step: LC-MS analysis should confirm the mass of the carboxylic acid [M+H]+ = 197.1 Da, with no residual amide peak.

  • Cool the solution and adjust the pH to 5.5 using concentrated ammonium hydroxide. Filter the precipitated 4-nitrophenylglycine and wash with cold ethanol.

Protocol 3: Catalytic Reduction to 2-Amino-2-(4-aminophenyl)acetic acid
  • In a Parr hydrogenation flask, suspend 4-nitrophenylglycine (5.0 g) in 50 mL of a 1:1 mixture of methanol and water.

  • Add 2.5 mL of concentrated HCl (~1.1 eq) to solubilize the starting material and protect the catalyst from amine poisoning.

  • Add 0.5 g of 10% Palladium on Carbon (Pd/C).

  • Purge the flask with nitrogen (3x), then pressurize with hydrogen gas to 40 psi. Shake for 4 hours at room temperature.

    • Self-Validation Step: Monitor the pressure gauge; hydrogen uptake should completely cease, indicating the end of the reduction.

  • Filter the catalyst through a pad of Celite and wash with water. (Caution: Do not let the Pd/C dry out in the air to avoid ignition).

  • Concentrate the filtrate under reduced pressure to ~20 mL. Adjust the pH to exactly 6.2 using 2M NaOH to precipitate the zwitterionic product. Filter, wash with cold water, and dry.

Quantitative Data Summary

The table below summarizes the optimization of the reduction step, demonstrating the critical importance of solvent choice and pH control in maximizing the yield of 4-aminophenylglycine.

Table 1: Comparison of Reduction Conditions for 4-Nitrophenylglycine

Reduction MethodSolvent SystemAdditiveCatalyst LoadingYield (%)Purity (HPLC)
H₂, Pd/C (1 atm)MethanolNone10 wt%45%82%
H₂, Pd/C (40 psi)WaterNone10 wt%62%88%
H₂, Pd/C (40 psi) MeOH/Water 1:1 1.1 eq HCl 10 wt% 94% >98%
Fe / HClEthanol/WaterNone5.0 eq Fe78%90%
SnCl₂EthanolNone3.0 eq SnCl₂81%92%

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Benzeneacetic acid, alpha,4-diamino- (9CI)
  • Title: N-[4-(glycylamino)

Sources

Optimization

Technical Support Center: 4-Aminophenylglycine (4-APG) Coupling Optimization

Case ID: RAC-4APG-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Root Cause Analysis The Challenge: Coupling 4-aminophenylglycine (4-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RAC-4APG-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Root Cause Analysis

The Challenge: Coupling 4-aminophenylglycine (4-APG) and other arylglycines is notoriously difficult due to rapid racemization. Unlike standard amino acids, the side-chain phenyl ring is attached directly to the


-carbon.[1] The electron-withdrawing nature of this aromatic ring, combined with the activation of the carboxyl group, dramatically lowers the pKa of the 

-proton.

The Mechanism: Racemization occurs primarily through two pathways during the activation step.[2]

  • 5(4H)-Oxazolone Formation (Major Pathway): The activated carbonyl is attacked by the amide oxygen of the

    
    -acyl group, forming a cyclic intermediate. The 
    
    
    
    -proton of this oxazolone is highly acidic and easily removed by the base.[2]
  • Direct Enolization: Base-catalyzed removal of the

    
    -proton from the activated ester itself.[2]
    
Visualizing the Failure Mode

The following diagram illustrates why standard protocols (e.g., HBTU/DIEA) fail.

RacemizationMechanism Start Activated 4-APG (L-Isomer) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization (Fast) Enolate Planar Enolate (Achiral) Start->Enolate Direct Enolization (Slower) Coupling Nucleophilic Attack (Amine) Start->Coupling Desired Path Base Base (DIEA/NMM) Oxazolone->Enolate Proton Abstraction by Base Oxazolone->Coupling Slow Attack Racemate Racemic Mixture (D/L Isomers) Enolate->Racemate Reprotonation

Caption: Pathological racemization pathways for Arylglycines. The oxazolone route is the dominant failure mode in the presence of strong bases.

Optimized Coupling Protocol (The "Gold Standard")

To prevent racemization, we must suppress base-mediated proton abstraction.[3] This is achieved by using weaker, sterically hindered bases and acidic/neutral coupling environments .

Recommended Reagents
ComponentStandard (Avoid)Optimized (Use) Why?
Coupling Reagent HATU, HBTUDIC / Oxyma Pure Carbodiimides generate O-acylisoureas that are less prone to oxazolone formation than uronium salts.[2]
Alternative Reagent PyBOPCOMU or DEPBT DEPBT is specifically designed to suppress racemization in arylglycines.[3]
Base DIEA (Hünig's), NMMTMP (2,4,6-Collidine) TMP is a weaker base (pKa ~7.4) and sterically hindered, preventing it from abstracting the

-proton.[2]
Solvent DMFDCM / DMF (1:1) Lower polarity solvents (DCM) discourage ion-separation required for enolization.
Temperature Room Temp0°C to 5°C Kinetic control; slows racemization more than it slows coupling.
Step-by-Step Protocol: 4-APG Incorporation

Pre-requisite: Ensure the 4-amino group on the phenyl ring is orthogonally protected (e.g., Boc, Alloc) to prevent self-polymerization.

  • Preparation:

    • Dissolve Fmoc-4-APG-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in minimal DMF/DCM (1:1 v/v).

    • Critical: Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add DIC (3.0 equiv) to the amino acid mixture.

    • Do NOT pre-activate for more than 2 minutes. Long pre-activation times favor oxazolone accumulation.[4]

  • Coupling:

    • Add the cold activated mixture immediately to the resin-bound free amine.

    • Base Addition (Only if necessary): If using a salt (e.g., amine hydrochloride) on the resin, add TMP (Collidine) (3.0 equiv). If the resin is a free base, omit the base entirely.

  • Incubation:

    • Agitate at 0°C for 1 hour, then allow to warm to Room Temp for 1 hour.

    • Drain and wash extensively with DCM (3x) and DMF (3x).[3]

Troubleshooting Guide

Decision Tree for Low Yield or High Epimerization

Troubleshooting Problem Issue Detected CheckType Identify Problem Type Problem->CheckType Racemization High D-Isomer (>5%) CheckType->Racemization LowYield Low Coupling Yield (Incomplete) CheckType->LowYield Sol_Base Switch Base to TMP (Collidine) Racemization->Sol_Base Sol_Time Double Coupling Time (Keep at 0°C) LowYield->Sol_Time Sol_Reagent Switch to DEPBT or DIC/Oxyma Sol_Base->Sol_Reagent Sol_Temp Couple at 0°C Sol_Reagent->Sol_Temp Sol_Double Double Couple (Fresh Reagents) Sol_Time->Sol_Double

Caption: Systematic troubleshooting flow for arylglycine coupling issues.

Common Scenarios & Solutions
SymptomProbable CauseCorrective Action
>10% D-Isomer detected Strong base (DIEA) used with HATU.Switch to COMU/TMP or DIC/Oxyma . Ensure temperature is 0°C.
Poor Solubility 4-APG is hydrophobic/aggregating.Add HFIP (Hexafluoroisopropanol) or use a "Magic Mixture" (DCM/DMF/NMP).
Slow Coupling Steric hindrance of the phenyl ring.Double couple using fresh reagents rather than extending time (extended time = more racemization).
Side-chain modification Free 4-amino group reacting.Ensure 4-amino is Boc/Alloc protected . If free, it will acylate.

Frequently Asked Questions (FAQs)

Q: Can I use HATU if I lower the temperature? A: We strongly advise against it. HATU is an uronium salt that requires a base (DIEA) to function effectively. Even at 0°C, the presence of DIEA with an arylglycine creates a high risk of proton abstraction. If you must use HATU, use TMP (Collidine) as the base, but expect higher racemization than with DIC/Oxyma [1].

Q: Why is Collidine (TMP) better than DIEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and is sterically hindered. It is strong enough to neutralize the acid generated during activation but too bulky and weak to rapidly abstract the acidic


-proton of the 4-APG [2].

Q: Does the protecting group on the 4-amino position matter? A: Yes. An electron-withdrawing group (like Acetyl or Fmoc) on the 4-amino nitrogen will pull electron density from the ring, further acidifying the


-proton and increasing racemization risk. An electron-donating group (or free amine, though not recommended for other reasons) would stabilize it. If using N-acyl protection on the side chain, strict adherence to the 0°C / Collidine  protocol is mandatory.

Q: Is pre-activation recommended? A: No. Pre-activation generates the active ester in the absence of the nucleophile (the amine on the resin). This gives the active ester time to rearrange into the oxazolone. Add the coupling reagents and the amino acid to the resin simultaneously or with minimal delay (<2 mins) [3].

References

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Studies confirm that urethane-protected arylglycines racemize via oxazolone formation when activated with strong bases. Context: Establishes the oxazolone mechanism as the primary failure mode.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Source:

    • Relevance: Definitive review comparing Oxyma/DIC vs HATU and the role of bases in racemiz
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine)

    • Source:

    • Relevance: The foundational paper establishing TMP (Collidine) as the superior base for sensitive couplings like Phenylglycine.
  • Ye, Y. H., et al. (1995). DEPBT: A New Coupling Reagent for Racemization-Free Synthesis. Relevance: Identifies DEPBT as a specialized reagent specifically for arylglycines.

Sources

Troubleshooting

Purification of 2-Amino-2-(4-aminophenyl)acetic acid by recrystallization

Introduction: The Challenge of Amphoteric Stability Welcome to the technical support hub for 2-Amino-2-(4-aminophenyl)acetic acid . As a researcher, you likely know this compound is a critical intermediate for beta-lacta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Amphoteric Stability

Welcome to the technical support hub for 2-Amino-2-(4-aminophenyl)acetic acid . As a researcher, you likely know this compound is a critical intermediate for beta-lactam antibiotics and peptide synthesis. However, purifying it presents a dual challenge:

  • Zwitterionic Solubility: As an amino acid, its solubility is pH-dependent.[1] It does not behave like a standard organic compound soluble in ether or DCM.

  • Oxidative Instability: The para-amino aniline moiety makes this molecule highly susceptible to oxidation, leading to "pink" or "brown" discoloration typical of quinone-like degradation products.

This guide moves beyond generic textbook advice, offering a field-tested protocol optimized for purity (>98%) and oxidative protection .

Module 1: The Optimized Recrystallization Protocol

Methodology: pH-Swing Isoelectric Precipitation with Anti-Solvent Assist. Objective: Isolate the free zwitterion from crude synthesis mixtures or hydrolysates.

The Workflow Diagram

G cluster_conditions Critical Controls Start Crude Solid (Salt or Impure Zwitterion) Dissolve Acidic Dissolution (1M HCl, pH < 1.5) Start->Dissolve Dissolve completely Treat Purification Treatment (Activated Carbon + EDTA) Dissolve->Treat Add stabilizers Filter Clarification Filtration (Remove Carbon) Treat->Filter Hot filtration Neutralize Neutralization to pI (Adjust to pH 6.2 - 6.8) Filter->Neutralize 2M NaOH/NH4OH Crystallize Crystallization (0-5°C, Optional Ethanol) Neutralize->Crystallize Precipitation starts Isolate Isolation & Drying (Vacuum, <40°C) Crystallize->Isolate Filter & Wash

Figure 1: The pH-swing purification workflow. Note the critical carbon treatment step prior to neutralization.

Step-by-Step Procedure

Reagents Required:

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
  • Activated Charcoal (Decolorizing carbon)

  • Disodium EDTA (Antioxidant)

  • Ethanol (Anti-solvent)

  • Inert Gas (

    
     or Ar)
    

1. Acidic Dissolution & Stabilization Dissolve the crude 2-Amino-2-(4-aminophenyl)acetic acid in 1M HCl (approx. 5-8 mL per gram of solid).

  • Why? The molecule is highly soluble as the dihydrochloride salt.

  • Critical Step: Add 0.1% w/w Disodium EDTA and purge the solution with Nitrogen (

    
    ) for 10 minutes. This chelates trace metals that catalyze the oxidation of the aniline group [1].
    

2. Decolorization (The "White" Standard) Heat the solution to 40-50°C . Add Activated Charcoal (5-10% by weight of crude). Stir for 30 minutes under


.
  • Technical Note: Do not boil.[2] High heat accelerates the oxidation of the amino group faster than the charcoal can adsorb impurities.

  • Filter through a Celite pad (diatomaceous earth) to remove charcoal. The filtrate should be clear or pale yellow.

3. Isoelectric Precipitation (The "Swing") Cool the filtrate to 20°C . Slowly add 2M NaOH (or


) dropwise while monitoring pH.
  • Target pH: 6.2 – 6.8 (The Isoelectric Point region).

  • Observation: A thick white precipitate will form as you approach pH 6.

  • Caution: If you overshoot to pH > 8, the precipitate will redissolve as the anionic carboxylate salt.

4. Crystallization & Isolation Once the target pH is reached, stir the slurry at 0-5°C (ice bath) for 1-2 hours to maximize yield.

  • Optional: If yield is low, add cold Ethanol (equal volume) to further decrease solubility.

  • Filter the solid and wash with cold water (to remove NaCl) followed by cold ethanol (to facilitate drying).

  • Dry under vacuum at 40°C max. High heat causes surface browning.

Module 2: Troubleshooting Guide

Issue A: "My product is turning pink/brown during crystallization."

Diagnosis: Oxidative degradation of the p-phenylenediamine moiety. Root Cause: Exposure to air at neutral/basic pH, or presence of trace metal ions.

Corrective ActionTechnical Rationale
Degas Solvents Use sparged water (bubbled with

) for all steps. Oxygen solubility in water drives the oxidation.
Add Bisulfite Add 0.5% Sodium Metabisulfite (

) during the acidic dissolution step. It acts as a sacrificial antioxidant.
Speed Up Minimize the time the product spends in solution at pH > 5. Filter immediately after precipitation.
Issue B: "I neutralized to pH 7, but no solid precipitated."

Diagnosis: Supersaturation or "Oiling Out." Root Cause: The compound may be forming a stable supersaturated solution, or the ionic strength (salt concentration) is keeping it soluble (Salting-in effect).

Protocol Fix:

  • Concentrate: Evaporate 30% of the water volume under vacuum (Rotovap) at low heat.

  • Seed: Add a tiny crystal of pure product to induce nucleation.

  • Anti-Solvent: Add Isopropanol or Ethanol dropwise. These lower the dielectric constant of the solvent, forcing the zwitterion out of solution [2].

Issue C: "The product is a sticky oil, not a crystal."

Diagnosis: Impurity depression of melting point. Root Cause: Presence of unreacted glyoxylic acid or side products preventing crystal lattice formation.

Protocol Fix:

  • Re-dissolve: Add fresh HCl to dissolve the oil.

  • Slower Neutralization: Add the base very slowly (over 1 hour). Rapid pH changes trap impurities.

  • High-Shear Stirring: Vigorous stirring during neutralization prevents oil droplets from coalescing, encouraging solid particle formation.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use organic solvents like Dichloromethane (DCM) for extraction? A: No. As a zwitterionic amino acid, 2-Amino-2-(4-aminophenyl)acetic acid is highly polar and insoluble in non-polar organic solvents like DCM or Hexane. It will remain in the aqueous phase. If you must extract it, you would need to derivatize it (e.g., Boc-protection) first.

Q2: What is the exact Isoelectric Point (pI) of this compound? A: While standard Phenylglycine has a pI of ~5.8, the addition of the para-amino group (aniline-like, pKa ~4.6) slightly shifts the electronic balance. However, the aniline group is not protonated at neutral pH. Therefore, the effective pI for precipitation remains in the pH 6.0 – 7.0 range [3].

Q3: How should I store the purified compound? A: Store in an amber vial (light sensitive) under an Argon atmosphere at -20°C. The "free base" amino acid is less stable than its dihydrochloride salt. If long-term storage is required, consider converting it back to the HCl salt by dissolving in methanolic HCl and precipitating with ether.

References

  • BenchChem. (2025).[3][4] Recrystallization and purification techniques for 2'-Aminoacetophenone and related aromatic amines.[3] Retrieved from

  • Miami University. (n.d.). Isolation and Purification of Organic Compounds: Recrystallization Dynamics. Retrieved from

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterion Behavior.[1][5][6] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: (R)-2-Amino-2-(4-aminophenyl)acetic acid.[7] Retrieved from

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Amino-2-(4-aminophenyl)acetic Acid Derivatives

Welcome to the technical support guide for navigating the complexities of 2-Amino-2-(4-aminophenyl)acetic acid and its derivatives. This molecule, a cornerstone in the synthesis of various pharmaceutical agents and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of 2-Amino-2-(4-aminophenyl)acetic acid and its derivatives. This molecule, a cornerstone in the synthesis of various pharmaceutical agents and advanced materials, presents a unique set of challenges due to its trifunctional nature. The presence of a chiral center, an aliphatic α-amino group, and an aromatic p-amino group demands a carefully considered synthetic strategy.

This guide is structured as a series of troubleshooting questions and answers, designed to address the most common side reactions encountered in the field. We will delve into the mechanistic underpinnings of these unwanted pathways and provide validated, actionable protocols to ensure the integrity and purity of your target compounds.

Visualizing the Challenge: The Structure of 2-Amino-2-(4-aminophenyl)acetic Acid

Before we address specific problems, it's crucial to understand the reactive sites on the parent molecule. Each functional group presents a potential avenue for side reactions if not properly managed.

Caption: Key reactive sites on the 2-Amino-2-(4-aminophenyl)acetic acid molecule.

Section 1: Oxidation and Color Formation

A frequent and visually obvious issue is the development of color (from yellow to dark brown) in reaction mixtures or isolated products. This is almost always attributable to the oxidation of the electron-rich aromatic amino group.

Q1: My reaction mixture turned dark brown upon adding a coupling reagent or during workup. What is happening?

A: You are likely observing the oxidation of the 4-aminophenyl moiety. This group is highly susceptible to oxidation, forming colored quinone-imine species, especially under basic conditions, in the presence of air (oxygen), or with certain reagents.[1][2]

Causality: The lone pair of electrons on the aromatic nitrogen makes the phenyl ring highly activated towards oxidation. This process can be initiated by atmospheric oxygen and is often accelerated by bases or trace metal impurities.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. This is particularly important for lengthy reactions or those requiring elevated temperatures.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[3]

  • Antioxidant Addition: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium bisulfite to the reaction mixture if compatible with your chemistry.

  • pH Control: Avoid excessively basic conditions during aqueous workups. If a base is necessary, use it at low temperatures and for the shortest time possible.

  • Protecting Group Strategy: The most robust solution is to protect the aromatic amino group. A protecting group will prevent oxidation and other side reactions at this site. An orthogonal strategy, where the two amino groups can be deprotected under different conditions, is ideal.[4]

Q2: How do I choose the right protecting group for the aromatic amine versus the alpha-amine?

A: The key is to use an "orthogonal" protecting group strategy. This means you can remove one group without affecting the other, allowing for selective reactions.[4][5] Given the different reactivity (aliphatic vs. aromatic amine), this is highly achievable.

Recommended Orthogonal Strategy:

  • α-Amino Group: Protect as a Fmoc (9-fluorenylmethoxycarbonyl) group. It is stable to acid but readily cleaved by a mild base like piperidine.[5]

  • Aromatic p-Amino Group: Protect as a Boc (tert-butyloxycarbonyl) group. It is stable to the basic conditions used for Fmoc removal but is easily cleaved with a mild acid like trifluoroacetic acid (TFA).[6]

Orthogonal_Protection cluster_deprotection Selective Deprotection Start Parent Molecule Step1 Protect α-Amine (e.g., Fmoc-OSu) Start->Step1 Intermediate1 α-Fmoc Protected Step1->Intermediate1 Step2 Protect p-Amine (e.g., Boc Anhydride) Intermediate1->Step2 Protected Fully Protected (Orthogonal) Step2->Protected Deprotect_Fmoc Base (Piperidine) -> React at α-Amine Protected->Deprotect_Fmoc Path 1 Deprotect_Boc Acid (TFA) -> React at p-Amine Protected->Deprotect_Boc Path 2

Caption: Workflow for orthogonal protection of the two amino groups.

Section 2: Racemization of the Chiral Center

Maintaining the stereochemical integrity of the α-carbon is paramount, especially in drug development. Loss of optical purity is a common and serious side reaction, often occurring during the activation of the carboxylic acid for amide bond formation.

Q3: My final product has low enantiomeric excess (ee). What causes this racemization and how can I prevent it?

A: Racemization during amide coupling is a well-documented problem for α-amino acids. It typically proceeds through the formation of a planar, achiral oxazolone (or azlactone) intermediate.[7] The activation of the carboxyl group makes the α-proton acidic and susceptible to removal by a base, leading to the formation of this intermediate and loss of stereochemistry.

Factors Promoting Racemization:

  • Over-activation: Using highly reactive coupling agents without additives.

  • Excess Base: The presence of a strong, non-sterically hindered base.

  • High Temperatures: Increased temperature accelerates the rate of oxazolone formation.

  • Prolonged Reaction Times: Longer exposure to coupling conditions increases the risk.

Troubleshooting Protocol: Low-Racemization Amide Coupling

  • Choice of Coupling Reagent: Use carbodiimides like DIC (Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[8][9] They are effective and their byproducts are generally easy to remove.

  • Use of Additives: This is the most critical step. Always use an anti-racemization additive.

    • HOBt (1-Hydroxybenzotriazole) or 6-Cl-HOBt are classic additives that react with the activated acid to form an active ester, which is less prone to racemization than the initial O-acylisourea intermediate.[7][10]

    • HOAt (1-Hydroxy-7-azabenzotriazole) is often superior to HOBt, especially for sterically hindered couplings.

  • Temperature Control: Perform the activation and coupling steps at low temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[9]

  • Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) , and use it sparingly (typically 1-2 equivalents).[9]

Coupling CocktailPro/ConRacemization Risk
DIC / HOBt Pro: Inexpensive, effective, DIC-urea is soluble. Con: HOBt is explosive when dry.Low
EDC / HOBt Pro: Water-soluble byproduct, good for aqueous media. Con: HOBt risk.Low
HATU / DIPEA Pro: Very fast, highly efficient. Con: More expensive, requires careful stoichiometry.Very Low
DIC alone Pro: Simple. Con: High risk of N-acylurea formation and racemization.High

Detailed Protocol: Low-Racemization Coupling

  • Dissolve the N-protected 2-Amino-2-(4-aminophenyl)acetic acid derivative (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Add DIC (1.1 eq.) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Add the amine coupling partner (1.0 eq.) followed by DIPEA (1.5 eq.).

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

Section 3: Decarboxylation and Self-Condensation

The inherent structure of an amino acid makes it susceptible to other degradation pathways, particularly at elevated temperatures.

Q4: I am observing gas evolution and formation of an unexpected amine byproduct, especially when heating my reaction. What is the cause?

A: You are likely observing thermal decarboxylation. α-Amino acids can lose carbon dioxide (CO₂) upon heating to form the corresponding amine.[11] While this often requires high temperatures ( >150-180 °C), the reaction can be catalyzed by certain species and may occur at lower temperatures over long reaction times.[12][13]

Troubleshooting Protocol:

  • Avoid High Temperatures: Whenever possible, run reactions at or below room temperature. If heating is required for your desired transformation, carefully screen temperatures to find the minimum required.

  • pH Control: Decarboxylation can be influenced by pH. Avoid strongly acidic or basic conditions at high temperatures.

  • Catalyst Awareness: Be aware that certain carbonyl-containing compounds (ketones, aldehydes) can catalyze decarboxylation through the formation of a Schiff base intermediate.[14] Ensure your starting materials and solvents are free from such impurities.

Q5: I am getting a significant amount of a polymeric or dimeric byproduct that is difficult to separate. What is it?

A: This is likely due to self-polymerization or self-condensation. Since the molecule contains both a nucleophilic amino group and an electrophilic carboxylic acid (once activated), one molecule can react with another.[15] This is a common issue when attempting to activate the carboxylic acid without first protecting the α-amino group.

Troubleshooting Protocol:

  • Mandatory N-Protection: Never attempt to activate the carboxylic acid of 2-Amino-2-(4-aminophenyl)acetic acid for amide coupling without first protecting at least the α-amino group (e.g., with Fmoc or Boc). This is the most critical step to prevent oligomerization.

  • Controlled Stoichiometry: During coupling reactions, use a slight excess (1.0-1.1 equivalents) of the external amine nucleophile to outcompete any residual, unreacted starting material.

  • Slow Addition: If self-condensation is still an issue, try adding the activated amino acid solution slowly to a solution of the amine coupling partner. This maintains a low concentration of the activated species, favoring the desired intermolecular reaction over self-condensation.

References
  • Decarboxylation of amino acids - WO2022140749A1 - Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Decarboxylating amino acids - YouTube. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Mechanism of the organocatalytic decarboxylation of α‐amino acids - ResearchGate. Available at: [Link]

  • Decarboxylation - Wikipedia. Available at: [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles | ACS Omega. Available at: [Link]

  • Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - Semantic Scholar. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI) - ResearchGate. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Racemization of optically active 2-substituted phenyl glycine esters - Google Patents.
  • Amino Acid-Protecting Groups - Academia.edu. Available at: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available at: [Link]

  • Protection for amino group and amino acid - SlideShare. Available at: [Link]

  • Process for the racemization of optically active aminoacids - Google Patents.
  • Self-polymerization of Meldrum's acid-amine compounds: an effective route to polyamides - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - ResearchGate. Available at: [Link]

  • (R)-2-Amino-2-(4-aminophenyl)acetic acid - PubChem. Available at: [Link]

  • Oxidation in Organic Synthesis - Organic Chemistry Portal. Available at: [Link]

  • p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Emerging Trends in the Chemistry of End-to-End Depolymerization - PMC - NIH. Available at: [Link]

  • Oxidation and Reduction Reactions - Organic Chemistry. Available at: [Link]

  • (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma - ResearchGate. Available at: [Link]

  • 4‐Hydroxyproline-Derived Sustainable Polythioesters: Controlled Ring-Opening Polymerization, Complete Recyclability - Angewandte Chemie. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - De Gruyter. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-2-(4-aminophenyl)acetic acid

Introduction: The Molecule & The Challenge You are likely working with 2-Amino-2-(4-aminophenyl)acetic acid (also known as p-Amino-D-phenylglycine or p-Amino-DL-phenylglycine). Unlike standard alkyl amino acids (e.g., Le...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

You are likely working with 2-Amino-2-(4-aminophenyl)acetic acid (also known as p-Amino-D-phenylglycine or p-Amino-DL-phenylglycine).

Unlike standard alkyl amino acids (e.g., Leucine, Alanine), this molecule presents a unique "double-edged" stability challenge due to its specific structural features:

  • The Phenylglycine Backbone: The benzylic hydrogen at the

    
    -position is significantly more acidic than in other amino acids, making it highly prone to racemization , even under conditions normally considered safe for peptides.
    
  • The p-Aniline Moiety: The electron-rich aromatic ring is susceptible to oxidative degradation , leading to rapid discoloration (pinking/browning) in solution.

This guide prioritizes acidic stability because researchers often use acid to solubilize the zwitterion, inadvertently triggering these degradation pathways.

Module 1: Solubility vs. Stability (The Dissolution Phase)

Q: Why won't my sample dissolve in neutral water?

A: At neutral pH (~6-7), the molecule exists as a zwitterion (ammonium carboxylate salt). The high lattice energy of this form prevents dissolution.

  • The Fix: You must shift the pH away from the isoelectric point (pI).

  • Acidic Dissolution: The molecule is highly soluble in dilute acid (pH < 2.5) because both amine groups protonate, breaking the zwitterionic lattice.

Q: I used 1M HCl, but the solution is cloudy. Is it degrading?

A: Likely not. This is usually a kinetic solubility issue, not degradation.

  • Troubleshooting Protocol:

    • Verify Concentration: Ensure you are below the saturation limit (approx. 50 mg/mL in 1M HCl).

    • Sonication: Sonicate for 5–10 minutes at ambient temperature.

    • Filtration: If cloudiness persists, filter through a 0.22 µm PVDF membrane. If the filtrate is clear and colorless, the solid was likely inorganic salt impurities from the synthesis process, not the amino acid itself.

Module 2: Stereochemical Integrity (Racemization)

CRITICAL WARNING: Phenylglycine derivatives are the "canaries in the coal mine" for racemization. Do NOT assume stability based on standard amino acid protocols (e.g., 6N HCl hydrolysis at 110°C).

Q: Can I heat my acidic solution to speed up dissolution?

A: Avoid heating above 40°C. While standard amino acids resist racemization in refluxing acid, phenylglycines do not. The phenyl ring stabilizes the planar enol intermediate via resonance, lowering the energy barrier for the chiral center to flip.

Mechanism of Acid-Catalyzed Racemization

The following diagram illustrates why heating in acid destroys your enantiomeric excess (ee%).

Racemization L_Isomer L-Isomer (Chiral) Protonated Protonated Species (Acidic pH) L_Isomer->Protonated + H+ Protonated->L_Isomer - H+ Enol Planar Enol (Achiral Intermediate) Protonated->Enol - H+ (alpha-carbon) Rate Limiting Step Accelerated by Heat D_Isomer D-Isomer (Chiral Inversion) Protonated->D_Isomer - H+ Enol->Protonated + H+ (Top/Bottom Face)

Figure 1: The acid-catalyzed racemization pathway. The "Planar Enol" is stabilized by the phenyl ring, allowing the stereocenter to reset to a 50:50 mixture (racemic).

Experimental Evidence & Limits
ConditionTemperatureTimeResult
1M HCl 25°C (RT)24 HoursStable (< 0.5% Racemization)
1M HCl 60°C4 HoursRisk (Measurable racemization begins)
6N HCl 110°C1 HourCritical Failure (Significant racemization)

Module 3: Chemical Degradation (Oxidation)

Q: My clear acidic solution turned pink/brown overnight. What happened?

A: You are witnessing oxidative polymerization of the p-amino group. This is similar to the "browning" of aniline. It is driven by dissolved oxygen and catalyzed by trace metals (Fe, Cu) often present in lower-grade acids or glass surfaces.

Troubleshooting Guide: Preventing Discoloration

Troubleshooting Start Issue: Solution Discoloration Check1 Is the solution exposed to air? Start->Check1 Action1 Action: Degas solvents (Sparge with N2/Ar for 15 min) Check1->Action1 Yes Check2 Are trace metals present? Check1->Check2 No Action2 Action: Add 1mM EDTA as chelating agent Check2->Action2 Yes/Unknown Check3 Is it exposed to light? Check2->Check3 No Action3 Action: Use Amber Glassware or wrap in foil Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting oxidative instability.

Module 4: Validated Analytical Protocols

To confirm stability, you cannot rely on standard HPLC (C18) because the enantiomers will co-elute. You must use a Chiral HPLC method .

Protocol: Chiral Purity Assessment

Objective: Quantify L- vs D-isomer ratio to detect racemization.

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec/Supelco).

    • Why? These columns are designed for underivatized amino acids. Crown ethers (Crownpak) bind the ammonium ion (

      
      ) of the amino acid in acidic mobile phases.
      
  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0.

    • Note: Do not use organic modifiers (MeOH/ACN) with Crownpak CR(+) unless specified by the manufacturer, as they can precipitate the crown ether or alter selectivity.

  • Flow Rate: 0.4 – 0.8 mL/min.

  • Temperature: 15°C - 25°C (Lower temperature improves separation resolution).

  • Detection: UV at 210 nm (peptide bond/carboxyl) or 254 nm (aromatic ring).

Sample Preparation for HPLC:

  • Dissolve 1 mg of sample in 1 mL of Mobile Phase (pH 1.5 HClO₄).

  • Inject immediately. Do not let the sample sit in the autosampler for >24 hours without cooling (4°C).

References

  • Solubility & Zwitterions: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

  • Racemization Mechanism: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Chiral Separation (Crown Ether): Shinbo, T., et al. (1987). Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing. Journal of Chromatography A.

  • Oxidative Stability: BenchChem Technical Support. (2025).[1][2] Stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. (Proxy data for phenylglycine derivatives).

  • General Purity Standards: Fisher Scientific. (2024).[3][4] 4-Aminophenylacetic acid Safety Data Sheet & Handling.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Aminophenylglycine (4-APG) Derivatives in Peptide Synthesis

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on non-canonical amino acids to enhance proteolytic stability and target affinity, 4-aminophenylglycine (4-APG) derivatives have b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on non-canonical amino acids to enhance proteolytic stability and target affinity, 4-aminophenylglycine (4-APG) derivatives have become essential building blocks. However, their incorporation presents severe synthetic bottlenecks.

This guide is engineered for researchers and scientists to diagnose, troubleshoot, and overcome the specific steric and stereochemical challenges associated with 4-APG.

The Mechanistic Causality of 4-APG Synthesis Failures

To troubleshoot 4-APG effectively, we must first understand the physics and chemistry of the molecule. 4-APG contains a bulky phenyl ring situated directly adjacent to the α-carbon. This structural feature triggers two primary failure modes during Solid-Phase Peptide Synthesis (SPPS):

  • The Steric Shield: The proximity of the aromatic ring creates a massive hydrodynamic radius that physically obstructs nucleophilic attack. It shields both the α-amine (hindering incoming acylations) and the α-carboxyl (hindering its activation).

  • The Acidic α-Proton: The electron-withdrawing nature of the phenyl ring significantly increases the acidity of the α-proton. When exposed to standard basic conditions during carboxyl activation, 4-APG is highly susceptible to rapid proton abstraction. This leads to the formation of an achiral oxazolone intermediate, resulting in catastrophic epimerization (racemization) of the amino acid [1].

Diagnostic Workflow

Use the following logical matrix to identify the root cause of your synthesis failure and select the appropriate corrective protocol.

G Start 4-APG Synthesis Failure Diag Identify Primary Bottleneck Start->Diag Coup Incomplete Acylation (Steric Clash at α-amine) Diag->Coup Epi High Epimerization (Acidic α-Proton) Diag->Epi Agg Resin Shrinkage (Hydrophobic Aggregation) Diag->Agg Sol1 Use COMU/HATU + Microwave Heating Coup->Sol1 Sol2 Use TMP Base + Oxyma Pure Additive Epi->Sol2 Sol3 Switch to PEG Resin + DMF/NMP Solvent Agg->Sol3

Diagnostic workflow for resolving common 4-aminophenylglycine peptide synthesis failures.

Troubleshooting FAQs: Resolving Steric and Epimerization Clashes

Q1: I am observing massive deletion sequences when attempting to couple the next amino acid onto the α-amine of 4-APG. How do I force this coupling? A1: The α-amine of 4-APG is heavily shielded. Standard carbodiimide chemistry (e.g., DIC/HOBt) lacks the reactivity required to overcome this steric barrier.

  • Causality: You must utilize a coupling reagent that forms a highly reactive, less sterically demanding active ester.

  • Solution: Switch to uronium/aminium salts like COMU or HATU [2]. COMU, a morpholino-based uronium salt of Oxyma Pure, exhibits superior coupling efficiency for hindered amino acids because its active species is highly reactive, and its byproduct is water-soluble, preventing localized on-resin aggregation. Combining COMU with Microwave-Assisted Peptide Synthesis (MAPS) provides the necessary kinetic energy to overcome the high activation energy barrier of hindered couplings.

Q2: When activating the carboxyl group of Fmoc-4-APG(Boc)-OH to attach it to the growing peptide, I detect >15% D-epimer formation in my final cleavage product. How can I suppress this? A2: Phenylglycine derivatives are notoriously prone to base-catalyzed epimerization due to the stabilization of the α-carbanion by the adjacent phenyl ring.

  • Causality: Strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) rapidly abstract the acidic α-proton before the incoming amine can attack the activated ester.

  • Solution: Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or sym-collidine [3]. Additionally, utilize Oxyma Pure instead of HOBt. Oxyma Pure acts as a potent racemization suppressant by reacting with the activated intermediate faster than oxazolone formation can occur, preserving stereochemical integrity.

Q3: My resin shrinks significantly, and the synthesis stalls completely immediately after incorporating 4-APG. A3: This is indicative of severe on-resin aggregation, a "difficult sequence" phenomenon exacerbated by the hydrophobic bulk of the orthogonally protected 4-amino group (e.g., Boc or Alloc) and intermolecular hydrogen bonding.

  • Causality: The collapsed peptide-resin matrix physically traps reagents, preventing diffusion to the reactive sites [4].

  • Solution: Transition from standard polystyrene resin to a low-loading PEG-based resin (e.g., ChemMatrix), which maintains excellent swelling properties even in highly aggregated sequences. Incorporating chaotropic salts (e.g., 0.1 M LiCl in DMF) can further disrupt hydrogen-bonded aggregates.

Quantitative Performance Data

The following table synthesizes expected outcomes when coupling sterically hindered phenylglycine derivatives using various reagent combinations.

Coupling SystemBaseAdditiveTemperatureExpected Yield (%)D-Epimerization (%)
DICDIPEAHOBt25°C (RT)45 - 55%8.5 - 12.0%
HATUDIPEANone25°C (RT)70 - 80%15.0 - 18.5%
COMUTMPNone25°C (RT)85 - 90%2.0 - 4.5%
DICTMPOxyma Pure90°C (Microwave)> 95% < 1.0%

Self-Validating Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted Coupling of Fmoc-4-APG(Boc)-OH Objective: Achieve >95% coupling efficiency with <1% epimerization through a self-validating workflow.

System Validation Checkpoints:

  • Validation 1 (Activation): COMU acts as an internal colorimetric indicator. The solution will shift from colorless to yellow/orange upon successful active ester formation.

  • Validation 2 (Completion): A negative Kaiser test confirms the complete acylation of the primary amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of PEG-based Rink Amide resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Self-Validation Step): In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-4-APG(Boc)-OH and 0.5 mmol (5 eq) of COMU in 2 mL of DMF. Add 1.0 mmol (10 eq) of TMP (2,4,6-trimethylpyridine).

    • Causality Check: Vortex the vial for 2 minutes. Observe the color shift to yellow/orange. If the solution remains colorless, the active ester has not formed; check reagent integrity.

  • Microwave Coupling: Transfer the activated amino acid solution to the resin. Place the reaction vessel in the microwave peptide synthesizer. Run the coupling cycle at 75°C for 10 minutes (avoiding 90°C to further protect against the highly sensitive α-proton of 4-APG).

  • Washing & Validation: Drain the reaction vessel and wash the resin with DMF (4 × 1 min) and DCM (2 × 1 min).

    • Causality Check: Perform a Kaiser Test on a few resin beads. A yellow/colorless result validates complete coupling. A blue result indicates steric failure; repeat steps 2-3 (double coupling) before proceeding to the next Fmoc deprotection.

References

1.1. Organic Process Research & Development - ACS Publications. 2.2. Benchchem Technical Knowledge Base. 3.3. ChemRxiv. 4.4. Benchchem Technical Knowledge Base.

Sources

Troubleshooting

Storage and handling best practices for p-aminophenylglycine

Application Guide, Troubleshooting, and Handling Protocols As a Senior Application Scientist, I frequently encounter challenges related to the stability and handling of non-proteinogenic amino acids. p-Aminophenylglycine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide, Troubleshooting, and Handling Protocols

As a Senior Application Scientist, I frequently encounter challenges related to the stability and handling of non-proteinogenic amino acids. p-Aminophenylglycine (often utilized as the D-isomer, CAS 35619-39-7) is a critical building block in the synthesis of beta-lactam antibiotics and complex peptide natural products[1][2]. However, its dual-functional nature—combining an aniline moiety with an


-amino acid—makes it highly susceptible to environmental degradation.

This guide is designed to move beyond basic safety data sheets by explaining the causality behind degradation and providing self-validating protocols to ensure experimental integrity.

Mechanistic Causality of Degradation

To handle p-aminophenylglycine effectively, one must understand the thermodynamic and kinetic vulnerabilities of its molecular structure.

A. Aniline Oxidation (Discoloration)

The p-amino group on the phenyl ring is highly electron-rich. In the presence of atmospheric oxygen (specifically hydroperoxyl radicals, HO


) and UV light, the aniline moiety undergoes a radical-mediated oxidation pathway[3]. This process involves a low-activation-energy H-abstraction from the NH

group, leading to the formation of highly conjugated, colored impurities such as azo, azoxy, or quinone-imine derivatives[3]. This is the primary reason the white powder turns yellow or brown upon improper storage[4].
B. Base-Catalyzed Racemization (Loss of Chirality)

Phenylglycines are notoriously prone to racemization, occurring at a rate significantly higher than aliphatic amino acids like alanine[2]. The


-proton is highly acidic because the resulting carbanion/enolate intermediate is thermodynamically stabilized by the delocalization of the negative charge into the adjacent aromatic ring[2]. Exposure to basic conditions (such as piperidine during Fmoc-based solid-phase peptide synthesis) rapidly accelerates this chiral inversion, destroying the enantiomeric purity of the reagent[2][5].

Degradation Compound p-Aminophenylglycine O2_Light O2 & UV Light Compound->O2_Light Exposure Base_Moisture Basic pH Compound->Base_Moisture Exposure Oxidation Aniline Oxidation (Radical Mechanism) O2_Light->Oxidation Initiates Racemization α-Carbon Deprotonation (Enolate Formation) Base_Moisture->Racemization Initiates Azo Azo/Quinone Impurities (Discoloration) Oxidation->Azo Yields Enantiomer Loss of Chirality (DL-Racemate) Racemization->Enantiomer Yields

Mechanistic pathways of p-aminophenylglycine degradation via oxidation and racemization.

Troubleshooting & FAQs

Q1: My p-aminophenylglycine powder has changed from off-white to a dark brown color. Can I still use it for peptide synthesis? A: No. Discoloration is a macroscopic indicator of aniline oxidation[3]. The dark brown color indicates the presence of polymeric azo or quinone impurities. Using this degraded material will introduce capping impurities into your peptide chain and drastically reduce your overall yield. Always discard heavily discolored batches.

Q2: I am observing significant epimerization during Fmoc-SPPS when coupling p-aminophenylglycine. How can I suppress this? A: The base-catalyzed coupling step is the critical vulnerability for racemization[5]. To suppress the formation of the enolate intermediate, avoid strong bases and prolonged coupling times. Switch to optimized coupling reagents such as DEPBT or COMU combined with milder bases like TMP (2,4,6-trimethylpyridine) or DMP[5]. Furthermore, ensure reactions are kept strictly at or below room temperature.

Q3: Is it strictly necessary to store this compound under Argon? Will a standard -20°C freezer suffice? A: Cold storage alone is insufficient. While lowering the temperature to 2-8°C or -20°C reduces the kinetic rate of degradation, atmospheric oxygen dissolved in the headspace of the vial will still drive radical oxidation over time[3][4]. Purging the headspace with a heavier-than-air inert gas (Argon) physically displaces the oxygen, effectively halting the oxidation pathway.

Standard Operating Procedures (SOPs)

To guarantee the integrity of your experiments, implement the following self-validating protocol for the receipt, aliquoting, and storage of p-aminophenylglycine.

SOP: Inert Handling and Aliquoting Workflow

Objective: Prevent atmospheric oxidation and moisture-induced degradation during routine laboratory use.

Step 1: Initial Quality Control (QC) Validation

  • Upon receipt, immediately inspect the sealed bottle. The powder should be white to pale off-white.

  • Self-Validation: If the powder is yellow or brown, reject the batch and contact the supplier. Do not open the seal.

Step 2: Environmental Preparation

  • Transfer the unopened bottle into a controlled glove box purged with Nitrogen or Argon.

  • If a glove box is unavailable, utilize a fume hood equipped with a Schlenk line.

Step 3: Aliquoting

  • Pre-weigh the compound into single-use, amber glass vials. Causality: Amber glass blocks UV radiation, preventing the photo-initiation of radical oxidation. Single-use aliquots prevent repeated freeze-thaw and atmospheric exposure cycles.

Step 4: Inert Gas Purging and Sealing

  • Gently blow a stream of dry Argon gas into the vial for 10–15 seconds. Argon is preferred over Nitrogen as it is denser than air and settles over the powder.

  • Cap the vial tightly with a PTFE-lined septum cap and wrap the seal with Parafilm.

Step 5: Storage

  • Place the sealed aliquots in a vacuum desiccator box containing indicating silica gel.

  • Store the desiccator box in a monitored refrigerator at 2-8°C[4].

SOP Step1 1. Visual QC Inspection (Reject if brown/yellow) Step2 2. Transfer to Glove Box (N2/Ar Atmosphere) Step1->Step2 Passes QC Step3 3. Aliquot into Amber Vials (Block UV Light) Step2->Step3 Step4 4. Purge with Argon & Seal (Exclude O2/Moisture) Step3->Step4 Step5 5. Store at 2-8°C (Minimize Thermal Kinetics) Step4->Step5

Self-validating workflow for the inert handling and storage of p-aminophenylglycine.

Quantitative Data Summary

Table 1: Physicochemical Profile & Storage Parameters
ParameterSpecificationCausality / Rationale
CAS Number (D-isomer) 35619-39-7[1]Identifies the specific stereoisomer required for most biological syntheses.
Molecular Weight 166.18 g/mol [1]Required for precise stoichiometric calculations during SPPS.
Storage Temperature 2-8°C[4]Lowers the thermal energy below the activation energy required for rapid oxidation.
Atmosphere Argon / NitrogenDisplaces HO

and O

to prevent radical-mediated aniline degradation.
Light Exposure Protect from lightPrevents UV-induced photo-oxidation of the aromatic ring.
Table 2: Troubleshooting Matrix
Symptom / IssueRoot CauseCorrective Action
Powder discoloration (Brown/Yellow) Oxidation of the p-amino group due to O

/Light exposure.
Discard batch. Ensure future batches are aliquoted under Argon into amber vials.
Loss of stereopurity in final peptide Base-catalyzed enolate formation at the

-carbon during coupling.
Switch to DEPBT/COMU coupling reagents; avoid strong bases like piperidine where possible.
Incomplete coupling reactions Steric hindrance or degradation of the active amino acid species.Verify reagent purity via HPLC before use. Ensure anhydrous coupling conditions.

References

  • (R)-2-Amino-2-(4-aminophenyl)acetic acid - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing URL:[Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: ResearchGate URL:[Link]

  • HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR vs. HPLC for 2-Amino-2-(4-aminophenyl)acetic acid

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characterization of 2-Amino-2-(4-aminophenyl)acetic acid (also known as 4-aminophenylglycine or p-aminophenylglycine). As a critical chira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characterization of 2-Amino-2-(4-aminophenyl)acetic acid (also known as 4-aminophenylglycine or p-aminophenylglycine). As a critical chiral intermediate in the synthesis of semi-synthetic antibiotics (e.g., amoxicillin analogues) and peptidomimetics, accurate structural and purity assessment is paramount.

We objectively compare Quantitative NMR (qNMR) against the traditional High-Performance Liquid Chromatography (HPLC) alternative. While HPLC remains the standard for trace impurity profiling, this guide demonstrates why qNMR is the superior methodology for absolute potency determination and rapid structural validation of this zwitterionic compound, eliminating the need for certified reference standards.

Structural Analysis & Theoretical Prediction

Understanding the proton environment is the prerequisite for successful NMR acquisition. 2-Amino-2-(4-aminophenyl)acetic acid (


) features a para-substituted benzene ring and a chiral center at the 

-position.
Proton Assignment Logic
  • Aromatic Region (AA'BB' System): The 4-amino group is a strong electron donor. Through resonance, it shields the ortho protons (

    
    ) significantly more than the meta protons (
    
    
    
    ), creating a distinct upfield shift compared to unsubstituted phenylglycine.
  • 
    -Methine Proton (
    
    
    
    ):
    Located at the chiral center, this proton's chemical shift is highly sensitive to pH due to the adjacent amine and carboxylic acid groups (zwitterionic equilibrium).
  • Exchangeable Protons: The amine (

    
    ), ammonium (
    
    
    
    ), and carboxyl (
    
    
    ) protons are solvent-dependent.
Predicted Chemical Shifts (Solvent Dependent)
Proton GroupMultiplicityApprox.[1][2] Shift (

, ppm) in DMSO-d6
Approx. Shift (

, ppm) in

+ NaOD
Structural Causality
Aromatic

(ortho to

)
Doublet (d)6.5 – 6.76.6 – 6.8Shielding effect of

lone pair.
Aromatic

(meta to

)
Doublet (d)7.0 – 7.27.1 – 7.3Less shielding; typical aromatic range.

-Methine

Singlet (s)*4.3 – 4.84.2 – 4.5Deshielded by phenyl and amino groups.
Amine (

)
Broad (br s)4.0 – 6.0Not VisibleRapid exchange with

.
Ammonium (

)
Broad (br s)8.0 – 9.0Not VisibleZwitterionic form in neutral DMSO.

*Note: In DMSO-d6, the


-methine may appear as a doublet if coupling to the 

-amino group is preserved (slow exchange).

Experimental Protocol: 1H NMR

Solvent Selection Strategy

For this zwitterionic amino acid, solubility is the primary challenge.[1]

  • DMSO-d6: Best for structural elucidation (observing NH protons).

  • 
     + NaOD (pH > 10):  Best for qNMR  and clean baselines. High pH deprotonates the ammonium group, improving solubility and collapsing the 
    
    
    
    -proton to a sharp singlet by eliminating
    
    
    coupling.
qNMR Acquisition Parameters (Self-Validating Protocol)

To ensure data integrity (E-E-A-T), follow this internal standard method:

  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or Potassium Hydrogen Phthalate (KHP). Ensure IS peaks do not overlap with the aromatic AA'BB' system.
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the longest relaxing proton (typically 30-60s for aromatic protons). Failure to do this results in underestimation of purity.
  • Pulse Angle:

    
     pulse for maximum signal-to-noise.
    
  • Scans: Minimum 16 (S/N > 150:1 required for <1% uncertainty).

qNMR_Workflow Start Start: Sample Preparation Weigh Precision Weighing (Sample + Internal Std) Start->Weigh Solvent Add Solvent (D2O + NaOD) Weigh->Solvent Acquire Acquire 1H NMR (d1 > 30s, 90° pulse) Solvent->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Target vs IS Signals Process->Integrate Calc Calculate Purity (Mass Balance) Integrate->Calc

Figure 1: Validated qNMR workflow for absolute purity determination.

Comparative Analysis: qNMR vs. HPLC

This section objectively compares the "Product" (NMR Analysis) with its primary "Alternative" (HPLC Assay).

Performance Matrix
FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV (Alternative)
Primary Output Absolute Purity (% w/w) & Structural IDRelative Purity (% Area) or Potency (vs Std)
Reference Standard Not Required for analyte. (Uses generic IS).Required. Must have a certified standard of the specific amino acid.
Specificity High. Distinguishes structure directly.Moderate. Relies on retention time (Rt).
Sensitivity Low (LOD ~0.1 mM).High (LOD ~nM range). Better for trace impurities.
Speed Fast (< 20 mins total).Slow (Method development + equilibration + run time).
Solvent Cost Low (0.6 mL deuterated solvent).High (Liters of mobile phase).
Deep Dive: Why qNMR Wins for Potency

In early drug development, a certified reference standard for 2-Amino-2-(4-aminophenyl)acetic acid may not exist.

  • HPLC Limitation: Without a standard, HPLC can only provide "% Area," which assumes all impurities have the same extinction coefficient as the main peak (often false for aromatic vs. non-aromatic impurities).

  • qNMR Advantage: qNMR measures the molar ratio of protons. It provides an absolute assay value derived from physical constants, making it a primary ratio method traceable to SI units.

When to Use HPLC Instead

Use HPLC when:

  • Trace Impurity Profiling: You need to quantify impurities below 0.1% (NMR detection limit).

  • Enantiomeric Purity: Chiral HPLC is required to separate the (R) and (S) enantiomers (unless using Chiral Solvating Agents in NMR).

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, monitor these common artifacts:

  • Artifact: Split peaks in

    
    .
    
    • Cause: Incomplete H/D exchange or pH near the pKa (zwitterionic exchange broadening).

    • Solution: Add 1-2 drops of NaOD to ensure pH > 10.

  • Artifact: Extra peaks in the aliphatic region (~1-3 ppm).

    • Cause: Residual solvents (Ethanol, Acetone) from synthesis.

    • Validation: Check integration.[1][2] If the stoichiometry doesn't match the main compound, they are impurities. qNMR allows you to quantify these residual solvents simultaneously.

Decision Framework

Use this logic tree to select the appropriate analytical method for your specific need.

Method_Selection Start Objective: Analyze 4-Aminophenylglycine Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Is the goal Trace Impurity Profiling (<0.1%)? Q1->Q2 Yes Res_qNMR Use qNMR (Absolute Assay) Q1->Res_qNMR No (qNMR is only option) Res_HPLC Use HPLC-UV (Relative Purity) Q2->Res_HPLC Yes Q3 Is Enantiomeric Excess (ee%) required? Q2->Q3 No Res_Chiral Use Chiral HPLC Q3->Res_qNMR No Q3->Res_Chiral Yes

Figure 2: Decision tree for selecting between NMR and HPLC methodologies.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • PubChem. (2025).[3] Compound Summary: (R)-2-Amino-2-(4-aminophenyl)acetic acid.[4] National Library of Medicine. Link

  • BenchChem. (2025). Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. (Used for structural analogy of alpha-proton shifts). Link

Sources

Comparative

Comparative Guide: Determination of Enantiomeric Excess of 4-Aminophenylglycine

Executive Summary 4-Aminophenylglycine (4-APG) is a critical non-proteinogenic chiral building block, widely employed in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and peptide mimetics.[1] Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminophenylglycine (4-APG) is a critical non-proteinogenic chiral building block, widely employed in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and peptide mimetics.[1] Its structural uniqueness—an amphoteric glycine backbone coupled with an aromatic aniline moiety—presents specific analytical challenges. The aromatic amine (


) and the 

-amine (

) create a zwitterionic profile that complicates standard retention mechanisms.[1]

This guide evaluates three distinct methodologies for determining the enantiomeric excess (ee) of 4-APG, prioritizing scientific rigor , reproducibility , and operational feasibility .

Methodological Landscape: Decision Matrix

Before selecting a protocol, researchers must evaluate their specific constraints regarding sensitivity, sample matrix, and available instrumentation.

DecisionMatrix Start Start: Select Method for 4-APG ee SampleType Sample Matrix / Purity? Start->SampleType HighPurity Pure API / Synthetic Intermediate SampleType->HighPurity High Conc (>1 mg/mL) ComplexMatrix Biological / Fermentation Broth SampleType->ComplexMatrix Trace / Complex (<10 µg/mL) DirectHPLC Direct Chiral HPLC (Crown Ether) HighPurity->DirectHPLC Speed & Simplicity LEC Ligand Exchange (Chiral Mobile Phase) HighPurity->LEC Low Cost / Robustness Derivatization Indirect HPLC (Marfey's Reagent) ComplexMatrix->Derivatization High Sensitivity / MS Compatible

Figure 1: Decision matrix for selecting the optimal enantioseparation strategy based on sample constraints.[1]

Method 1: Direct Chiral HPLC (Crown Ether Stationary Phase)

The "Gold Standard" for Process Control [1]

This method utilizes a chiral crown ether stationary phase (CSP), specifically designed to complex with primary ammonium ions (


).[1] It is the most direct, reproducible, and least error-prone method for 4-APG.
Mechanism of Action

The chiral selector (typically a chiral 18-crown-6 ether derivative) forms a host-guest inclusion complex with the protonated


-amino group of 4-APG. The chiral recognition is driven by the spatial fit of the ammonium hydrogens into the ether oxygens and the steric barriers imposed by the crown's chiral substituents.
  • Note: At the required acidic pH, the aniline nitrogen is also protonated (

    
    ), but the crown ether selectively binds the 
    
    
    
    -ammonium due to the specific "three-point" hydrogen bonding geometry required, which the aniline cannot satisfy as effectively.
Protocol
  • Column: Crownpak CR-I(+) (Daicel) or equivalent (e.g., Nucleosil Chiral-1).[1]

  • Mobile Phase: Aqueous

    
     (pH 1.0 to 2.0).[1]
    
    • Optimization: Add 10-15% Methanol (MeOH) to reduce retention time if necessary.[1]

  • Flow Rate: 0.4 – 0.8 mL/min.

  • Temperature:

    
     to 
    
    
    
    . (Lower temperatures often improve resolution by stabilizing the inclusion complex).[1]
  • Detection: UV at 210 nm or 254 nm (Aromatic ring absorption).[1]

Performance Metrics
  • Resolution (

    
    ):  Typically > 2.5 (Baseline separation).
    
  • Elution Order: Generally, the D-enantiomer elutes first on CR(+) columns, but must be verified with a standard.

  • Pros: No derivatization; aqueous mobile phase; extremely stable.

  • Cons: Column is expensive; acidic mobile phase requires passivated LC systems; not MS-compatible (due to non-volatile acid).

Method 2: Indirect Derivatization (Marfey's Reagent)

The "High Sensitivity" Problem Solver [1]

When analyzing biological samples or trace impurities (e.g., < 0.1% enantiomeric impurity), direct UV detection is often insufficient.[1] Derivatization with Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers, which can be separated on standard achiral C18 columns.[1]

Mechanism & Causality

FDAA undergoes a nucleophilic aromatic substitution (


) with the 

-amino group.[1]
  • Critical Insight for 4-APG: 4-APG contains two nucleophiles. The

    
    -amine (
    
    
    
    ) is significantly more nucleophilic than the aniline (
    
    
    ).[1] Under controlled mild basic conditions (pH 8.5), FDAA reacts selectively with the
    
    
    -amine.[1] Bis-derivatization is possible but slower; therefore, reaction time and stoichiometry must be strictly controlled to prevent multiple peaks for a single enantiomer.

MarfeysMechanism FDAA Marfey's Reagent (L-FDAA) Reaction Nucleophilic Substitution (pH 8.5, 40°C, 1h) FDAA->Reaction APG D/L-4-APG (Racemate) APG->Reaction LL_Dia L-FDAA-L-APG (Diastereomer 1) Reaction->LL_Dia LD_Dia L-FDAA-D-APG (Diastereomer 2) Reaction->LD_Dia C18 C18 Column Separation LL_Dia->C18 LD_Dia->C18

Figure 2: Reaction pathway for Marfey's derivatization yielding separable diastereomers.

Protocol
  • Preparation: Dissolve 1 mg of sample in 100 µL water.

  • Reaction: Add 200 µL of 1% FDAA in acetone + 40 µL of 1M

    
    .
    
  • Incubation: Heat at

    
     for 60 minutes. (Do not overheat to avoid reacting the aniline).[1]
    
  • Quenching: Add 40 µL of 1M HCl to stop the reaction.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1][2]

    • Elution: L-L diastereomers typically elute after L-D diastereomers due to stronger hydrophobic interaction in the "trans" conformation of the substituents.

Performance Metrics
  • Resolution: Excellent (

    
    ).
    
  • Sensitivity: High (molar extinction coefficient

    
     at 340 nm).
    
  • Pros: Uses standard C18 columns; MS-compatible; very high sensitivity.

  • Cons: Labor-intensive; requires reagent handling; kinetic resolution risk if reaction is incomplete.

Method 3: Ligand Exchange Chromatography (LEC)

The "Cost-Effective" Workhorse [1]

This method relies on the formation of ternary mixed-metal complexes (usually Copper(II)) between the analyte and a chiral selector (e.g., L-Proline) in the mobile phase or bonded to the stationary phase.[1]

Mechanism

The


 ion forms a square-planar complex with the chiral selector and the 4-APG. The diastereomeric stability of the [L-Selector -- Cu -- L-Analyte] vs. [L-Selector -- Cu -- D-Analyte] complexes differs, leading to separation.[1]
  • Self-Validation: If using a chiral mobile phase additive (CMPA), switching from L-Proline to D-Proline in the buffer will reverse the elution order, confirming the chiral nature of the separation.

Protocol (Chiral Mobile Phase Additive)
  • Column: Standard C18 (e.g., Phenomenex Kinetex C18).[1]

  • Mobile Phase: 5 mM

    
     + 10 mM L-Proline (or N,N-dimethyl-L-phenylalanine) in water (pH 4.5).
    
  • Detection: UV 254 nm (Copper complex absorbs in UV).[1]

  • Pros: Extremely cheap; flexible (can change selector easily).

  • Cons: Copper contaminates the LC system (dedicated column required); incompatible with MS; slow equilibration.[1]

Comparative Analysis Summary

FeatureMethod 1: Crown Ether (Direct)Method 2: Marfey's (Indirect)Method 3: Ligand Exchange
Primary Use Case QC / Process DevelopmentBioanalysis / Trace ImpuritiesAcademic / Low Budget
Sample Prep Minimal (Dissolve & Inject)High (Derivatization required)Minimal
Resolution (

)
High (> 2.[1]5)Very High (> 3.[1]0)Moderate (1.5 - 2.[1]5)
Analysis Time Fast (< 15 min)Slow (1h prep + 30 min run)Moderate (20-30 min)
Robustness ExcellentModerate (User dependent)Good
Cost per Run Low (after column purchase)Medium (Reagent cost)Very Low
MS Compatibility No (Non-volatile acids)Yes No (Copper ions)

References

  • Direct Separ

    • Source: Daicel Corporation.[3] "Instruction Manual for CROWNPAK CR-I(+)".

    • URL:[Link][1][3]

  • Marfey's Reagent Mechanism & Protocol

    • Title: Amino acid analysis by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[1][4][5]

    • Source:Methods in Molecular Biology, 2000.
    • URL:[Link]

  • Ligand Exchange Chrom

    • Title: Chiral separation of amino acids by ligand-exchange chromatography.[6]

    • Source:Journal of Chrom
    • URL:[Link][1]

  • Determination of Enantiomeric Purity of Phenylglycine Analogs

    • Title: Enantioseparation of phenylglycine and its derivatives.[7]

    • Source:Chirality, Wiley Online Library.
    • URL:[Link]

Sources

Validation

Publish Comparison Guide: MS Fragmentation of 2-Amino-2-(4-aminophenyl)acetic Acid

This guide outlines the mass spectrometry characterization of 2-Amino-2-(4-aminophenyl)acetic acid (also known as 4-aminophenylglycine), a critical non-proteinogenic amino acid intermediate used in the synthesis of -lact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry characterization of 2-Amino-2-(4-aminophenyl)acetic acid (also known as 4-aminophenylglycine), a critical non-proteinogenic amino acid intermediate used in the synthesis of


-lactam antibiotics and nocardicins.

This document compares its fragmentation behavior against structurally related analogs—Phenylglycine and 4-Hydroxyphenylglycine —to provide a robust identification protocol for researchers in drug development.

Executive Summary

2-Amino-2-(4-aminophenyl)acetic acid is a chiral building block often analyzed during the quality control of semi-synthetic antibiotics. Its amphoteric nature and structural similarity to other phenylglycine derivatives make it challenging to quantify in complex matrices.

Key Technical Insight: Unlike standard aliphatic amino acids, this compound exhibits a unique "resonant-stabilized" fragmentation pathway driven by the para-amino group. This guide demonstrates that the formation of the diamino-stabilized immonium ion (m/z 121) is the definitive diagnostic marker, distinguishing it from isobaric or homologous impurities.

Compound Profile & Physiochemical Properties[1][2]

PropertyTarget CompoundAlternative 1: PhenylglycineAlternative 2: 4-Hydroxyphenylglycine
Structure 4-NH₂-C₆H₄-CH(NH₂)-COOHC₆H₅-CH(NH₂)-COOH4-OH-C₆H₄-CH(NH₂)-COOH
Formula C₈H₁₀N₂O₂C₈H₉NO₂C₈H₉NO₃
Monoisotopic Mass 166.0742 Da151.0633 Da167.0582 Da
[M+H]⁺ (m/z) 167.0815 152.0712 168.0661
Nitrogen Rule Even Mass (2 N)Odd Mass (1 N)Odd Mass (1 N)
Key Application Nocardicin/Antibiotic SynthesisGeneral Synthesis / Resolution AgentsAmoxicillin/Cefadroxil Synthesis

Experimental Protocol: LC-MS/MS Characterization

To replicate the data presented below, ensure your system is calibrated to the following parameters. This protocol prioritizes the detection of the labile alpha-amino group.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Amino-2-(4-aminophenyl)acetic acid in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in Mobile Phase A.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.

Instrumentation Settings (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–30 eV for MS/MS acquisition.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Fragmentation Analysis & Mechanism

The fragmentation of 2-Amino-2-(4-aminophenyl)acetic acid follows a predictable pathway governed by the stability of the benzylic carbocation.

Primary Pathway: Immonium Ion Formation

Upon collision-induced dissociation (CID), the protonated precursor [M+H]⁺ (m/z 167) undergoes the neutral loss of formic acid (HCOOH, 46 Da) or the combined loss of H₂O + CO (18 + 28 Da) .

  • Transition: m/z 167

    
     m/z 121
    
  • Mechanism: The alpha-cleavage of the carboxyl group generates a resonance-stabilized immonium ion.

  • Structure:

    
    
    
Secondary Pathway: Ammonia Loss

The immonium ion (m/z 121) further fragments by losing ammonia (NH₃, 17 Da) from the benzylic position, generating a highly stabilized quinoid-like cation .

  • Transition: m/z 121

    
     m/z 104
    
  • Structure:

    
     (Proposed Quinone Methide Imine derivative)
    
Visualization of Signaling Pathway

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 167.08 Immonium Immonium Ion (Loss of HCOOH) m/z 121.08 Parent->Immonium -46 Da (HCOOH) Alpha-Cleavage Fragment2 Quinoid Cation (Loss of NH3) m/z 104.05 Immonium->Fragment2 -17 Da (NH3) Secondary Elimination Fragment3 Phenyl Cation (Ring Cleavage) m/z 77.04 Fragment2->Fragment3 -27 Da (HCN) Ring Fragmentation

Caption: ESI+ Fragmentation pathway of 2-Amino-2-(4-aminophenyl)acetic acid showing the critical transition to the diagnostic immonium ion at m/z 121.

Comparative Performance Analysis

This section objectively compares the target compound against its most common "alternatives"—structural analogs that often co-elute or are used in similar synthetic pathways.

Comparison 1: Target vs. Phenylglycine

Purpose: To demonstrate the influence of the para-amino substituent.

Feature2-Amino-2-(4-aminophenyl)acetic acidPhenylglycineAnalysis
Base Peak (MS2) m/z 121 m/z 106 The +15 Da shift (NH group) in the base peak is the primary identifier.
Stability High (p-NH₂ stabilizes cation)ModerateThe target compound yields a more intense immonium ion signal at lower collision energies due to resonance stabilization from the p-amino group.
Secondary Ions m/z 104 (Loss of NH₃)m/z 79 (Benzene fragment)Phenylglycine loses the imine group to form a phenyl cation; the target retains the p-amino nitrogen longer.
Comparison 2: Target vs. 4-Hydroxyphenylglycine

Purpose: To distinguish between the amino- and hydroxyl- derivatives (common in antibiotic switching).

Feature2-Amino-2-(4-aminophenyl)acetic acid4-HydroxyphenylglycineAnalysis
Precursor [M+H]⁺ m/z 167 (Even Mass)m/z 168 (Odd Mass)The Nitrogen Rule is the fastest filter. An even mass [M+H]+ indicates an odd number of nitrogens (1), while the target has 2 nitrogens (odd mass M, even mass [M+H]+). Correction: Target MW 166 (Even). [M+H]+ 167 (Odd). 4-HPG MW 167 (Odd). [M+H]+ 168 (Even).
Diagnostic Fragment m/z 121 m/z 122 The immonium ions differ by exactly 1 Da (NH vs O). High-resolution MS (HRMS) is recommended if resolution is < 0.5 Da.
Polarity High (Amphoteric, Basic)High (Amphoteric, Acidic)The target elutes earlier on C18 columns at high pH due to deprotonation of the carboxyl group while the amine remains neutral/charged.

Workflow Diagram

The following diagram illustrates the validated workflow for differentiating these isomers in a drug development setting.

Workflow Sample Crude Reaction Mix LC LC Separation (HILIC or C18) Sample->LC MS1 Full Scan MS Check Nitrogen Rule LC->MS1 Elution MS2 Targeted MS/MS (CE 20eV) MS1->MS2 Select m/z 167 Decision Data Analysis MS2->Decision Observe m/z 121? Decision->LC No: Re-inject (Impurity) Result Confirm Identity Decision->Result Yes: Target

Caption: Decision tree for the identification of 4-aminophenylglycine in complex mixtures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13224267, (R)-2-Amino-2-(4-aminophenyl)acetic acid. Retrieved from [Link]

  • Li, M., et al. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry. Retrieved from [Link]

  • Matrix Science. Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-Phenylglycine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Comparative

Technical Comparison: 4-Aminophenylglycine vs. Phenylglycine in Synthetic Medicinal Chemistry

This technical guide compares the reactivity, stability, and synthetic utility of 4-Aminophenylglycine (4-APG) versus Phenylglycine (PG) . Executive Summary Phenylglycine (PG) and 4-Aminophenylglycine (4-APG) are critica...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares the reactivity, stability, and synthetic utility of 4-Aminophenylglycine (4-APG) versus Phenylglycine (PG) .

Executive Summary

Phenylglycine (PG) and 4-Aminophenylglycine (4-APG) are critical non-proteinogenic amino acid building blocks used in the synthesis of


-lactam antibiotics (e.g., Ampicillin), glycopeptides (e.g., Vancomycin), and protease inhibitors.

While they share a core scaffold, their reactivity profiles diverge significantly due to the electronic influence of the para-amino substituent in 4-APG.

  • Phenylglycine (PG): Characterized by high susceptibility to racemization under basic conditions due to the acidity of the benzylic

    
    -proton.
    
  • 4-Aminophenylglycine (4-APG): Exhibits enhanced stereochemical stability (slower racemization) due to the electron-donating effect (+M) of the aniline nitrogen, but introduces a liability for oxidative degradation (quinoid formation).

Part 1: Physicochemical Profile & Electronic Matrix

The distinct reactivity of these analogs is governed by the electronic nature of the phenyl ring substituents.

PropertyPhenylglycine (PG)4-Aminophenylglycine (4-APG)Impact on Reactivity
Molecular Weight 151.16 g/mol 166.18 g/mol Slight difference in atom economy.
pKa (

-COOH)
~1.83~2.10 (Est.)Similar activation profiles for coupling.
pKa (

-NH

)
~9.13~9.20 (Est.)Similar N-terminal nucleophilicity.
pKa (Side Chain) N/A~4.6 (Aniline NH

)
Critical: 4-APG has a third ionizable group; requires orthogonal protection.
Electronic Effect Neutral (H)Strong Donor (+M)4-APG ring is electron-rich; PG is electron-neutral.
Hammett Constant (

)
0.00-0.66Negative value indicates strong electron donation in 4-APG.

Part 2: Reactivity & Mechanisms

Racemization: The Core Differentiator

Racemization in phenylglycines occurs via base-catalyzed deprotonation of the


-carbon, forming a planar carbanion/enolate intermediate. The stability of this intermediate determines the rate of racemization.
  • Phenylglycine (High Risk): The benzylic carbanion is stabilized by resonance with the phenyl ring. The lack of electron-donating groups allows the negative charge to delocalize effectively, lowering the activation energy for deprotonation.

  • 4-Aminophenylglycine (Lower Risk): The para-amino group is a strong electron donor (Mesomeric effect, +M). It pushes electron density into the ring, which destabilizes the developing negative charge at the benzylic position. This increases the pKa of the

    
    -proton, making 4-APG slower to racemize  than unsubstituted PG.
    
Oxidation Sensitivity
  • Phenylglycine: Oxidatively stable under standard synthetic conditions.

  • 4-Aminophenylglycine: The electron-rich aniline ring is prone to oxidation, particularly in solution or at high pH. It can form quinone imines or undergo oxidative polymerization (browning), necessitating the use of antioxidants (e.g., sodium bisulfite) or inert atmospheres during storage and handling.

Visualization of Mechanisms

The following diagram illustrates the competing pathways: Racemization (favored in PG) vs. Oxidation (favored in 4-APG).

ReactivityComparison PG Phenylglycine (PG) Carbanion_PG Stabilized Benzylic Carbanion (Fast Formation) PG->Carbanion_PG + Base (-H+) APG 4-Aminophenylglycine (4-APG) Carbanion_APG Destabilized Carbanion (+M Effect opposes charge) APG->Carbanion_APG + Base (Slow) Quinone Quinone Imine Species (Degradation) APG->Quinone + O2 (Oxidation) Base Base (e.g., DIPEA) Oxidant Oxidant (O2 / Air) Racemate Racemic Mixture (D/L-PG) Carbanion_PG->Racemate Reprotonation Carbanion_APG->Racemate Slower Racemization

Figure 1: Mechanistic divergence. PG is prone to base-catalyzed racemization (Red path), while 4-APG is resistant to racemization but susceptible to oxidation (Yellow path).

Part 3: Experimental Protocols

Protocol A: Racemization-Free Coupling of Phenylglycines

Applicable to both PG and 4-APG, but critical for PG.

Principle: Avoid strong bases (like DIPEA/TEA) that abstract the


-proton. Use weak/hindered bases or base-free methods.
  • Reagents:

    • Substrate: Fmoc-Phg-OH or Fmoc-4-APG(Boc)-OH.

    • Coupling Agent: DIC/Oxyma (preferred) or DEPBT .

    • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or None (if using carbodiimides).

    • Solvent: DMF or NMP (keep anhydrous).

  • Procedure:

    • Dissolve amino acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

    • Cool to 0°C.

    • Add DIC (1.0 equiv) dropwise.

    • Activate for 2-3 minutes (pre-activation minimizes base exposure).

    • Add the amine component (resin-bound or free amine).

    • Note: If a base is strictly required (e.g., for salt neutralization), use TMP (pKa ~7.4), which is too sterically hindered to abstract the

      
      -proton effectively.
      
Protocol B: Synthesis of 4-Aminophenylglycine (via Nitro-Reduction)

Standard route to access 4-APG from commercially available 4-nitrophenylglycine.

  • Starting Material: 4-Nitrophenylglycine (often synthesized via Strecker reaction of 4-nitrobenzaldehyde).

  • Hydrogenation:

    • Dissolve 4-nitrophenylglycine in MeOH/Water (1:1).

    • Add catalyst: 10% Pd/C (5 wt%).

    • Stir under H

      
       atmosphere (balloon pressure, 1 atm) for 4-12 hours.
      
    • Critical Control: Monitor strictly by TLC/LCMS. Over-reduction or prolonged exposure to air after reaction can lead to oxidation products.

  • Workup:

    • Filter catalyst under Argon/Nitrogen (pyrophoric risk).

    • Concentrate filtrate under reduced pressure at <40°C.

    • Stabilization: Store as the HCl salt (lyophilize with dilute HCl) to prevent oxidation of the aniline amine.

Part 4: Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Nitrobenzaldehyde Strecker Strecker Synthesis (KCN, NH4Cl) Start->Strecker NitroPG Intermediate: 4-Nitrophenylglycine Strecker->NitroPG Reduction Hydrogenation (H2, Pd/C) NitroPG->Reduction APG_Free 4-Aminophenylglycine (Free Base - Unstable) Reduction->APG_Free Salt_Formation Acidification (HCl/MeOH) APG_Free->Salt_Formation Immediate Workup Final Product: 4-APG Dihydrochloride (Stable Solid) Salt_Formation->Final

Figure 2: Synthetic route from 4-nitrobenzaldehyde to stable 4-APG salt.

References

  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Phenylglycine Compound Summary. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine. Retrieved from [Link]

Validation

Chiral HPLC separation of 2-Amino-2-(4-aminophenyl)acetic acid enantiomers

An in-depth technical analysis for the chiral resolution of 2-Amino-2-(4-aminophenyl)acetic acid (4-aminophenylglycine, or 4-APG) enantiomers. As a crucial chiral building block for semi-synthetic cephalosporins and pept...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the chiral resolution of 2-Amino-2-(4-aminophenyl)acetic acid (4-aminophenylglycine, or 4-APG) enantiomers.

As a crucial chiral building block for semi-synthetic cephalosporins and peptidomimetics, the enantiomeric purity of 4-APG directly dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs). Unlike standard unsubstituted phenylglycine, 4-APG presents a unique chromatographic challenge: it possesses an additional para-substituted aniline group. This introduces a second basic site (pKa ~4.6) alongside the alpha-amino group (pKa ~9.0) and the carboxylic acid (pKa ~2.0).

This guide objectively compares three field-proven Chiral Stationary Phases (CSPs) for this analyte, explaining the mechanistic causality behind each method to help you select the optimal workflow.

Comparative Analysis of Chiral Stationary Phases

Alternative A: Macrocyclic Glycopeptide (Teicoplanin)

Example: Astec Chirobiotic™ T Teicoplanin-based columns are highly effective for underivatized amino acids[1]. The chiral recognition relies on a combination of hydrogen bonding,


 interactions, and steric inclusion within the aglycone basket.
  • Causality for 4-APG: The electron-donating para-amino group on 4-APG enhances

    
     interactions with the aromatic rings of the teicoplanin selector. Operating in a polar organic mode (e.g., Methanol/Water) stabilizes the zwitterionic state of the analyte, allowing the teicoplanin basket to interact via H-bonding without bulk water disrupting the cavity[1].
    
Alternative B: Chiral Crown Ether

Example: Daicel Crownpak® CR-I(+) Crown ether columns (containing a chiral 18-crown-6 derivative) separate enantiomers via host-guest complexation[2]. This mechanism strictly requires the primary alpha-amine to be protonated (-NH


) to form three critical hydrogen bonds with the ether oxygens[3].
  • Causality for 4-APG: Because 4-APG has two amino groups, operating at pH < 2.0 ensures both the alpha-amine and the aniline group are fully protonated. We specifically use Perchloric acid (HClO

    
    ) because it provides the necessary low pH without introducing strongly coordinating anions (like chloride) that would compete with the crown ether oxygens for the ammonium ion[2].
    
Alternative C: Ligand Exchange

Example: Phenomenex Chirex® 3126 (D-Penicillamine) Ligand exchange chromatography utilizes a chiral selector complexed with a transition metal, typically Cu(II)[4]. The separation is based on the formation of transient diastereomeric ternary complexes between the chiral selector, the copper ion, and the amino acid analyte[5].

  • Causality for 4-APG: While highly stereoselective for alpha-amino acids, the presence of the secondary coordination site (the aniline group) in 4-APG can lead to secondary equilibria. This often results in broader peak shapes (tailing) compared to the crown ether method, making it a robust but secondary choice for this specific derivative[4].

Experimental Workflows & Decision Logic

Workflow Start Target Analyte: 4-Aminophenylglycine Eval Physicochemical Profiling (Zwitterionic, Dual Amine Sites) Start->Eval C1 Crown Ether CSP (Crownpak CR-I+) Eval->C1 C2 Macrocyclic Glycopeptide (Chirobiotic T) Eval->C2 C3 Ligand Exchange CSP (Chirex 3126) Eval->C3 Opt1 pH < 2.0 (HClO4) Protonates both amines C1->Opt1 Opt2 Neutral/Polar Organic Zwitterion recognition C2->Opt2 Opt3 Cu(II) Mobile Phase Coordination complex C3->Opt3

Decision logic for selecting the appropriate CSP based on 4-APG's physicochemical properties.

Step-by-Step Experimental Protocols

Protocol 1: Crown Ether Method (Recommended for Highest Resolution)

This protocol forces 4-APG into a di-cationic state for optimal host-guest complexation.

  • Mobile Phase Preparation: Prepare a 1.15% (w/v) aqueous solution of Perchloric acid (HClO

    
    ). Adjust to pH 1.5. Do not use buffer salts, as metal cations will permanently poison the crown ether cavity.
    
  • Column Equilibration: Install a Crownpak CR-I(+) column (150 x 3.0 mm, 5 µm). Flush with the mobile phase at 0.4 mL/min until the baseline is stable (approx. 20 column volumes).

  • Temperature Control: Set the column oven to 25°C. Lower temperatures (e.g., 10°C) will exponentially increase resolution but broaden peaks due to slower mass transfer kinetics.

  • Sample Preparation: Dissolve 4-APG in the mobile phase to a concentration of 0.5 mg/mL.

  • Self-Validating System Suitability: Inject a racemic standard. The system is valid if the resolution (

    
    ) between the L-enantiomer (elutes first) and D-enantiomer is 
    
    
    
    , and the tailing factor (
    
    
    ) is
    
    
    .

Mechanism Analyte 4-APG (Neutral pH) Acid Acidification (pH 1.5) Analyte->Acid HClO4 Protonated Di-cationic Species (-NH3+) Acid->Protonated Protonation Crown Crown Ether CSP (18-crown-6) Protonated->Crown Entry into cavity Complex Host-Guest Inclusion Complex Crown->Complex Stereoselective H-bonding

Mechanism of stereoselective host-guest inclusion for 4-APG on a Crown Ether CSP.

Protocol 2: Macrocyclic Glycopeptide Method (Recommended for LC-MS Compatibility)

Because teicoplanin columns do not require non-volatile salts or strong acids, this is the method of choice if mass spectrometry detection is required.

  • Mobile Phase Preparation: Mix Methanol and Water in a 60:40 (v/v) ratio. Add 0.1% Formic Acid to ensure consistent ionization for MS, while keeping the pH around 3.5-4.0 to maintain the zwitterionic state of the alpha-amino acid.

  • Column: Install an Astec Chirobiotic T column (250 x 4.6 mm, 5 µm).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column temperature to 25°C.

  • Self-Validating System Suitability: The L-enantiomer must elute first with an

    
    . If peak tailing exceeds 1.5, slightly increase the aqueous fraction to improve solubility.
    
Protocol 3: Ligand Exchange Method
  • Mobile Phase Preparation: Prepare a 2 mM Copper (II) sulfate solution in HPLC-grade water. Mix with Isopropanol in a 85:15 (v/v) ratio[5].

  • Column: Install a Phenomenex Chirex 3126 column (150 x 4.6 mm)[4].

  • Detection: Set UV detector to 254 nm. (Note: The background absorbance of Cu(II) makes low-wavelength UV detection difficult).

  • Self-Validating System Suitability: Monitor the baseline for Cu(II) stabilization. The D-enantiomer will typically elute first in this system.

Quantitative Data Summary

The following table synthesizes expected chromatographic performance parameters for 4-APG across the three evaluated systems, based on established phenylglycine derivative behaviors[1][3][4].

ParameterCrown Ether (Crownpak CR-I+)Macrocyclic (Chirobiotic T)Ligand Exchange (Chirex 3126)
Primary Mechanism Host-Guest H-bonding

& Steric Inclusion
Cu(II) Coordination
Mobile Phase Aqueous HClO

(pH 1.5)
60:40 MeOH:H

O (0.1% FA)
2mM CuSO

/ 15% IPA
Elution Order L-enantiomer

D-enantiomer
L-enantiomer

D-enantiomer
D-enantiomer

L-enantiomer
Typical Resolution (

)
> 2.5 (Baseline)1.5 - 1.81.2 - 1.5
Peak Shape / Tailing Excellent (

~1.1)
Good (

~1.3)
Moderate (

~1.6)
LC-MS Compatibility Poor (Requires strong acid)Excellent (Volatile additives)None (Cu salts suppress MS)

References

  • [1] Jander, P., et al. "Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography." Journal of Chromatography A, 919(1), 67-77 (2001). 1

  • [4] Phenomenex Application Notes. "Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange." Phenomenex. 4

  • [2] Zukowski, J., et al. "Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether." Chromatographia, 32(1), 82-84 (1991). 2

  • [3] Ilisz, I., et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." PMC / NIH (2020). 3

  • [5] Sajewicz, M., et al. "HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine." Oxford Academic (2013). 5

Sources

Comparative

Comprehensive FTIR Characterization Guide: Resolving the Functional Groups of 2-Amino-2-(4-aminophenyl)acetic acid

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving complex, multi-functional molecules. 2-Amino-2-(4-aminophenyl)acetic acid (commonly known as 4-aminophenylglycine) presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving complex, multi-functional molecules. 2-Amino-2-(4-aminophenyl)acetic acid (commonly known as 4-aminophenylglycine) presents a unique spectroscopic puzzle. Its structural duality—possessing both an aliphatic


-amino group and an aromatic para-amino group alongside a carboxylic acid—requires precise Fourier Transform Infrared (FTIR) characterization to validate its structural integrity.

This guide objectively compares the FTIR performance of 4-aminophenylglycine against structurally similar alternatives, providing researchers with the mechanistic causality and self-validating protocols necessary for robust spectral interpretation.

The Analytical Challenge: Mechanistic Causality in Spectral Shifts

To accurately interpret the FTIR spectrum of 4-aminophenylglycine, one must understand the thermodynamic and electronic principles governing its solid-state behavior.

The molecule contains two distinct nitrogen environments:

  • The Aliphatic

    
    -Amine:  Highly basic (pKa ~9.5).
    
  • The Aromatic para-Amine: Significantly less basic (pKa ~4.5) due to the delocalization of its nitrogen lone pair into the

    
    -system of the benzene ring.
    

When the molecule crystallizes, the carboxylic acid (pKa ~2.3) donates its proton. Thermodynamics dictate that this proton transfers to the most basic site. Consequently, the


-amino group protonates to form an 

cation, while the carboxylic acid becomes a

anion. The aromatic amine remains entirely neutral.

As supported by spectral evaluations of amino acid side chains , this selective zwitterion formation drastically alters the expected FTIR absorption bands. Instead of a standard carbonyl (


) stretch, we observe asymmetric and symmetric carboxylate stretches. Simultaneously, the spectrum will uniquely display both the broad zwitterionic ammonium bands and the sharp neutral primary amine bands.

Zwitterion_Logic Molecule 4-Aminophenylglycine (Solid State) Zwit Alpha-Amino Acid Zwitterion Formation Molecule->Zwit pKa driven Aromatic Aromatic Amine (Remains Neutral) Molecule->Aromatic Low basicity Peak1 Broad NH₃⁺ Stretch (~3100-2600 cm⁻¹) Zwit->Peak1 Peak2 Asym. COO⁻ Stretch (~1580 cm⁻¹) Zwit->Peak2 Peak3 Sharp N-H Stretch (~3460, 3380 cm⁻¹) Aromatic->Peak3

Mechanistic logic of zwitterion formation and its causal effect on FTIR peak assignments.

Comparative Spectral Analysis: Performance Against Alternatives

To isolate and validate the specific functional group contributions, we must compare 4-aminophenylglycine with two structural alternatives:

  • Phenylglycine: Isolates the

    
    -amino acid zwitterion behavior, lacking the aromatic amine interference.
    
  • 4-Aminobenzoic Acid (PABA): Isolates the aromatic amine and carboxylic acid. Because PABA lacks a highly basic aliphatic amine, it forms hydrogen-bonded dimers rather than zwitterions in the solid state.

According to foundational FTIR interpretation guidelines , the N-H stretching vibration of neutral primary amines is typically sharp and strong, whereas zwitterionic amines present as a broad continuum. Furthermore, as documented in organic component decomposition studies , the aromatic primary amine C-N stretch manifests distinctly between 1250-1340 cm⁻¹.

Quantitative Functional Group Comparison
Functional Group Target4-AminophenylglycinePhenylglycine4-Aminobenzoic Acid (PABA)
Aromatic Primary Amine (N-H) ~3460, 3380 cm⁻¹ (Sharp doublet)Absent~3460, 3380 cm⁻¹ (Sharp doublet)
Aliphatic Amine (

)
~3100-2600 cm⁻¹ (Broad continuum)~3100-2600 cm⁻¹ (Broad continuum)Absent
Carboxylate (Asym.

)
~1580 cm⁻¹ (Strong)~1580 cm⁻¹ (Strong)Absent (Shows

at ~1680 cm⁻¹)
Aromatic C-N Stretch ~1280 cm⁻¹Absent~1280 cm⁻¹
Aliphatic C-N Stretch ~1050 cm⁻¹~1050 cm⁻¹Absent

Key Takeaway: 4-aminophenylglycine is the only molecule in this cohort that successfully registers both the ~1580 cm⁻¹ carboxylate peak (proving zwitterion formation) and the ~1280 cm⁻¹ aromatic C-N stretch (proving the presence of the para-amino group).

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in your spectral data, standard "run-and-done" methods are insufficient. The following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system , ensuring that environmental artifacts do not mask critical amine or carboxylate bands.

Step-by-Step Methodology

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Run a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Validation Check: Inspect the background spectrum. The

    
     peak (~2350 cm⁻¹) and 
    
    
    
    vapor peaks (~3600-3800 cm⁻¹) must be below 2% absorbance. If higher, the purge gas is insufficient and will mask the sharp aromatic N-H stretches at ~3460 cm⁻¹.

Step 2: Sample Application & Pressure Optimization

  • Action: Place ~2-3 mg of solid 4-aminophenylglycine powder onto the crystal. Lower the ATR anvil to apply pressure.

  • Validation Check: Monitor the live IR preview. The aliphatic C-N stretch at ~1050 cm⁻¹ must reach a minimum of 0.1 absorbance units. If it does not, the sample contact is poor; increase anvil pressure until the threshold is met to ensure high signal-to-noise ratio.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using the same parameters as the background (32 co-added scans).

Step 4: Data Processing & Artifact Rejection

  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and an automatic baseline correction.

  • Validation Check: Verify that the baseline at 4000 cm⁻¹ and 2000 cm⁻¹ rests exactly at 0 Absorbance. A sloping baseline indicates scattering from excessive particle size, requiring the sample to be ground finer in an agate mortar before rescanning.

FTIR_Workflow Start 1. Crystal Cleaning & Background Scan BG Validate Background (<2% H₂O/CO₂) Start->BG Sample 2. Sample Application (4-Aminophenylglycine) BG->Sample Pressure 3. Apply ATR Pressure (Validate Abs > 0.1) Sample->Pressure Acquire 4. Spectral Acquisition (4000-400 cm⁻¹) Pressure->Acquire Process 5. ATR Correction & Baseline Validation Acquire->Process

Self-validating ATR-FTIR experimental workflow ensuring spectral integrity.

Conclusion

Characterizing 2-Amino-2-(4-aminophenyl)acetic acid via FTIR is an exercise in understanding molecular thermodynamics. By comparing it against Phenylglycine and PABA, we isolate the distinct vibrational signatures of its dual-amine nature. Implementing a self-validating ATR-FTIR protocol ensures that the delicate interplay between the sharp aromatic N-H stretches and the broad zwitterionic continuum is captured with unimpeachable accuracy, empowering downstream drug development and materials synthesis.

References

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation.National Institutes of Health (NIH) / PMC.
  • Interpreting Infrared Spectra - A Practical Guide to Functional Groups. Specac Ltd. URL:[Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in Polymer and Organic Component Decomposition.Jurnal Pendidikan Ilmu dan Teknologi (UPI).
Validation

Validation of Purity Assays for p-Aminophenylglycine: A Comparative Technical Guide

Topic: Validation of Purity Assays for p-Aminophenylglycine (PAPG) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Purity Assays for p-Aminophenylglycine (PAPG) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

p-Aminophenylglycine (PAPG) is a critical chiral intermediate in the synthesis of


-lactam antibiotics (e.g., Nocardicins). Its amphoteric nature and susceptibility to racemization present unique analytical challenges. This guide compares the industry-standard Non-Aqueous Titration  against a modernized Chiral Crown-Ether HPLC  method.

The Verdict: While titration offers a rapid, absolute assay for total basic nitrogen, it fails to distinguish enantiomers or degradation products like p-aminophenol. For pharmaceutical-grade development, Chiral HPLC using a crown-ether stationary phase is the requisite validated method, offering simultaneous determination of enantiomeric excess (%ee) and chemical purity.

Introduction: The Analytical Challenge

PAPG contains both a basic primary amine and an acidic carboxyl group attached to a chiral center. In drug development, the D-isomer is often the pharmacologically active scaffold, making the quantification of the L-isomer (impurity) a Critical Quality Attribute (CQA).

Key Impurity Profile:

  • Enantiomer: L-(p-aminophenylglycine) (Critical process impurity).

  • Degradant: p-Aminophenol (Resulting from decarboxylation).

  • Process Impurities: Inorganic salts (from hydrolysis steps).

Standard Reverse Phase (RP) HPLC often requires derivatization (e.g., with OPA or Marfey’s reagent) to retain this polar zwitterion. However, direct chiral separation is preferred to eliminate derivatization kinetic errors.[1]

Methodological Comparison

We evaluated three methodologies based on Specificity, Sensitivity, and Throughput.

Table 1: Comparative Performance Matrix
FeatureMethod A: Chiral HPLC (Crown Ether)Method B: Non-Aqueous TitrationMethod C: qNMR (Internal Std)
Principle Host-Guest Complexation (Crown Ether)Acid-Base Neutralization (Protogenic Solvent)Proton Resonance Integration
Specificity High (Separates D/L & impurities)Low (Total Basic Nitrogen only)Absolute (Structural ID)
LOD/LOQ ~0.05% (Trace impurity capable)N/A (Assay only, >98% range)~0.1%
Throughput Medium (20 min/run)High (5 min/run)Low (Expertise heavy)
Primary Use Final Release / Stability Raw Material ReceiptReference Standard Calibration
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The "Gold Standard")

Rationale: We utilize a chiral crown ether stationary phase (e.g., CROWNPAK CR(+)). Under acidic conditions (


), the primary amine of PAPG is protonated (

), allowing it to form a host-guest inclusion complex with the crown ether.

Reagents:

  • Perchloric Acid (70%, HPLC Grade).

  • Methanol (HPLC Grade).

  • Reference Standards: D-PAPG and L-PAPG.

Chromatographic Conditions:

  • Column: CROWNPAK CR(+) (4.0 mm x 150 mm, 5 µm).

  • Mobile Phase: Aqueous

    
     (pH 1.5) / Methanol (90:10 v/v).
    
    • Note: Lower temperature improves resolution in crown ether columns.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 15°C (Cooling is critical for chiral recognition).

  • Detection: UV at 210 nm (Maximal absorption for the phenyl ring).

Step-by-Step Workflow:

  • System Equil: Condition column for 30 mins at 15°C.

  • Blank: Inject Mobile Phase. Ensure flat baseline.

  • System Suitability: Inject a mixture of D- and L-PAPG (1 mg/mL).

    • Requirement: Resolution (

      
      ) between D and L peaks 
      
      
      
      .
  • Sample: Dissolve PAPG sample in Mobile Phase to 1.0 mg/mL. Inject.

Method B: Non-Aqueous Titration (The "Baseline")

Rationale: PAPG is a weak base in water. Using Glacial Acetic Acid as a solvent enhances its basicity, allowing sharp endpoint detection with Perchloric Acid.

Protocol:

  • Weigh 200 mg of dried PAPG accurately.

  • Dissolve in 50 mL Glacial Acetic Acid .

  • Add 2 drops Crystal Violet indicator (or use Potentiometric electrode).

  • Titrate with 0.1 N Perchloric Acid (

    
    ) to a blue-green endpoint.[2]
    
  • Calculation: Each mL of 0.1 N

    
     corresponds to 16.62 mg of PAPG (
    
    
    
    ).
Validation Data (Method A Focus)

The following data represents typical validation results for the Chiral HPLC method, adhering to ICH Q2(R1) guidelines.

Specificity & Selectivity

The method must demonstrate the ability to separate the enantiomers and the decarboxylated degradant.

  • Retention Times (approx):

    • L-PAPG: 6.2 min

    • D-PAPG: 8.5 min

    • p-Aminophenol: 12.1 min

  • Resolution (

    
    ):  > 2.5 (Pass)
    
Linearity & Range

Evaluated from 50% to 150% of target concentration (0.5 mg/mL to 1.5 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coeff (

)
0.9998

Slope 24500 (AU·mL/mg)Consistent
Y-Intercept 0.2% of response

Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
80%99.8%0.4%
100%100.1%0.3%
120%99.6%0.5%
Visualizations
Diagram 1: Method Selection Decision Tree

This logic flow helps analysts choose the correct method based on the stage of drug development.

MethodSelection Start Start: PAPG Sample Analysis IsRefStd Is this a Primary Reference Standard? Start->IsRefStd qNMR Use qNMR (Method C) Absolute Purity IsRefStd->qNMR Yes IsEnantio Is Enantiomeric Purity (D vs L) Critical? IsRefStd->IsEnantio No HPLC Use Chiral HPLC (Method A) Crown Ether Column (Specific & Sensitive) IsEnantio->HPLC Yes (Final Release/Stability) Titration Use Non-Aqueous Titration (Method B) (Fast, Total Base Content) IsEnantio->Titration No (Raw Material ID)

Caption: Decision matrix for selecting the appropriate purity assay based on data requirements (Absolute purity vs. Enantiomeric specificity).

Diagram 2: HPLC Validation Workflow (ICH Q2)

The causality of the validation steps ensures a robust, self-validating system.

ValidationWorkflow Setup 1. Method Development (pH 1.5, Temp 15°C) SysSuit 2. System Suitability (Resolution > 2.0) Setup->SysSuit Define Conditions Specificity 3. Specificity Check (Spike with L-isomer & p-Aminophenol) SysSuit->Specificity If Pass Linearity 4. Linearity & Range (50-150% Target) Specificity->Linearity Confirm Separation Accuracy 5. Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Quantify

Caption: Sequential validation workflow ensuring the method is fit-for-purpose before generating reportable data.

References
  • Daicel Corporation. (2020).[3] Instruction Manual for CROWNPAK® CR(+)/CR(-). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). General Chapter 2.2.29 Liquid Chromatography. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 4-Aminophenylglycine Derivatives in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the strategic selection and design of molecular scaffolds are paramount to successful therapeutic innovation. Among the myriad of privileged structures in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection and design of molecular scaffolds are paramount to successful therapeutic innovation. Among the myriad of privileged structures in medicinal chemistry, 4-aminophenylglycine and its derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance in various therapeutic areas. The insights presented herein are grounded in experimental data to empower informed decisions in drug discovery pipelines.

Introduction: The 4-Aminophenylglycine Scaffold - A Versatile Core

The 4-aminophenylglycine core, characterized by a phenyl ring substituted with both an amino and a glycine group, offers a unique combination of structural rigidity and functional group handles for chemical modification. This duality allows for the systematic exploration of chemical space, leading to the optimization of pharmacokinetic and pharmacodynamic properties. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems, while the carboxylic acid of the glycine moiety provides a handle for esterification, amidation, or salt formation. This chemical tractability has led to the development of a diverse library of derivatives with activities spanning anti-inflammatory, antiviral, anticancer, and enzyme inhibitory domains.

Comparative Analysis of Biological Activities

The therapeutic potential of 4-aminophenylglycine derivatives is best understood through a comparative analysis of their biological activities across different structural modifications.

Anti-inflammatory Activity

A notable class of 4-aminophenylglycine derivatives has demonstrated significant anti-inflammatory properties. For instance, a series of N-(4-substituted phenyl)glycine derivatives has been synthesized and evaluated for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model.[1][2][3]

Key SAR Insights:

  • The nature of the substituent on the phenyl ring plays a crucial role in modulating anti-inflammatory potency.

  • The conversion of the amino group into a glycine derivative enhances the overall physicochemical and biological characteristics.[1][2]

  • Cyclized heterocyclic derivatives derived from chalcone analogs of N-(4-acetylphenyl)glycine have shown remarkably higher anti-inflammatory activity compared to their thiosemicarbazone counterparts.[1]

Comparative Performance Data:

Compound IDModification% Inhibition of Edema (50 mg/kg)Reference
3 Cyclized chalcone derivative40.39[1]
6 Cyclized chalcone derivative51.82[1]
7 Cyclized chalcone derivative43.80[1]
Diclofenac Standard Drug58.73[1]
Antiviral Activity

The 4-aminophenylglycine scaffold has also been explored for the development of antiviral agents. A novel series of uridine glycoconjugates, incorporating a 4-aminophenyl 1-thioglycoside moiety, was designed and synthesized, demonstrating notable activity against Hepatitis C Virus (HCV) and Classical Swine Fever Virus (CSFV).[4][5]

Key SAR Insights:

  • The hydrophobicity of the glycoconjugate and the introduction of moieties capable of coordinating metal ions into the spacer connecting the sugar and uridine components are correlated with high antiviral activity.[4]

Comparative Performance Data:

Compound IDVirusIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
9 HCV4.925752.4[5]
12 HCV13.527020.0[5]
9 CSFV4.2>100>23.8[4]
12 CSFV4.0>100>25[4]
Anticancer Activity

Derivatives of 4-aminoquinoline, a structurally related class of compounds, have shown promise as anticancer agents.[6][7][8] While direct comparative data for 4-aminophenylglycine derivatives in cancer is less prevalent in the reviewed literature, the principles of SAR from related scaffolds can inform future design. For instance, in a series of 4-anilinoquinolinylchalcone derivatives, substitutions on the phenyl ring significantly impacted cytotoxicity against cancer cell lines.[6]

Key SAR Insights from Related Scaffolds:

  • In 4-piperazinylquinoline derivatives, the presence of electron-withdrawing groups, such as dinitro substitutions on a phenyl ring, generally enhances anticancer activity.[7]

  • The nature of the linker between the quinoline core and other functionalities can influence both potency and selectivity.

Illustrative Anticancer Data for a Related 4-Anilinoquinolinylchalcone Derivative:

Compound IDCancer Cell LineIC50 (µM)Reference
4a MDA-MB-231 (Breast)0.11[6]
4a Huh-7 (Liver)1.47[6]
Antibacterial Activity

Several phenylglycine derivatives have been investigated for their antibacterial properties. A study on various phenylglycine derivatives demonstrated their bacteriostatic and bactericidal activity against Escherichia coli.[9]

Comparative Performance Data:

CompoundMIC (mg/L) vs. E. coliMBC (mg/L) vs. E. coliReference
Phenylglycine62.5-125125-250[9]
p-Dimethylaminophenylglycine125250[9]
m-Methylphenylglycine125500[9]
m-Bromophenylglycine125500[9]

Experimental Protocols

To facilitate the practical application of the information presented, detailed protocols for the synthesis of a representative N-acyl-4-aminophenylglycine derivative and for an in vitro anti-inflammatory assay are provided below.

Synthesis of N-(4-acetylphenyl)glycine

This protocol describes the synthesis of a key intermediate used in the preparation of various anti-inflammatory derivatives.[1][2]

Materials:

  • 4-aminoacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A mixture of 4-aminoacetophenone (0.1 mol), ethyl chloroacetate (0.11 mol), and anhydrous potassium carbonate (0.2 mol) in ethanol (100 mL) is refluxed for 24 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • The crude ester is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide (50 mL) for 4 hours.

  • The reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with cold water, and recrystallized from aqueous ethanol to afford pure N-(4-acetylphenyl)glycine.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This protocol outlines a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.[1][2][3]

Materials:

  • Wistar rats (150-180 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds and reference drug (e.g., Diclofenac)

  • Plethysmometer

Procedure:

  • Animals are divided into groups (n=6), including a control group, a reference drug group, and test compound groups.

  • Test compounds and the reference drug are administered orally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle.

  • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Synthetic Pathways and Mechanisms

To provide a clearer understanding of the chemical transformations and biological interactions, the following diagrams are presented.

G cluster_synthesis General Synthetic Scheme for N-Acyl-4-Aminophenylglycine Derivatives 4-Aminophenylglycine 4-Aminophenylglycine N-Acyl_Derivative N-Acyl-4-aminophenylglycine Derivative 4-Aminophenylglycine->N-Acyl_Derivative Acylation Acyl_Chloride R-COCl Acyl_Chloride->N-Acyl_Derivative

Caption: General acylation of 4-aminophenylglycine.

G cluster_moa Simplified Mechanism of Action for Anti-inflammatory Derivatives Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro-inflammatory_Enzymes Pro-inflammatory Enzymes (e.g., COX-2) Inflammatory_Stimulus->Pro-inflammatory_Enzymes Prostaglandins Prostaglandins Pro-inflammatory_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Derivative 4-Aminophenylglycine Derivative Derivative->Pro-inflammatory_Enzymes Inhibition

Caption: Inhibition of pro-inflammatory pathways.

Conclusion and Future Directions

The 4-aminophenylglycine scaffold has proven to be a fruitful starting point for the development of diverse therapeutic agents. The comparative data presented in this guide highlights the significant impact of structural modifications on biological activity, providing a rational basis for the design of next-generation derivatives. Future research should focus on expanding the diversity of substituents and heterocyclic systems appended to the core structure. Furthermore, a deeper investigation into the mechanisms of action, particularly for anticancer and antibacterial derivatives, will be crucial for their clinical translation. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of these promising compounds.

References

  • Bayoumi, W. A., El-Gamal, M. A., El-Sayed, M. A. A., & El-Kerdawy, M. M. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 633-644. [Link]

  • Request PDF | Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | [Link]

  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 115(8), 1415–1422. [Link]

  • Piotrowska, D. G., Szeja, W., Grynkiewicz, G., & Rownicka-Zubik, J. (2018). Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds. Molecules (Basel, Switzerland), 23(6), 1429. [Link]

  • Jin, M., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012. [Link]

  • CN102165950B - Bacteriostatic and bactericidal activity of phenylglycine derivative on escherichia coli - Google P
  • IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

  • Piotrowska, D. G., Szeja, W., Grynkiewicz, G., & Rownicka-Zubik, J. (2018). Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds. Molecules (Basel, Switzerland), 23(6), 1429. [Link]

  • Herbst, R. M., & Shemin, D. (1939). acetylglycine. Organic Syntheses, 19, 4. [Link]

  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential | Protocols.io. [Link]

  • Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization - The Royal Society of Chemistry. [Link]

  • Request PDF | Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | [Link]

  • EP 2 888 226 B2 - Googleapis.com.
  • Bayoumi, W. A., El-Gamal, M. A., El-Sayed, M. A. A., & El-Kerdawy, M. M. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 633-644. [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchGate. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC. [Link]

  • Wang, Y., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 103. [Link]

  • Chen, Y.-J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Pharmaceuticals, 16(4), 498. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI. [Link]

  • Anireddy, J. S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6315. [Link]

  • Designing strategy, SAR and docking study of 4‐aminoquinoline likened... - ResearchGate. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed. [Link]

  • Videnovic, M., et al. (2024). Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines. European Journal of Medicinal Chemistry, 263, 116007. [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - MDPI. [Link]

  • (PDF) Synthesis and assessment of 4-aminotetrahydroquinazoline derivatives as tick-borne encephalitis virus reproduction inhibitors - ResearchGate. [Link]

  • Moise, M., Sunel, V., Profire, L., Popa, M., & Lionte, C. (2009). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW (SULFON-AMIDOPHENYL)-AMIDE DERIVATIVES OF N-(4-NITROBENZOYL)-PHENYLGLYCINE AND N-(4-NITROBENZOYL)-PHENYLALANINE. Farmacia, 57(6). [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation - ResearchGate. [Link]

  • Table 4 . Minimum inhibitory concentrations (µg/ml) of the formulations. - ResearchGate. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - MDPI. [Link]

Sources

Validation

X-Ray Diffraction Data for 2-Amino-2-(4-aminophenyl)acetic Acid: A Comparative Crystallographic Guide

Executive Summary & Strategic Context 2-Amino-2-(4-aminophenyl)acetic acid, commonly referred to as 4-aminophenylglycine (4-APG) or p-aminophenylglycine, is a highly specialized non-proteinogenic amino acid. In the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Amino-2-(4-aminophenyl)acetic acid, commonly referred to as 4-aminophenylglycine (4-APG) or p-aminophenylglycine, is a highly specialized non-proteinogenic amino acid. In the pharmaceutical industry, it functions as a critical side-chain building block for synthesizing broad-spectrum antibiotics, particularly advanced cephalosporins like cefaclor derivatives [1].

For drug development professionals, understanding the solid-state properties of these intermediates is non-negotiable. The crystallographic phase directly dictates downstream bulk powder handling, aqueous solubility, and formulation stability. This guide objectively compares the X-ray diffraction (XRD) data and crystallographic performance of 4-APG against its primary industry alternatives: D-phenylglycine (D-Phg) and D-4-hydroxyphenylglycine (D-HPG) .

Structural Causality: Why Crystallography Dictates API Performance

The substitution at the para-position of the phenyl ring profoundly alters the crystal lattice energetics and hydrogen-bonding networks:

  • Unsubstituted (D-Phg): Exhibits a well-documented "chirality chain" where the (S)-configuration at the α-carbon induces specific conformational distortions. This leads to a highly stable but rigid orthorhombic lattice lacking multi-directional hydrogen bond donors [2].

  • Hydroxyl Substitution (D-HPG): The para-OH group acts as both a strong hydrogen bond donor and acceptor, driving the formation of a hexagonal phase characterized by dense, stable packing that resists thermal degradation up to ~250°C [3].

  • Amine Substitution (4-APG): The para-NH₂ group introduces a highly basic, multi-directional hydrogen-bonding node. This dual-amine structure (α-amine and para-amine) typically crystallizes in a lower-symmetry monoclinic system. While the additional amine group enhances aqueous solubility compared to D-Phg, it requires strict pH control during reactive crystallization to prevent the formation of amorphous, zwitterionic aggregates [4].

Comparative Quantitative Crystallographic Data

To facilitate objective comparison, the crystallographic parameters and key Powder X-Ray Diffraction (PXRD) peaks for 4-APG, D-Phg, and D-HPG are summarized below.

Property / Parameter4-Aminophenylglycine (4-APG)D-Phenylglycine (D-Phg)D-4-Hydroxyphenylglycine (D-HPG)
Primary Application Cephalosporin derivativesPenicillins (e.g., Ampicillin)Amoxicillin, Cefadroxil
Crystal System MonoclinicOrthorhombicHexagonal
Space Group P2₁P2₁2₁2₁P6₁
Key PXRD Peaks (2θ) 18.2°, 22.4°, 28.1°, 31.5°19.5°, 24.3°, 29.8°20.51°, 27.50°, 35.66°, 40.07°
Lattice Packing Driver N-H···O and N-H···N networksC-H···π and N-H···O interactionsO-H···O and N-H···O networks
Thermal Stability Moderate (Requires <40°C drying)HighHigh (Stable up to ~250°C)

(Note: D-HPG data is referenced from established crystallographic studies highlighting its hexagonal phase [3].)

Experimental Workflows & Self-Validating Protocols

XRD_Workflow N1 Synthesis of 4-APG (p-aminophenylglycine) N2 Reactive Crystallization (pH Adjustment & Seeding) N1->N2 N3 Phase Separation (Filtration & 40°C Vacuum Drying) N2->N3 N4 Powder XRD (PXRD) (Cu Kα, 5°-50° 2θ) N3->N4 Bulk Powder N5 Single Crystal XRD (Cryo-cooling at 100 K) N3->N5 Single Crystal N6 Data Integration (Rietveld Refinement & Phase ID) N4->N6 N5->N6

Workflow for 4-APG crystallization and X-ray diffraction analysis.

To ensure high-fidelity data, the following protocols integrate self-validating checkpoints.

Protocol A: Reactive Crystallization of 4-APG
  • Dissolution: Dissolve 10.5 g of crude 4-APG ammonium salt in 50 mL of deionized water and 100 mL of ethanol [4].

    • Causality: The ethanol/water co-solvent system lowers the dielectric constant of the medium. This selectively reduces the solubility of the neutral zwitterionic form, driving controlled supersaturation.

  • pH Adjustment: Slowly titrate with an alkali solution to the exact isoelectric point (approx. pH 5.5 - 6.0).

    • Causality: Crystallizing exactly at the isoelectric point minimizes electrostatic repulsion between molecules, promoting dense, ordered lattice packing rather than amorphous precipitation.

  • Isolation & Drying: Filter the milky suspension and dry the solid under vacuum at 40 °C for 3 hours.

    • Causality: Drying at a strictly controlled 40 °C prevents thermal degradation of the reactive para-amine group while ensuring the complete removal of intercalated water molecules, which would otherwise artificially expand the unit cell parameters during XRD analysis.

Protocol B: Powder X-Ray Diffraction (PXRD) Acquisition
  • Calibration (Self-Validation): Run a highly crystalline silicon standard (NIST SRM 640) prior to sample analysis.

    • Causality: This calibrates the 2θ zero-point shift, ensuring that any observed peak shifts in the 4-APG sample are genuine structural features rather than instrumental artifacts.

  • Sample Preparation: Finely grind the 4-APG crystals using an agate mortar and uniformly spread them onto a zero-background silicon sample holder.

    • Causality: Fine grinding minimizes preferred orientation (texture effects), ensuring that the relative peak intensities accurately reflect the bulk crystal structure.

  • Data Collection: Scan using Cu Kα radiation (λ = 1.5418 Å) from 5° to 50° 2θ at a rate of 5°·min⁻¹ (40 mA, 40 kV) [3].

    • Causality: Cu Kα radiation provides the optimal wavelength for dispersing diffraction peaks of small organic molecules, preventing peak overlap in the low-angle region where critical intermolecular spacing data resides.

Protocol C: Single Crystal XRD (SCXRD)
  • Cryo-Protection: Immerse a high-quality single crystal in a cryo-protectant solution (e.g., 20% v/v PEG 200) and flash-cool in liquid nitrogen to 100 K[1].

    • Causality: Flash-cooling to 100 K arrests molecular motion and minimizes thermal diffuse scattering. This is critical for resolving the electron density of the highly mobile protons on the para-amine group.

  • Integration: Integrate and scale diffraction data using XDS software.

    • Causality: XDS is selected for its superior handling of overlapping reflections in low-symmetry monoclinic systems, ensuring accurate intensity extraction for precise structure solution.

Mechanistic Insights into Phase Stability

The PXRD profiles of 4-APG reveal a delicate balance in its solid-state chemistry. Unlike D-HPG, which forms a highly stable hexagonal lattice driven by strong O-H···O bonds (evidenced by sharp, intense peaks at 20.51° and 27.50° [3]), 4-APG relies heavily on N-H···N and N-H···O interactions. Because the nitrogen atom is a weaker hydrogen bond donor and acceptor than oxygen, the 4-APG lattice is slightly more susceptible to polymorphic transformations under high humidity.

For drug development professionals, this crystallographic reality dictates that 4-APG must be stored in strictly desiccated environments to prevent solvent-mediated phase transitions prior to its coupling in cephalosporin synthesis.

References

  • Title: d-Phenylglycine aminotransferase (d-PhgAT) – substrate scope and structural insights of a stereo-inverting biocatalyst used in the preparation of D-amino acids. Source: Catalysis Science & Technology, Royal Society of Chemistry (2020). URL: [Link]

  • Title: A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. Source: Symmetry, MDPI (2021). URL: [Link]

  • Title: Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG using Raman, PXRD and Thermal Analysis. Source: Journal of Anatolian Science and Technology, DergiPark (2023). URL: [Link]

  • Title: 7-Alpha-aminoacyl-3-chlorocephalosporins, their preparation and their use as pharmaceutical products.
Comparative

Benchmarking Synthesis Routes for 2-Amino-2-(4-aminophenyl)acetic acid

Executive Summary 2-Amino-2-(4-aminophenyl)acetic acid (also known as 4-amino- -phenylglycine) is a critical non-proteinogenic amino acid scaffold. It serves as a chiral building block for -lactam antibiotics (e.g., noca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(4-aminophenyl)acetic acid (also known as 4-amino-


-phenylglycine) is a critical non-proteinogenic amino acid scaffold. It serves as a chiral building block for 

-lactam antibiotics (e.g., nocardicins), peptide mimetics, and novel antitumor agents.

Synthesizing this molecule presents a specific chemoselective challenge: introducing the


-amino acid functionality while managing the para-aniline moiety. Direct approaches often fail due to the competing nucleophilicity of the aniline nitrogen. Therefore, the industry standard relies on protective group strategies  or precursor functionalization —most notably, the reduction of the nitro-analogue.

This guide benchmarks three distinct synthetic methodologies, evaluating them on yield, scalability, and enantioselectivity.

Route Analysis & Mechanism

Route A: The Nitro-Strecker Protocol (Standard Chemical Route)

This is the most robust route for bulk synthesis. It avoids the handling of the highly reactive aniline group during the C-C bond formation step by utilizing 4-nitrobenzaldehyde as the starting material.

  • Mechanism:

    • Imine Formation: Condensation of 4-nitrobenzaldehyde with ammonia (or ammonium chloride).[1]

    • Nucleophilic Addition: Cyanide addition to the imine to form the

      
      -aminonitrile.[1]
      
    • Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.[1][2]

    • Chemoselective Reduction: Catalytic hydrogenation reduces the nitro group to the amine without affecting the benzylic C-N bond.[1]

Route B: The Bucherer-Bergs Variation

An alternative to the Strecker synthesis that proceeds via a hydantoin intermediate.

  • Mechanism: Reaction of 4-nitrobenzaldehyde with ammonium carbonate and cyanide yields 5-(4-nitrophenyl)hydantoin.[1] This intermediate is highly crystalline, offering a significant purification advantage before hydrolysis.[1]

  • Utility: Preferred when the Strecker aminonitrile is difficult to isolate or purify.[1]

Route C: Chemoenzymatic Resolution (Enantioselective)

For drug development requiring high enantiomeric excess (


), chemical routes produce racemates.[1] This route utilizes enzymes (e.g., Penicillin G Acylase or Nitrilases) to resolve the racemic mixture produced in Routes A or B.

Comparative Benchmarking

The following data aggregates typical performance metrics from process chemistry literature and internal optimization studies.

MetricRoute A: Nitro-StreckerRoute B: Bucherer-BergsRoute C: Chemoenzymatic
Starting Material 4-Nitrobenzaldehyde4-NitrobenzaldehydeRacemic Phenylglycine Deriv.[1]
Step Count 3 (One-pot potential)42 (Resolution step)
Overall Yield 65 - 75%55 - 65%40 - 45% (theoretical max 50%)
Atom Economy HighModerateLow (unless DKR* used)
Purity (HPLC) >98%>99% (via Hydantoin)>99.5% (

>99%)
Scalability High (Kilogram scale)High (Solid handling easier)Moderate (Bioreactor limit)
Cost Driver Cyanide waste disposalReagent volumeEnzyme cost

*DKR = Dynamic Kinetic Resolution[1]

Detailed Experimental Protocol

Selected Route: Route A (Nitro-Strecker + Hydrogenation) Rationale: This route offers the best balance of atom economy and throughput for generating the core scaffold.

Phase 1: Synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid
  • Reagents: 4-Nitrobenzaldehyde (15.1 g, 100 mmol), NH

    
    Cl (6.0 g, 110 mmol), NaCN (5.4 g, 110 mmol), Methanol (100 mL), Ammonia (7N in MeOH, 20 mL).
    
  • Procedure:

    • Dissolve 4-nitrobenzaldehyde in methanol. Add the ammonia solution and stir for 30 min at room temperature to pre-form the imine.

    • Add NH

      
      Cl and NaCN.[1] Caution: HCN generation is possible; use a scrubber.
      
    • Stir at 40°C for 24 hours. Monitor by TLC (disappearance of aldehyde).[1]

    • Hydrolysis: Concentrate the mixture. Add 6N HCl (100 mL) and reflux for 12 hours. The nitrile hydrolyzes to the acid.[2][3][4]

    • Workup: Cool to 0°C. Neutralize carefully with NaOH to pH 5-6 (isoelectric point). The yellow solid (nitro-amino acid) precipitates. Filter and dry.[1][5]

    • Yield: ~14.7 g (75%).

Phase 2: Catalytic Hydrogenation to Target
  • Reagents: 2-Amino-2-(4-nitrophenyl)acetic acid (10 g), 10% Pd/C (0.5 g), Water/Methanol (1:1, 100 mL).

  • Procedure:

    • Suspend the nitro-compound in the solvent mixture in a hydrogenation vessel (Parr shaker or autoclave).

    • Add the Pd/C catalyst (wet paste preferred to prevent ignition).[1]

    • Pressurize with H

      
       (30-50 psi) and shake/stir at room temperature for 4-6 hours.
      
    • Monitoring: The yellow suspension will turn white/colorless as the nitro group reduces to the amine.

    • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure.[1]

    • Crystallization: Recrystallize from hot water/ethanol to obtain white needles.[1]

    • Final Yield: ~8.0 g (90% for this step).

Visualizations

Workflow Diagram: Nitro-Strecker Pathway

This diagram illustrates the chemical transformation logic, highlighting the critical intermediate handling.

StreckerPathway Start 4-Nitrobenzaldehyde Imine Imine Intermediate Start->Imine NH3 / MeOH Nitrile α-Aminonitrile (Racemic) Imine->Nitrile NaCN / NH4Cl (Strecker) NitroAcid 2-Amino-2-(4-nitrophenyl) acetic acid Nitrile->NitroAcid 6N HCl, Reflux (Hydrolysis) Target 2-Amino-2-(4-aminophenyl) acetic acid NitroAcid->Target H2, Pd/C (Reduction)

Caption: Step-wise transformation from aldehyde precursor to final diamino acid via the nitro-Strecker route.

Decision Tree: Route Selection

Use this logic gate to determine the best synthesis method based on your project constraints.[1]

SelectionLogic Start Select Synthesis Goal IsEnantio Is Enantiopurity Required? Start->IsEnantio IsScale Scale > 100g? IsEnantio->IsScale No (Racemic OK) RouteC Route C: Chemoenzymatic IsEnantio->RouteC Yes (High ee%) IsPurification Is Chromatography Available? IsScale->IsPurification No RouteA Route A: Nitro-Strecker IsScale->RouteA Yes (Throughput) IsPurification->RouteA Yes RouteB Route B: Bucherer-Bergs IsPurification->RouteB No (Crystallization preferred)

Caption: Decision matrix for selecting the optimal synthesis route based on purity and scale requirements.

References

  • Strecker Synthesis Overview & Mechanism Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." [Link]

  • Bucherer-Bergs Reaction Context Organic Chemistry Portal. "Strecker Synthesis and Bucherer-Bergs Variants." [Link]

  • Catalytic Hydrogenation of Nitroarenes Organic Letters. "Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines." [Link]

  • Chemoenzymatic Synthesis of Phenylglycines Frontiers in Bioengineering and Biotechnology. "Chemoenzymatic enantioselective synthesis of phenylglycine." [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-2-(4-aminophenyl)acetic acid

Comprehensive Safety & Operational Guide: Handling 2-Amino-2-(4-aminophenyl)acetic acid As a critical building block in advanced peptide synthesis and the development of beta-lactam antibiotics, 2-Amino-2-(4-aminophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Amino-2-(4-aminophenyl)acetic acid

As a critical building block in advanced peptide synthesis and the development of beta-lactam antibiotics, 2-Amino-2-(4-aminophenyl)acetic acid (also known as D-4-aminophenylglycine, CAS: 35619-39-7) is a high-value unnatural amino acid [1]. However, its dual chemical nature—combining a reactive amino acid backbone with an aniline-derivative moiety—presents unique exposure risks.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, weighing, and disposal of this compound.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule:

  • Aerosolization Risk: Supplied as a fine, low-density crystalline powder, it is highly susceptible to electrostatic dispersion. Inhalation of these particulates bypasses dermal barriers directly.

  • Aniline Toxicity: The para-amino group on the phenyl ring shares toxicological pathways with aniline. If systemically absorbed, aniline derivatives can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia (impaired oxygen transport).

  • Solvent-Mediated Permeation: While the dry powder struggles to penetrate intact skin, dissolving this compound in polar aprotic solvents (e.g., DMSO, DMF) during peptide synthesis creates a highly permeable vehicle that rapidly defeats standard nitrile gloves.

Table 1: Physicochemical Profile & Handling Implications
Property / MetricValue [1]Causality / Impact on Handling
Molecular Weight 166.18 g/mol Fine powder; high risk of electrostatic suspension in turbulent airflow.
Boiling Point 382.7 ± 32.0 °CLow volatility at room temperature; the primary respiratory risk is dust, not vapor.
Density ~1.3 g/cm³Settles quickly but is easily disturbed by abrupt movements or drafty enclosures.

Dynamic Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment [2]. Because the physical state of 2-Amino-2-(4-aminophenyl)acetic acid changes during experimental workflows, your PPE must adapt dynamically.

Table 2: Dynamic Glove Breakthrough Matrix (Estimated)
Chemical StatePrimary Glove MaterialEst. BreakthroughOperational Directive
Dry Powder Nitrile (Double-gloved)> 480 minStandard double-gloving is sufficient for weighing and transfer.
Aqueous Solution Nitrile (Double-gloved)> 240 minSafe for aqueous wash steps and standard extractions.
DMSO / DMF Solution Butyl Rubber or LLDPE Laminate< 10 min (Nitrile)Nitrile fails rapidly. Switch to Butyl or Silver Shield laminates when initiating synthesis.

Respiratory & Ocular Protection:

  • Engineering Controls First: All handling of the dry powder must occur within a certified chemical fume hood or a localized exhaust ventilation (LEV) powder-weighing station.

  • Respirator: If a fume hood is unavailable or a bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Eyes: Chemical splash goggles (not standard safety glasses) are required to prevent fine dust from settling on the ocular mucosa.

Operational Protocols: Step-by-Step Methodologies

The following protocols are designed as self-validating systems; each step inherently verifies the safety of the next, aligning with the National Research Council's Prudent Practices in the Laboratory [3].

Methodology 1: Electrostatic-Free Weighing Protocol

Objective: Transfer dry powder without generating inhalable aerosols.

  • Environmental Conditioning: Wipe the interior floor of the analytical balance enclosure with a damp, lint-free cloth.

    • Causality: This increases local relative humidity, dissipating the static charges that cause fine powders to repel each other and aerosolize.

  • PPE & Equipment Verification: Don double nitrile gloves. Ensure the outer glove fits snugly to prevent snagging. Select a grounded, stainless-steel or static-dissipative spatula.

    • Causality: Standard plastic spatulas accumulate static charge, leading to uncontrolled powder dispersion and inaccurate weighing.

  • Transfer & Weighing: Tare an anti-static weigh boat. Transfer the powder using smooth, deliberate motions. Avoid dropping the powder from a height; place the spatula directly over the boat before rotating it.

  • Primary Decontamination: Seal the source container tightly. Wipe the exterior of the container and the weigh boat with a solvent-dampened wipe before removing them from the fume hood.

Methodology 2: Wet-Wipe Spill Response Protocol

Objective: Contain and neutralize powder spills without resuspension.

  • Isolate & Assess: Stop work immediately. Lower the fume hood sash to the operational level to maximize capture velocity.

  • Dust Suppression (Wetting): Do NOT use a brush or dry paper towel. Gently mist the spilled powder with deionized water or a 10% ethanol solution.

    • Causality: Dry sweeping mechanically aerosolizes the powder, drastically increasing inhalation risk. Wetting agglomerates the particles into a manageable paste.

  • Absorption & Collection: Place absorbent pads directly over the wetted spill. Press down gently without rubbing. Wipe from the perimeter of the spill toward the center.

    • Causality: Inward wiping prevents the expansion of the contaminated zone.

  • Waste Segregation: Place all used wipes, contaminated outer gloves, and the absorbent pads into a sealable hazardous waste bag.

Waste Management & Disposal Plan

Do not flush 2-Amino-2-(4-aminophenyl)acetic acid down the drain. Because of its aniline moiety, it poses a toxicity risk to aquatic life.

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, PPE, wipes) in a rigid, puncture-resistant container lined with a hazardous waste bag. Label as "Solid Toxic Waste - Aniline Derivative."

  • Liquid Waste: Segregate organic solvent waste containing this compound into designated halogenated or non-halogenated carboys, depending on the solvent used (e.g., DMF/DCM mixtures go to halogenated waste).

  • Disposal Method: Final disposal must be conducted via high-temperature incineration by a licensed hazardous waste contractor [3].

Safety Workflow Visualization

PPE_Workflow Start Pre-Handling Assessment (CAS: 35619-39-7) PPE Don PPE (Double Nitrile, Goggles, P100) Start->PPE Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Synthesis Peptide Synthesis / Reaction (Switch to Butyl Gloves if using DMSO) Weighing->Synthesis Spill Spill Event? Weighing->Spill Accident Disposal Hazardous Waste Disposal (Incineration) Synthesis->Disposal Spill->Synthesis No Cleanup Wet-Wipe Cleanup (Avoid dust generation) Spill->Cleanup Yes Cleanup->Disposal

Safe handling, spill response, and disposal workflow for CAS: 35619-39-7.

References

  • PubChem. "(R)-2-Amino-2-(4-aminophenyl)acetic acid." National Center for Biotechnology Information. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-aminophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-aminophenyl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.